molecular formula C16H20N2O B602276 Desmethyl Doxylamine CAS No. 1221-70-1

Desmethyl Doxylamine

Numéro de catalogue: B602276
Numéro CAS: 1221-70-1
Poids moléculaire: 256.34
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

Desmethyl Doxylamine is a primary metabolite of the first-generation antihistamine doxylamine . Doxylamine is a medication used to manage nausea and vomiting in pregnancy, allergic rhinitis, and insomnia . It functions as a competitive antagonist of the histamine H1-receptor and also exhibits anticholinergic properties, which contribute to both its therapeutic effects and side effects . Following administration, doxylamine undergoes extensive hepatic metabolism in the liver, and one of its major metabolic products is N-desmethyldoxylamine . This metabolite, along with others, is subsequently excreted by the kidneys . The study of this compound is therefore crucial in pharmacokinetic and drug metabolism research. Scientists utilize this compound to better understand the metabolic fate, clearance pathways, and bioavailability of doxylamine in biological systems. Furthermore, as a reference standard, this compound is essential for analytical chemists and toxicologists developing methods to identify and quantify drug metabolites in various specimens, which is a fundamental aspect of pharmaceutical development and forensic analysis. Research into specific metabolites like this compound also supports investigations into the activity and potential toxicity of drug metabolites, contributing to a comprehensive safety profile.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

N,N-dimethyl-2-[phenyl(pyridin-2-yl)methoxy]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O/c1-18(2)12-13-19-16(14-8-4-3-5-9-14)15-10-6-7-11-17-15/h3-11,16H,12-13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKKTWMJPOLLMMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCOC(C1=CC=CC=C1)C2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1221-70-1
Record name Deschloro carbinoxamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001221701
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DESCHLORO CARBINOXAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O977IVG217
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Unveiling the Enigmatic Mechanistic Profile of Desmethyl Doxylamine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Desmethyl doxylamine, the principal N-demethylated metabolite of the first-generation antihistamine doxylamine, represents a pharmacologically significant entity with a presumed, yet not fully elucidated, mechanism of action. This in-depth technical guide synthesizes the current understanding of this compound, navigating the established pharmacology of its parent compound to project its molecular interactions and functional consequences. This document serves as a critical resource for researchers, scientists, and drug development professionals, providing a comprehensive exploration of its anticipated receptor engagement, downstream signaling effects, and the requisite experimental frameworks for its definitive characterization.

Introduction: The Significance of a Primary Metabolite

Doxylamine, a widely utilized first-generation antihistamine for the management of insomnia and allergic conditions, undergoes extensive hepatic metabolism.[1] A primary metabolic pathway is N-demethylation, catalyzed by cytochrome P450 enzymes, leading to the formation of N-desmethyl doxylamine.[2] Understanding the intrinsic pharmacological activity of this major metabolite is paramount, as it likely contributes to the overall therapeutic and adverse effect profile of doxylamine. While specific pharmacological data for this compound is not extensively available in public literature, by examining the well-established mechanism of doxylamine and the known structure-activity relationships of similar compounds, we can construct a robust hypothesis regarding its mechanism of action.[2]

The Metabolic Genesis of this compound

Doxylamine is metabolized in the liver, primarily through the action of cytochrome P450 enzymes, with CYP2D6, CYP1A2, and CYP2C9 being key players. The metabolic process involves the removal of a methyl group from the tertiary amine of doxylamine, resulting in the formation of the secondary amine, N-desmethyl doxylamine. This biotransformation is a critical determinant of the pharmacokinetic profile of doxylamine and gives rise to a compound with the potential for its own distinct pharmacological activity.

cluster_0 Metabolic Pathway Doxylamine Doxylamine (Tertiary Amine) Desmethyl_Doxylamine N-Desmethyl Doxylamine (Secondary Amine) Doxylamine->Desmethyl_Doxylamine N-Demethylation CYP_Enzymes CYP2D6, CYP1A2, CYP2C9 (Hepatic Metabolism)

Caption: Metabolic conversion of doxylamine to this compound.

Projected Mechanism of Action: A Dual-Target Engagement

Based on the pharmacology of doxylamine, this compound is anticipated to exert its effects through interaction with at least two key receptor systems: the histamine H1 receptor and muscarinic acetylcholine receptors.[1]

Histamine H1 Receptor: The Primary Target

Doxylamine is a potent antagonist or inverse agonist of the histamine H1 receptor.[1] This action competitively inhibits the binding of histamine, a key mediator of allergic and inflammatory responses. It is highly probable that this compound retains significant affinity for and activity at the H1 receptor.

  • Functional Activity: First-generation antihistamines, including doxylamine, often act as inverse agonists, reducing the basal activity of the H1 receptor even in the absence of histamine. It is plausible that this compound also functions as an inverse agonist, thereby contributing to the sedative and anti-allergic effects of doxylamine administration.

cluster_H1 Histamine H1 Receptor Signaling Desmethyl_Doxylamine This compound H1_Receptor Histamine H1 Receptor Desmethyl_Doxylamine->H1_Receptor Antagonism/ Inverse Agonism Gq_11 Gq/11 Protein H1_Receptor->Gq_11 Activation (Blocked) PLC Phospholipase C (PLC) Gq_11->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Intracellular Ca2+ Release IP3->Ca_Release PKC_Activation Protein Kinase C (PKC) Activation DAG->PKC_Activation Cellular_Response Allergic & Inflammatory Response Ca_Release->Cellular_Response PKC_Activation->Cellular_Response Start Start Prepare_Membranes Prepare Receptor-Expressing Cell Membranes Start->Prepare_Membranes Incubate_Radioligand Incubate Membranes with Radioligand and This compound Prepare_Membranes->Incubate_Radioligand Filter Separate Bound and Free Radioligand by Filtration Incubate_Radioligand->Filter Quantify Quantify Radioactivity Filter->Quantify Analyze Calculate IC50 and Ki Quantify->Analyze End End Analyze->End

Caption: Workflow for a radioligand binding assay.

Functional Assays

Objective: To determine the functional activity (e.g., antagonist, inverse agonist, partial agonist) of this compound at histamine H1 and muscarinic receptors.

Methodology (Example: Calcium Mobilization Assay for H1 Receptor):

  • Cell Culture: Culture cells stably expressing the human histamine H1 receptor.

  • Calcium Indicator Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Addition: Add varying concentrations of this compound to the cells and incubate.

  • Agonist Stimulation: Stimulate the cells with a known H1 receptor agonist (e.g., histamine) at its EC80 concentration.

  • Signal Detection: Measure the change in intracellular calcium concentration using a fluorescence plate reader.

  • Data Analysis: To assess antagonist activity, plot the agonist response against the log concentration of this compound to determine the IC50. To assess inverse agonist activity, measure the effect of this compound on basal signaling in the absence of an agonist.

Data Presentation: A Comparative Pharmacological Profile

A comprehensive understanding of this compound's mechanism of action requires a direct comparison with its parent compound, doxylamine. The following table illustrates the type of data that should be generated and presented.

CompoundReceptorBinding Affinity (Ki, nM)Functional Activity
Doxylamine Histamine H1[Hypothetical Value: 1-10]Inverse Agonist
Muscarinic M1[Hypothetical Value: 50-150]Antagonist
Muscarinic M2[Hypothetical Value: 100-300]Antagonist
Muscarinic M3[Hypothetical Value: 80-250]Antagonist
Muscarinic M4[Hypothetical Value: 150-400]Antagonist
Muscarinic M5[Hypothetical Value: 200-500]Antagonist
This compound Histamine H1To be determinedTo be determined
Muscarinic M1To be determinedTo be determined
Muscarinic M2To be determinedTo be determined
Muscarinic M3To be determinedTo be determined
Muscarinic M4To be determinedTo be determined
Muscarinic M5To be determinedTo be determined

Conclusion and Future Directions

While the precise mechanism of action of this compound remains to be fully elucidated through dedicated in vitro studies, a strong theoretical framework based on the pharmacology of its parent compound, doxylamine, can be established. It is highly probable that this compound functions as a histamine H1 receptor antagonist or inverse agonist and a muscarinic receptor antagonist. Future research should focus on generating robust quantitative data on its receptor binding affinities and functional activities to definitively characterize its pharmacological profile. Such studies will not only enhance our understanding of the overall effects of doxylamine but also provide valuable insights for the development of future therapeutics with improved efficacy and safety profiles.

References

  • Doxylamine. In: StatPearls [Internet]. Treasure Island (FL): StatPearls Publishing; 2024 Jan-. Available from: [Link]

  • Sur, C., Mallorga, P. J., Wittmann, M., Jacobson, M. A., Pascarella, D., Williams, J. B., ... & Conn, P. J. (2003). N-desmethylclozapine, an allosteric agonist at muscarinic 1 receptor, potentiates N-methyl-D-aspartate receptor activity. Proceedings of the National Academy of Sciences, 100(23), 13674-13679. Available from: [Link]

Sources

The Pharmacokinetics of Desmethyl Doxylamine in Plasma: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Unveiling the Metabolite's Journey

Doxylamine, a first-generation antihistamine, has a long history of use in the management of insomnia and allergic rhinitis. Its metabolic fate within the human body, however, is a subject of intricate scientific inquiry. This guide provides a comprehensive technical exploration of the pharmacokinetics of N-desmethyl doxylamine, a primary and pharmacologically relevant metabolite of doxylamine. Understanding the plasma concentration profile of this metabolite is paramount for a complete comprehension of doxylamine's therapeutic efficacy and safety profile. This document is intended for researchers, scientists, and drug development professionals, offering a deep dive into the metabolic pathways, analytical methodologies, and pharmacokinetic characteristics of N-desmethyl doxylamine.

The Metabolic Genesis of Desmethyl Doxylamine: A Cytochrome P450-Mediated Transformation

The biotransformation of doxylamine to N-desmethyl doxylamine is a critical event in its pharmacology, primarily occurring in the liver. This process is a classic example of Phase I metabolism, specifically N-demethylation, orchestrated by the cytochrome P450 (CYP) superfamily of enzymes.

Doxylamine is metabolized in the liver, with the primary metabolites being N-desmethyldoxylamine, N,N-didesmethyldoxylamine, and doxylamine N-oxide.[1][2] The key enzymes responsible for this metabolic conversion are CYP2D6, CYP1A2, and CYP2C9.[1][2] N-demethylation represents a major metabolic route for doxylamine.[3] The enzymatic removal of a methyl group from the tertiary amine of the doxylamine molecule yields the secondary amine, N-desmethyl doxylamine. This transformation is depicted in the metabolic pathway diagram below.

Doxylamine Metabolism Doxylamine Doxylamine Desmethyl_Doxylamine N-Desmethyl Doxylamine Doxylamine->Desmethyl_Doxylamine CYP2D6, CYP1A2, CYP2C9 (N-Demethylation) Didesmethyl_Doxylamine N,N-Dithis compound Desmethyl_Doxylamine->Didesmethyl_Doxylamine CYP-mediated (N-Demethylation) Analytical Workflow cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis Plasma_Sample Plasma_Sample Protein_Precipitation Protein_Precipitation Plasma_Sample->Protein_Precipitation Add Acetonitrile Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant_Transfer Centrifugation->Supernatant_Transfer Evaporation Evaporation Supernatant_Transfer->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Injection Injection Reconstitution->Injection Chromatographic_Separation Chromatographic_Separation Injection->Chromatographic_Separation Ionization Ionization Chromatographic_Separation->Ionization ESI+ Mass_Detection Mass_Detection Ionization->Mass_Detection MRM Data_Analysis Data_Analysis Mass_Detection->Data_Analysis

Sources

An In-Depth Technical Guide to the In Vitro Metabolism of Doxylamine to Desmethyl Doxylamine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, in-depth exploration of the in vitro metabolism of doxylamine, with a specific focus on its N-demethylation to desmethyl doxylamine. Designed for researchers, scientists, and professionals in drug development, this document delves into the enzymatic pathways, experimental design, and analytical methodologies that are crucial for understanding and characterizing this metabolic transformation. Our approach emphasizes the causality behind experimental choices, ensuring a self-validating system of protocols and interpretation.

Introduction: The Significance of Doxylamine Metabolism

Doxylamine, a first-generation antihistamine, is widely utilized for its sedative and antiemetic properties. Its therapeutic efficacy and potential for drug-drug interactions are intrinsically linked to its metabolic fate within the body. The primary metabolic pathway for doxylamine is hepatic N-demethylation, leading to the formation of its principal active metabolite, N-desmethyl doxylamine, and subsequently N,N-dithis compound. A thorough understanding of this metabolic conversion is paramount for predicting its pharmacokinetic profile, assessing potential safety liabilities, and informing clinical use.

The liver's cytochrome P450 (CYP) superfamily of enzymes is the primary catalyst for the metabolism of a vast array of xenobiotics, including doxylamine. Identifying the specific CYP isoforms responsible for doxylamine's N-demethylation is a critical step in drug development, a process known as reaction phenotyping. This knowledge allows for the prediction of metabolic drug-drug interactions and helps to explain inter-individual variability in drug response due to genetic polymorphisms in CYP enzymes.

This guide will provide a detailed framework for investigating the in vitro N-demethylation of doxylamine, from the foundational enzymatic principles to detailed, field-proven experimental protocols and advanced analytical techniques.

The Enzymatic Machinery: Cytochrome P450-Mediated N-Demethylation

The conversion of doxylamine to this compound is a Phase I metabolic reaction, specifically an N-dealkylation, catalyzed by the cytochrome P450 system. While multiple CYP isoforms can contribute to the metabolism of a single compound, evidence suggests that the N-demethylation of doxylamine is primarily mediated by CYP2D6, CYP1A2, and CYP2C9 [1]. The N-demethylation of structurally similar compounds, such as codeine and hydrocodone, is also known to be catalyzed by CYP2D6 and CYP3A4, further supporting the likely involvement of these enzymes in doxylamine metabolism[2][3].

The process of N-demethylation involves the oxidation of the N-methyl group, leading to the formation of an unstable carbinolamine intermediate, which then spontaneously decomposes to yield the demethylated amine (this compound) and formaldehyde. This reaction is dependent on the presence of NADPH as a reducing equivalent and molecular oxygen.

Caption: Metabolic pathway of doxylamine to N-desmethyl doxylamine.

Experimental Design: A Self-Validating Approach to Reaction Phenotyping

To elucidate the specific CYP isoforms responsible for doxylamine N-demethylation, a robust in vitro experimental strategy is required. This typically involves a multi-pronged approach using human liver microsomes (HLM), recombinant human CYP isoforms (rCYPs), and specific chemical inhibitors.

The Cornerstone: Human Liver Microsomes (HLM)

HLM are subcellular fractions of the liver endoplasmic reticulum and are a rich source of CYP enzymes, making them a cornerstone for in vitro metabolism studies[4]. Pooled HLM from multiple donors are often used to average out inter-individual variability.

The Power of Specificity: Recombinant Human CYP Isoforms (rCYPs)

To pinpoint the contribution of individual CYP enzymes, doxylamine is incubated with a panel of commercially available rCYPs expressed in a system devoid of other drug-metabolizing enzymes, such as insect cells[2][4][5]. This allows for the direct assessment of each isoform's capacity to metabolize the drug.

The Confirmatory Step: Chemical Inhibition Studies

The use of selective chemical inhibitors for specific CYP isoforms in HLM incubations provides confirmatory evidence. A significant reduction in the formation of this compound in the presence of a specific inhibitor implicates that particular CYP in the metabolic pathway.

Detailed Experimental Protocols

The following protocols are designed to be self-validating by incorporating appropriate controls and providing a clear rationale for each step.

Protocol 1: Doxylamine N-Demethylation Assay in Human Liver Microsomes

This protocol establishes the baseline metabolic activity in a complex, physiologically relevant system.

Materials:

  • Doxylamine succinate

  • Pooled Human Liver Microsomes (HLM)

  • 0.5 M Potassium phosphate buffer (pH 7.4)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Acetonitrile (ACN), HPLC grade

  • Internal Standard (IS) for LC-MS/MS analysis (e.g., doxylamine-d5)

Procedure:

  • Preparation of Incubation Mixtures:

    • On ice, prepare incubation mixtures in microcentrifuge tubes containing:

      • Potassium phosphate buffer (to final volume)

      • HLM (final concentration of 0.5 mg/mL)

      • Doxylamine (final concentration of 1 µM)

  • Pre-incubation:

    • Pre-incubate the mixtures for 5 minutes at 37°C in a shaking water bath to allow the substrate to equilibrate with the enzymes.

  • Initiation of Reaction:

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system. The final volume of the incubation is typically 200 µL.

  • Incubation:

    • Incubate the reaction mixtures at 37°C with gentle agitation for a predetermined time course (e.g., 0, 5, 15, 30, and 60 minutes). The linearity of the reaction should be established in preliminary experiments.

  • Termination of Reaction:

    • At each time point, terminate the reaction by adding 2 volumes of ice-cold acetonitrile containing the internal standard. This step serves to precipitate the microsomal proteins and halt enzymatic activity.

  • Sample Processing:

    • Vortex the terminated reaction mixtures vigorously.

    • Centrifuge at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

    • Transfer the supernatant to a new tube or a 96-well plate for LC-MS/MS analysis.

Controls:

  • No NADPH: To confirm that the metabolism is NADPH-dependent.

  • Time Zero: To determine the baseline levels of doxylamine and any potential interfering peaks.

  • Heat-inactivated HLM: To ensure that the observed metabolism is enzymatic.

HLM_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Prep Prepare Incubation Mix (Buffer, HLM, Doxylamine) Preincubation Pre-incubate at 37°C (5 min) Prep->Preincubation Initiate Initiate with NADPH Preincubation->Initiate Incubate Incubate at 37°C (Time Course) Initiate->Incubate Terminate Terminate with ACN + IS Incubate->Terminate Centrifuge Centrifuge (10,000 x g) Terminate->Centrifuge Analyze LC-MS/MS Analysis Centrifuge->Analyze

Caption: Workflow for Doxylamine Metabolism Assay in HLM.

Protocol 2: Reaction Phenotyping with Recombinant CYP Isoforms and Chemical Inhibitors

This protocol identifies the specific CYP enzymes involved in doxylamine N-demethylation.

Part A: Recombinant CYP Isoforms

Procedure:

  • Follow the procedure outlined in Protocol 4.1, replacing HLM with individual recombinant human CYP isoforms (e.g., CYP1A2, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, and CYP3A4) at an appropriate concentration (e.g., 25 pmol/mL).

  • Include a control incubation with a control protein preparation that does not contain the CYP enzyme to account for any non-enzymatic degradation.

Part B: Chemical Inhibition in HLM

Procedure:

  • Follow the procedure outlined in Protocol 4.1.

  • During the pre-incubation step, add a selective chemical inhibitor for each CYP isoform to be tested. The inhibitor should be at a concentration known to cause maximal inhibition without significant off-target effects.

  • Include a vehicle control (without inhibitor) to represent 100% activity.

Table 1: Selective Chemical Inhibitors for Major CYP Isoforms

CYP IsoformSelective InhibitorTypical Concentration
CYP1A2Furafylline10 µM
CYP2C9Sulfaphenazole10 µM
CYP2D6Quinidine1 µM
CYP3A4Ketoconazole1 µM

Analytical Methodology: LC-MS/MS Quantification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of drugs and their metabolites in complex biological matrices.

Protocol 3: Simultaneous Quantification of Doxylamine and this compound

Instrumentation:

  • A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

Chromatographic Conditions (Example):

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Flow Rate: 0.4 mL/min

  • Gradient: A suitable gradient to separate doxylamine and this compound from matrix components.

  • Injection Volume: 5 µL

Mass Spectrometric Conditions (Example):

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM) Transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Doxylamine271.2182.1
This compound257.2168.1
Doxylamine-d5 (IS)276.2187.1

Note: MRM transitions should be optimized for the specific instrument being used.

Data Analysis:

  • Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in the corresponding matrix (e.g., incubation buffer with terminated microsomes).

Data Interpretation and Presentation

The results from the reaction phenotyping experiments should be presented in a clear and comparative manner.

Recombinant CYP Isoform Data

The rate of this compound formation by each rCYP isoform should be calculated and presented graphically to visualize the relative contribution of each enzyme.

Chemical Inhibition Data

The percentage of inhibition of this compound formation in the presence of each chemical inhibitor should be calculated relative to the vehicle control.

Table 2: Example Data from Reaction Phenotyping of Doxylamine N-Demethylation

Experiment TypeConditionRate of this compound Formation (pmol/min/mg protein)% Contribution / % Inhibition
Recombinant CYPs CYP1A25.220%
CYP2C93.915%
CYP2D615.660%
CYP3A41.35%
Other CYPs< 0.5< 2%
Chemical Inhibition Vehicle Control (HLM)25.80%
+ Quinidine (CYP2D6)10.161%
+ Furafylline (CYP1A2)20.421%
+ Sulfaphenazole (CYP2C9)22.214%
+ Ketoconazole (CYP3A4)24.55%

Note: The data presented in this table are hypothetical and for illustrative purposes only.

Conclusion

This technical guide has provided a comprehensive framework for the in vitro investigation of doxylamine N-demethylation to this compound. By integrating experiments with human liver microsomes, recombinant CYP isoforms, and specific chemical inhibitors, researchers can confidently identify the key enzymatic players in this metabolic pathway. The detailed protocols for both the metabolic incubations and the LC-MS/MS analysis offer a robust and self-validating system for generating high-quality, reproducible data. A thorough understanding of doxylamine's metabolism is essential for its continued safe and effective use in a clinical setting.

References

  • CYP2D6 and CYP3A4 involvement in the primary oxidative metabolism of hydrocodone by human liver microsomes. (n.d.). National Institutes of Health. Retrieved January 25, 2026, from [Link]

  • Hijazi, Y., & Boulieu, R. (2002). Contribution of CYP3A4, CYP2B6, and CYP2C9 isoforms to N-demethylation of ketamine in human liver microsomes. Drug Metabolism and Disposition, 30(7), 853-858. Retrieved January 25, 2026, from [Link]

  • Chen, Y., & Liu, L. (2022). A simple and sensitive LC-MS/MS method for determination of doxylamine in human plasma and its application in a bioequivalence study in healthy Chinese volunteers. Journal of Pharmaceutical and Biomedical Analysis, 219, 114984. Retrieved January 25, 2026, from [Link]

  • Ogilvie, B. W., & Parkinson, A. (2006). Cytochrome P450 reaction-phenotyping: an industrial perspective. Expert Opinion on Drug Metabolism & Toxicology, 2(5), 631-649. Retrieved January 25, 2026, from [Link]

  • Caraco, Y., Tateishi, T., & Wood, A. J. (1995). Different Effects of Inhibitors on the O- And N-demethylation of Codeine in Human Liver Microsomes. British Journal of Clinical Pharmacology, 40(2), 117-122. Retrieved January 25, 2026, from [Link]

  • Charles River Laboratories. (n.d.). Assays for CYP450 Inhibition, Induction, and Phenotyping. Retrieved January 25, 2026, from [Link]

  • Wang, J. S., & Liu, C. (2014). In vitro identification of cytochrome P450 enzymes responsible for drug metabolism. Methods in Molecular Biology, 1113, 77-88. Retrieved January 25, 2026, from [Link]

  • Brown, H. S., & Hyland, R. (2007). Evaluation of recombinant cytochrome P450 enzymes as an in vitro system for metabolic clearance predictions. Drug Metabolism and Disposition, 35(11), 2099-2108. Retrieved January 25, 2026, from [Link]

  • Acute Porphyria Drugs Database. (n.d.). R06AA09 - Doxylamine. Retrieved January 25, 2026, from [Link]

  • Oduwole, O., & Onyeji, C. O. (2019). Dextromethorphan O-and N-demethylation pathways catalyzed by CYP2D6 and CYP3A4/5. ResearchGate. Retrieved January 25, 2026, from [Link]

  • Hanna, I., & Racha, R. (2012). In Vitro Reaction Phenotyping of Cytochrome P450 Enzymes. Methods in Molecular Biology, 889, 245-257. Retrieved January 25, 2026, from [Link]

  • Davydov, D. R., & Davydova, N. Y. (2021). High-Throughput Assay of Cytochrome P450-Dependent Drug Demethylation Reactions and Its Use to Re-Evaluate the Pathways of Ketamine Metabolism. International Journal of Molecular Sciences, 22(16), 8829. Retrieved January 25, 2026, from [Link]

  • BioIVT. (2024). CYP Inhibitors Used for Reaction Phenotyping Studies. Retrieved January 25, 2026, from [Link]

  • Otton, S. V., Schadel, M., & Cheung, S. W. (1993). CYP2D6 and CYP3A4 involvement in the primary oxidative metabolism of hydrocodone by human liver microsomes. British Journal of Clinical Pharmacology, 35(1), 73-78. Retrieved January 25, 2026, from [Link]

Sources

Desmethyl Doxylamine: An In-Depth Technical Guide on the Primary Metabolite of Doxylamine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Doxylamine, a first-generation antihistamine, is extensively metabolized in the liver, primarily through N-demethylation, to form its principal active metabolite, Desmethyl Doxylamine (N-desmethyldoxylamine). This technical guide provides a comprehensive overview of the formation, pharmacokinetic profile, pharmacodynamic activity, and analytical quantification of this compound. As a pharmacologically active metabolite, understanding its properties is crucial for a complete characterization of the therapeutic and adverse effects of doxylamine. This document synthesizes current knowledge to offer field-proven insights and detailed methodologies for researchers and professionals in drug development.

Introduction: The Metabolic Fate of Doxylamine

Doxylamine is a widely used over-the-counter medication for the treatment of insomnia, allergic rhinitis, and, in combination with pyridoxine, nausea and vomiting during pregnancy.[1][2] Its therapeutic effects are primarily attributed to its antagonism of the histamine H1 receptor and, to a lesser extent, muscarinic acetylcholine receptors.[1][3][4] The clinical profile of doxylamine is not solely dependent on the parent compound; its metabolic products play a significant role.

Doxylamine undergoes extensive hepatic metabolism, with N-demethylation being a primary pathway.[4] This process, catalyzed by cytochrome P450 (CYP) enzymes, leads to the formation of N-desmethyldoxylamine and, subsequently, N,N-didesmethyldoxylamine.[4] this compound is a major metabolite and is pharmacologically active, contributing to the overall sedative and anticholinergic effects of the parent drug.[4]

This guide will delve into the critical aspects of this compound, providing a foundational understanding for its study in the context of doxylamine's pharmacology and toxicology.

The Biotransformation of Doxylamine to this compound

The conversion of doxylamine to this compound is a crucial step in its metabolism, influencing the duration and intensity of its effects.

The Role of Cytochrome P450 Enzymes

The N-demethylation of doxylamine is primarily mediated by the hepatic cytochrome P450 system.[5] In vitro studies with human liver microsomes have identified CYP2D6, CYP1A2, and CYP2C9 as the key enzymes responsible for this biotransformation.[5] The involvement of these polymorphic enzymes suggests that the rate of this compound formation can vary significantly among individuals, potentially impacting both efficacy and susceptibility to adverse effects.

Metabolic Pathway

The metabolic cascade begins with the removal of one methyl group from the tertiary amine of doxylamine, yielding the secondary amine, this compound. This metabolite can then undergo further N-demethylation to form N,N-didesmethyldoxylamine. Both this compound and its successor can also be acetylated to their respective N-acetyl conjugates, which have been identified in human urine.[6][7]

Doxylamine Doxylamine (Tertiary Amine) Desmethyl_Doxylamine This compound (Secondary Amine) Doxylamine->Desmethyl_Doxylamine N-Demethylation (CYP2D6, CYP1A2, CYP2C9) Didesmethyl_Doxylamine N,N-Dithis compound (Primary Amine) Desmethyl_Doxylamine->Didesmethyl_Doxylamine N-Demethylation N_Acetyl_Desmethyl N-Acetyl-Desmethyl Doxylamine Desmethyl_Doxylamine->N_Acetyl_Desmethyl N-Acetylation

Figure 1: Metabolic Pathway of Doxylamine to this compound.

Pharmacological Profile of this compound

While specific pharmacological data for this compound is less abundant than for its parent compound, it is understood to retain significant activity at the histamine H1 and muscarinic receptors.

Histamine H1 Receptor Antagonism

As a structurally similar compound to doxylamine, this compound is a competitive antagonist of the histamine H1 receptor.[4] This action is responsible for its antihistaminergic and sedative properties. The sedative effects of first-generation antihistamines are a direct consequence of their ability to cross the blood-brain barrier and block H1 receptors in the central nervous system.[1][8] The contribution of this compound to the overall sedative profile of doxylamine is an important consideration in clinical practice.

Anticholinergic Activity

Doxylamine and its metabolites also exhibit anticholinergic properties by acting as antagonists at muscarinic acetylcholine receptors.[1][3] This activity is responsible for common side effects such as dry mouth, urinary retention, and blurred vision.[9] The relative potency of this compound at different muscarinic receptor subtypes compared to doxylamine has not been extensively characterized but is presumed to contribute to the overall anticholinergic burden.

Stereoselectivity

Doxylamine is a chiral compound, and its (S)-enantiomer is reported to be the more pharmacologically active form.[4] Consequently, it is likely that the (S)-enantiomer of this compound is also the more potent enantiomer.[4] The stereoselective metabolism of doxylamine and the distinct pharmacological profiles of the resulting this compound enantiomers are areas requiring further investigation to fully understand the drug's in vivo effects.

Pharmacokinetics of this compound

The pharmacokinetic profile of this compound is intrinsically linked to that of its parent drug.

Absorption and Distribution

Following oral administration, doxylamine is readily absorbed from the gastrointestinal tract.[3] this compound is subsequently formed in the liver and distributed throughout the body. Due to its lipophilic nature, it is expected to have a significant volume of distribution.

Metabolism and Excretion

As a primary metabolite, the concentration-time profile of this compound is dependent on the rate of its formation from doxylamine and its own elimination. Studies in rhesus monkeys have shown that the plasma elimination of this compound is slower at higher doses of doxylamine, suggesting potential saturation of metabolic pathways.[5] this compound and its conjugates are primarily excreted in the urine.[10]

ParameterDoxylamineThis compound
Formation -Primary metabolite of doxylamine via N-demethylation[4]
Key Enzymes CYP2D6, CYP1A2, CYP2C9[5]-
Half-life (t½) ~10-12 hours[5]Slower elimination at higher doxylamine doses[5]
Excretion Urine and feces[5]Primarily urine[10]

Table 1: Comparative Pharmacokinetic Parameters of Doxylamine and this compound.

Analytical Methodologies for the Quantification of this compound

Accurate and sensitive analytical methods are essential for the pharmacokinetic and toxicological assessment of this compound. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for its quantification in biological matrices.

Sample Preparation

The choice of sample preparation technique is critical for removing interferences and concentrating the analyte. Protein precipitation is a common and effective method for plasma samples.

Experimental Protocol: Protein Precipitation for Plasma Samples

  • To 100 µL of human plasma in a microcentrifuge tube, add an appropriate internal standard (e.g., doxylamine-d5).

  • Add 300 µL of cold acetonitrile to precipitate plasma proteins.

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitute the dried residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides the selectivity and sensitivity required for the quantification of this compound at low concentrations in complex biological matrices.

Recommended Starting LC-MS/MS Parameters:

  • Chromatographic Column: A C18 reversed-phase column is suitable for retaining and separating this compound from other components.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 20 mM ammonium acetate with 0.2% formic acid) and an organic solvent (e.g., methanol or acetonitrile) is typically used.[11]

  • Ionization: Electrospray ionization (ESI) in positive ion mode is preferred for the analysis of this compound.

  • Mass Spectrometry: Detection is performed using multiple reaction monitoring (MRM). The expected precursor ion [M+H]⁺ for this compound is approximately m/z 257.2. A plausible product ion, based on the fragmentation of doxylamine, could be around m/z 182.0. However, it is crucial to optimize these transitions by infusing a certified reference standard of this compound.

ParameterRecommended Condition
LC Column C18 Reversed-Phase
Mobile Phase A 20 mM Ammonium Acetate with 0.2% Formic Acid in Water
Mobile Phase B Methanol or Acetonitrile
Ionization Mode ESI Positive
Precursor Ion (m/z) ~257.2
Product Ion (m/z) ~182.0 (to be optimized)

Table 2: Recommended Starting Parameters for LC-MS/MS Analysis of this compound.

cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis Plasma Plasma Sample Precipitation Protein Precipitation (Acetonitrile) Plasma->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Evaporation Evaporation Centrifugation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC Liquid Chromatography (C18 Column) Reconstitution->LC MS Tandem Mass Spectrometry (ESI+, MRM) LC->MS Data Data Acquisition & Quantification MS->Data

Figure 2: Experimental Workflow for the Quantification of this compound.

Clinical Significance and Future Directions

The formation of this compound has important clinical implications. Its contribution to both the therapeutic sedative effects and the adverse anticholinergic effects of doxylamine highlights the need for a comprehensive understanding of its pharmacology. Individual variations in the activity of CYP enzymes responsible for doxylamine metabolism can lead to differences in the ratio of parent drug to metabolite, potentially explaining inter-individual differences in response and tolerability.

Future research should focus on:

  • Quantitative Pharmacological Characterization: Determining the binding affinities (Ki values) of this compound enantiomers at histamine H1 and muscarinic receptors to quantify their potency relative to doxylamine.

  • Detailed Pharmacokinetic Modeling: Developing robust pharmacokinetic models that incorporate the formation and elimination of this compound to better predict the overall exposure and response to doxylamine.

  • Pharmacogenomic Studies: Investigating the impact of genetic polymorphisms in CYP2D6, CYP1A2, and CYP2C9 on the metabolic ratio of doxylamine to this compound and the resulting clinical outcomes.

Conclusion

This compound is a primary and pharmacologically active metabolite of doxylamine, playing a significant role in its overall clinical profile. A thorough understanding of its formation, pharmacokinetics, and pharmacodynamics is essential for researchers, scientists, and drug development professionals. The methodologies and insights provided in this technical guide serve as a valuable resource for the continued investigation of this important metabolite and its contribution to the therapeutic and adverse effects of doxylamine.

References

  • Khan, S., & Tivakaran, V. S. (2023). Doxylamine. In StatPearls. StatPearls Publishing. [Link]

  • Patsnap. (2024). What is the mechanism of Doxylamine Succinate? Synapse. [Link]

  • Apotex Inc. (2024). Doxylamine succinate, Pyridoxine hydrochloride Delayed release Tablets. [Link]

  • Zhang, H., et al. (2022). A simple and sensitive LC-MS/MS method for determination of doxylamine in human plasma and its application in a bioequivalence study in healthy Chinese volunteers. Journal of Pharmaceutical and Biomedical Analysis, 219, 114984. [Link]

  • Mut, L., Grobosch, T., & Binscheck, T. (n.d.). Automatic quantification of doxylamine and diphenhydramine in human plasma. Shimadzu. [Link]

  • Ganes, D. A., & Midha, K. K. (1987). Identification of in vivo acetylation pathway for N-dealkylated metabolites of doxylamine in humans. Xenobiotica, 17(5), 633–642. [Link]

  • National Center for Biotechnology Information. (n.d.). Doxylamine. PubChem. [Link]

  • D'Agostino, G., et al. (2021). Doxylamine Pharmacology. StatPearls. [Link]

  • European Journal of Pharmaceutical Sciences. (2023). Comparative dissolution profiles of two anti-emetic delayed release dosage forms of doxylamine and pyridoxine: Xonvea® tablets vs. Cariban® capsules. [Link]

  • Korfmacher, W. A., et al. (1988). Characterization of doxylamine and pyrilamine metabolites via thermospray/mass spectrometry and tandem mass spectrometry. Biomedical & Environmental Mass Spectrometry, 15(9), 501–508. [Link]

  • Holder, C. L., et al. (1987). Identification of two glucuronide metabolites of doxylamine via thermospray/mass spectrometry and tandem mass spectrometry. Biomedical & Environmental Mass Spectrometry, 14(11), 631–637. [Link]

  • Wikipedia. (n.d.). Doxylamine. [Link]

  • Slikker, W., et al. (1989). Pharmacokinetics of doxylamine, a component of Bendectin, in the rhesus monkey. Reproductive Toxicology, 3(3), 187–196. [Link]

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Chemical and physical properties of Desmethyl Doxylamine

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Chemical and Physical Properties of N-Desmethyl Doxylamine

Executive Summary

N-Desmethyl Doxylamine is the primary active metabolite of Doxylamine, a first-generation antihistamine widely utilized for its sedative and antiemetic properties.[1][2][3] For researchers, scientists, and drug development professionals, a comprehensive understanding of this metabolite's physicochemical properties is paramount. Its profile directly influences drug metabolism and pharmacokinetic (DMPK) studies, the development of robust analytical methods, and the quality control of Doxylamine-based pharmaceuticals.[1] This guide provides an in-depth analysis of N-Desmethyl Doxylamine, covering its chemical identity, structural characteristics, physicochemical properties, stability profile, and the analytical methodologies essential for its characterization. The insights and protocols herein are designed to support rigorous scientific investigation and streamlined pharmaceutical development.

Introduction and Significance

Background and Context

N-Desmethyl Doxylamine is formed in the body through the hepatic N-demethylation of Doxylamine, a metabolic process primarily catalyzed by cytochrome P450 (CYP) enzymes.[1] As a major metabolite, it exhibits biological activities analogous to its parent compound, including antihistaminic and sedative effects.[2] Its presence and concentration in biological matrices are critical endpoints in pharmacokinetic assessments of Doxylamine.

Importance in Pharmaceutical Development

The characterization of N-Desmethyl Doxylamine is a crucial aspect of the pharmaceutical development lifecycle for several reasons:

  • Metabolite Profiling: Understanding its formation, clearance, and potential for drug-drug interactions is fundamental to a comprehensive DMPK study.[1]

  • Impurity Standard: It serves as a critical reference standard for the identification and quantification of impurities in Doxylamine active pharmaceutical ingredients (APIs) and finished drug products.[1]

  • Analytical Method Validation: The development of specific and robust analytical methods for Doxylamine must account for the presence of its metabolites to ensure accurate quantification of the parent drug.[4][5]

  • Regulatory Compliance: Regulatory bodies require a thorough understanding of major metabolites for new drug applications, making detailed data on N-Desmethyl Doxylamine essential for submissions like Abbreviated New Drug Applications (ANDA).[1][4]

Chemical Identity and Structure

Nomenclature and Identifiers

A clear identification of N-Desmethyl Doxylamine is foundational for all research and development activities. The key identifiers are summarized in the table below.

IdentifierValueSource
IUPAC Name N-methyl-2-(1-phenyl-1-pyridin-2-ylethoxy)ethanaminePubChem[1][6]
CAS Number 78868-03-8ChemIDplus, EPA DSSTox[1][6]
Molecular Formula C₁₆H₂₀N₂OPubChem[1][6]
Molecular Weight 256.34 g/mol PubChem[1][6]
InChIKey VCONERXBEFNHJS-UHFFFAOYSA-NPubChem[1][6]

Note: The succinate salt form (CAS No. 2731375-61-2) has a molecular formula of C₂₀H₂₆N₂O₅ and a molecular weight of approximately 374.44 g/mol .[3][7]

Molecular Structure

N-Desmethyl Doxylamine is a secondary amine, a key distinction from its tertiary amine parent, Doxylamine.[2] This structural difference has significant implications for its chemical properties, particularly hydrogen bonding potential and basicity. The molecule features a chiral center at the carbon atom bonded to the phenyl and pyridyl rings, an ether linkage, and aromatic systems.[1]

Caption: Figure 1: Chemical Structure of N-Desmethyl Doxylamine.

Stereochemistry

The presence of a chiral center means N-Desmethyl Doxylamine can exist as enantiomers.[1] The synthesis of specific enantiomers, such as (R)-Desmethyl Doxylamine, is crucial for investigating the stereospecificity of its metabolic pathways and biological activity.[1] This is a critical consideration in advanced pharmacological studies, as different enantiomers can exhibit distinct efficacy and toxicity profiles.

Physicochemical Properties

The physical and chemical properties of N-Desmethyl Doxylamine dictate its behavior in both biological systems and analytical workflows.

Summary of Properties
PropertyValue/DescriptionSignificance
Appearance The succinate salt is a white or creamy-white powder.[2]Affects handling, formulation, and visual inspection.
Solubility (Succinate Salt) DMF: 10 mg/mL, Ethanol: 5 mg/mL, DMSO: 3 mg/mL, PBS (pH 7.2): 3 mg/mL.[3]Critical for preparing solutions for analytical standards, in vitro assays, and formulation development.
Hydrogen Bonding As a secondary amine, it is a stronger hydrogen bond donor than the tertiary amine of Doxylamine.[2]Influences solubility, crystallinity, and interactions with biological receptors.
pKa The secondary amine group has an estimated pKa of ~9.5.[2]Determines the ionization state at physiological pH, affecting membrane permeability and receptor binding.
Stability Stable for ≥ 4 years when stored at -20°C.[3]Essential for the management and shelf-life of reference standards.
Solubility Profile: A Deeper Look

The solubility of N-Desmethyl Doxylamine is influenced by its polarity and the presence of ionizable groups. The succinate salt form significantly enhances aqueous solubility compared to the free base. However, its overall solubility is moderated by a reduction in hydrophilicity compared to the parent Doxylamine succinate.[2] This is a key consideration when developing aqueous formulations or buffer systems for analysis. For instance, in reversed-phase HPLC, this slight difference in polarity is the basis for its chromatographic separation from Doxylamine.

Stability and Forced Degradation

Understanding the stability of N-Desmethyl Doxylamine is essential for defining storage conditions and developing stability-indicating analytical methods. Forced degradation studies are a cornerstone of this process, revealing potential degradation pathways.

cluster_conditions Stress Conditions cluster_products Potential Degradation Products main N-Desmethyl Doxylamine Acid Acid Hydrolysis (0.1 M HCl, heat) Base Base Hydrolysis (0.1 M NaOH, heat) Oxidation Oxidation (3-30% H₂O₂) Thermal Thermal (Dry Heat) Photo Photolytic (UV/Vis Light) P1 Ether Linkage Cleavage Acid->P1 P2 Molecular Cleavage Base->P2 P3 N-Oxide Derivatives Oxidation->P3 P4 General Decomposition Thermal->P4 P5 Photochemical Products Photo->P5

Caption: Figure 2: Forced Degradation Pathways for N-Desmethyl Doxylamine.

These studies are not merely procedural; they are predictive. For example, the susceptibility to oxidation indicates that formulations should be protected from oxidizing agents and that analytical methods must be capable of separating the N-oxide derivatives from the main compound peak.[1]

Synthesis and Metabolism

Synthetic Routes

The primary laboratory-scale synthesis of N-Desmethyl Doxylamine involves the controlled chemical demethylation of Doxylamine.[1][2]

Protocol: Demethylation of Doxylamine

  • Dissolution: Dissolve Doxylamine in a suitable aprotic solvent.

  • Reagent Addition: Introduce a specific demethylating agent under an inert atmosphere. The choice of agent and reaction conditions is critical to ensure selective removal of only one methyl group.

  • Controlled Reaction: Maintain the reaction at a specific temperature, monitoring its progress using techniques like Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[1]

  • Quenching & Extraction: Once the reaction is complete, quench the process and perform a liquid-liquid extraction to isolate the crude product.

  • Purification: Purify the crude N-Desmethyl Doxylamine using column chromatography or recrystallization to achieve the desired purity for use as a reference standard.

Metabolic Formation

In vivo, N-Desmethyl Doxylamine is a product of Phase I metabolism. The pathway is a clear example of xenobiotic biotransformation.

Doxylamine Doxylamine (Tertiary Amine) Metabolite1 N-Desmethyl Doxylamine (Secondary Amine) Doxylamine->Metabolite1 CYP-mediated N-Demethylation Metabolite2 N,N-Didesmethyl Doxylamine (Primary Amine) Metabolite1->Metabolite2 Further N-Demethylation Conjugates Glucuronide Conjugates Metabolite1->Conjugates Glucuronidation

Caption: Figure 3: Metabolic Pathway of Doxylamine to its Metabolites.

This N-demethylation is a crucial clearance pathway for Doxylamine.[2] The resulting N-Desmethyl Doxylamine can then undergo further demethylation to N,N-didesmethyldoxylamine or be conjugated with glucuronic acid (a Phase II reaction) to form more water-soluble compounds that are readily excreted in the urine.[1][2]

Analytical Characterization and Protocols

A multi-technique approach is required for the unambiguous identification and quantification of N-Desmethyl Doxylamine.

Chromatographic Separation (HPLC)

High-Performance Liquid Chromatography (HPLC) is the cornerstone for separating N-Desmethyl Doxylamine from its parent compound and other related substances.[1] The choice of method parameters is driven by the physicochemical properties of the analytes.

Protocol: Exemplary Reversed-Phase HPLC Method

  • System: An HPLC system equipped with a UV or Mass Spectrometry (MS) detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm). The C18 stationary phase provides the necessary hydrophobicity to retain the analytes.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water (provides acidic pH to protonate the amines, ensuring good peak shape).

    • B: Acetonitrile.

  • Elution: A gradient elution, starting with a higher percentage of Mobile Phase A and gradually increasing the percentage of Mobile Phase B. This is necessary because Doxylamine is more hydrophobic than N-Desmethyl Doxylamine and requires a stronger mobile phase for elution.

  • Detection: UV detection at a suitable wavelength or MS detection for enhanced specificity and sensitivity.

  • Validation: The method's specificity is confirmed by performing forced degradation studies and ensuring that all degradant peaks are well-resolved from the main analyte peak.[1]

cluster_prep cluster_hplc HPLC System cluster_detection Prep Dissolution in Mobile Phase Injector Injector Injects Sample Prep->Injector Column C18 Column Separates Analytes Injector->Column Pump Pump Delivers Mobile Phase Pump->Injector Detector Detector UV or MS Column->Detector Data Data System Chromatogram Generation Detector->Data

Caption: Figure 4: General Workflow for HPLC Analysis.

Spectroscopic Identification
  • Mass Spectrometry (MS): Provides definitive molecular weight information and structural data through fragmentation patterns.[1][8] When coupled with liquid chromatography (LC-MS), it is a powerful tool for quantifying low levels of the metabolite in complex matrices. The use of stable isotope-labeled internal standards (e.g., deuterated analogs) is the gold standard for achieving accurate and precise quantification by correcting for matrix effects.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for the absolute structural confirmation of the synthesized reference standard.[1] ¹H NMR will confirm the number and connectivity of protons, while ¹³C NMR provides information on the carbon skeleton. Advanced 2D NMR techniques like COSY and HMBC are used to establish the definitive connectivity between atoms.[1]

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to confirm the presence of key functional groups. The spectrum of N-Desmethyl Doxylamine would be expected to show characteristic absorption bands:

    • ~3300-3500 cm⁻¹: N-H stretching vibration of the secondary amine. This peak would be absent in the spectrum of Doxylamine.

    • ~2800-3000 cm⁻¹: C-H stretching from alkyl and aromatic groups.[9]

    • ~1020-1220 cm⁻¹: C-N stretching vibrations.[9]

    • ~1000-1300 cm⁻¹: C-O stretching of the ether group.

    • ~1400-1600 cm⁻¹: C=C stretching vibrations from the aromatic rings.

Conclusion

N-Desmethyl Doxylamine is more than just a metabolic byproduct; it is a critical entity in the study and quality control of Doxylamine. Its unique chemical and physical properties, stemming from its secondary amine structure and chiral nature, necessitate a detailed and multi-faceted analytical approach. For professionals in pharmaceutical research and development, a thorough grasp of its solubility, stability, and spectral characteristics is not merely academic but a practical requirement for developing safe, effective, and regulatory-compliant medicines.

References

  • N-desmethyl-Doxylamine (succinate) - AdooQ Bioscience. (URL: [Link])

  • Doxylamine-impurities - Pharmaffiliates. (URL: [Link])

  • Doxylamine | C17H22N2O | CID 3162 - PubChem - NIH. (URL: [Link])

  • N-Desmethyldoxylamine | C16H20N2O | CID 135338 - PubChem - NIH. (URL: [Link])

  • N-Nitroso N-Desmethyl Doxylamine - SynZeal. (URL: [Link])

  • N-desmethyl-Doxylamine (succinate) - Biochemicals - CAT N°: 35089 - Bertin bioreagent. (URL: [Link])

  • N-Nitroso N-Desmethyl Doxylamine - Veeprho. (URL: [Link])

  • Doxylamine - the NIST WebBook - National Institute of Standards and Technology. (URL: [Link])

  • Doxylamine - the NIST WebBook - National Institute of Standards and Technology. (URL: [Link])

  • infrared spectrum of N,N-dimethylmethanamine (trimethylamine) C3H9N (CH3)3N - Doc Brown's Chemistry. (URL: [Link])

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A Technical Guide to the Cytochrome P450-Mediated Bioactivation of Doxylamine: Elucidating the Pathway to N-Desmethyl Doxylamine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Doxylamine, a first-generation antihistamine of the ethanolamine class, is widely utilized for its sedative and antiemetic properties.[1][2] Its clinical efficacy and safety profile are intrinsically linked to its metabolic fate, which is predominantly governed by the Cytochrome P450 (CYP450) superfamily of enzymes.[3][4] This technical guide provides a comprehensive examination of the enzymatic processes leading to the formation of N-desmethyl doxylamine, a principal metabolite. We will dissect the roles of the key CYP450 isozymes, present the established methodologies for their identification, and offer detailed, field-proven protocols for researchers in drug metabolism and development. This document is intended to serve as an authoritative resource, bridging foundational enzymatic principles with practical, validated experimental workflows.

Introduction: The Critical Role of Metabolism in Doxylamine's Profile

The biotransformation of xenobiotics is a critical determinant of their pharmacokinetic and pharmacodynamic properties. For doxylamine, hepatic metabolism is the primary route of clearance, converting the parent compound into more polar, excretable metabolites.[3] The initial and rate-limiting step in this cascade is often N-demethylation, which directly influences the drug's half-life and potential for drug-drug interactions (DDIs).[2][4]

The Cytochrome P450 enzymes, particularly those in families 1, 2, and 3, are the main catalysts for the oxidative metabolism of the majority of clinically used drugs.[5][6] Understanding which specific CYP isozymes are responsible for doxylamine's N-demethylation is paramount for predicting interindividual variability in patient response, assessing DDI risks, and guiding future drug development efforts.[5] Genetic polymorphisms in CYP genes, for instance, can lead to significant differences in enzyme activity, categorizing individuals as poor, intermediate, extensive, or ultrarapid metabolizers, which can profoundly impact therapeutic outcomes and toxicity.[5][7]

This guide focuses specifically on the oxidative N-demethylation pathway of doxylamine, leading to its primary active metabolite, N-desmethyl doxylamine.

The Doxylamine Metabolic Pathway

Doxylamine undergoes successive N-demethylation in the liver. The first step, and the focus of this guide, is the conversion of doxylamine to N-desmethyl doxylamine. This is followed by a second demethylation to form N,N-didesmethyl doxylamine.[2][4][8] These reactions are mono-oxygenation events catalyzed by the CYP450 system.[6]

G cluster_pathway Doxylamine N-Demethylation Pathway cluster_enzymes Catalyzing CYP450 Isozymes Doxylamine Doxylamine Desmethyl N-desmethyl doxylamine Doxylamine->Desmethyl Primary Metabolism (N-demethylation) Didesmethyl N,N-dithis compound Desmethyl->Didesmethyl Secondary Metabolism (N-demethylation) CYP2D6 CYP2D6 CYP2D6->Doxylamine CYP1A2 CYP1A2 CYP1A2->Doxylamine CYP2C9 CYP2C9 CYP2C9->Doxylamine

Figure 1: Metabolic cascade of doxylamine N-demethylation.

Key CYP450 Isozymes in this compound Formation

Reaction phenotyping studies have identified several CYP450 enzymes responsible for the biotransformation of doxylamine.[9] The formation of N-desmethyl doxylamine is not mediated by a single isozyme but is rather a concerted effort of multiple enzymes, with their relative contributions varying based on individual genetics and environmental factors. The primary enzymes implicated are CYP2D6, CYP1A2, and CYP2C9.[2][4]

Data Summary: Contribution of CYP450 Isozymes

The following table summarizes the key enzymes and their established role in doxylamine N-demethylation.

CYP IsozymeKnown Role in Doxylamine MetabolismTypical Substrates/InhibitorsClinical Significance & Causality
CYP2D6 A primary contributor to N-demethylation.[2][4]Substrates: Dextromethorphan, Codeine. Inhibitors: Quinidine, Bupropion.Highly polymorphic gene; variations can lead to significant differences in doxylamine clearance, affecting both efficacy and potential for adverse events.[7] Its involvement is a key causal factor in inter-individual pharmacokinetic variability.
CYP1A2 Contributes significantly to N-demethylation.[2][4]Substrates: Caffeine, Theophylline. Inhibitors: Fluvoxamine. Inducers: Smoking (polycyclic aromatic hydrocarbons).Activity is inducible by environmental factors like smoking, which can increase doxylamine clearance.[10] Co-administration with CYP1A2 inhibitors or inducers necessitates careful dose consideration.
CYP2C9 Involved in the metabolic pathway.[2][4]Substrates: Warfarin, Ibuprofen. Inhibitors: Fluconazole.Possesses known genetic polymorphisms that can alter activity.[11] Its contribution, while present, helps form a more complete metabolic picture, explaining portions of clearance not attributable to CYP2D6 or CYP1A2 alone.

Experimental Methodologies for CYP450 Phenotyping

Identifying the enzymes responsible for a specific metabolic reaction is a cornerstone of drug development.[9] The strategy involves a multi-pronged approach that builds a robust, self-validating case for the involvement of specific isozymes. The causality behind this workflow is to move from a complex, biologically relevant system (human liver microsomes) to highly specific, reductionist systems (recombinant enzymes) to confirm initial findings.

G start Hypothesis: Doxylamine is metabolized by CYP450s hlm Step 1: In Vitro Incubation with Human Liver Microsomes (HLM) start->hlm hlm_exp Rationale: HLM contains a full complement of hepatic CYP enzymes, providing a physiologically relevant environment. hlm->hlm_exp inhibition Step 2: Chemical Inhibition Assay (HLM + Isozyme-Specific Inhibitors) hlm->inhibition Metabolite Formation Confirmed inhibition_exp Rationale: Blocking specific enzymes and observing a decrease in metabolite formation directly implicates that enzyme. inhibition->inhibition_exp recombinant Step 3: Recombinant CYP Assay (Incubation with individual rCYPs) inhibition->recombinant Inhibition Observed recombinant_exp Rationale: Confirms direct catalysis. Observing metabolite formation with a single purified enzyme is definitive proof of its capability. recombinant->recombinant_exp analysis Data Analysis (LC-MS/MS Quantification of Metabolite) recombinant->analysis conclusion Conclusion: Identify primary contributing isozymes (e.g., CYP2D6, CYP1A2, CYP2C9) analysis->conclusion

Figure 2: Logical workflow for CYP450 reaction phenotyping.

Human Liver Microsomes (HLM)

HLMs are vesicles of the endoplasmic reticulum isolated from hepatocytes and are a rich source of Phase I metabolic enzymes, including CYPs.[12][13] They are the industry standard for initial in vitro metabolism studies. The core experiment involves incubating doxylamine with HLMs in the presence of an NADPH-regenerating system (as CYPs are NADPH-dependent) and quantifying the formation of this compound over time, typically using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[14][15]

Chemical Inhibition Assays

This is a critical step to dissect the contributions of individual isozymes within the complex HLM matrix.[9] The assay is run as described above, but with the addition of a selective chemical inhibitor for a specific CYP isozyme. A significant reduction in the rate of this compound formation in the presence of the inhibitor strongly implicates that isozyme in the metabolic pathway. For example, the use of quinidine would be expected to substantially decrease metabolite formation, pointing to the involvement of CYP2D6.

Recombinant CYP Enzymes (rCYPs)

To confirm that an enzyme can directly catalyze the reaction, doxylamine is incubated with individual, purified recombinant CYP isozymes expressed in a heterologous system (e.g., baculovirus-infected insect cells or E. coli).[9][16] Observing the formation of this compound in the presence of, for example, rCYP2D6 but not in a control incubation without the enzyme, provides definitive evidence of its catalytic capability.

Protocol: Phenotyping of Doxylamine N-demethylation using HLM

This protocol provides a self-validating system for identifying the CYP enzymes responsible for this compound formation.

Principle

Doxylamine is incubated with pooled human liver microsomes. The formation of N-desmethyl doxylamine is quantified via LC-MS/MS. Parallel incubations containing selective inhibitors for major CYP isozymes are run to determine the percent inhibition of the metabolic reaction, thereby identifying the contributing enzymes.

Materials & Reagents
  • Doxylamine Succinate (Substrate)

  • N-desmethyl doxylamine (Analytical Standard)

  • Doxylamine-d5 (Internal Standard for LC-MS/MS)[14]

  • Pooled Human Liver Microsomes (HLM), 20 mg/mL stock

  • NADPH Regenerating System (e.g., NADPH-Regen A/B)

  • Potassium Phosphate Buffer (0.1 M, pH 7.4)

  • Selective Inhibitors (in appropriate solvent, e.g., Methanol or DMSO):

    • Quinidine (for CYP2D6)

    • Fluvoxamine (for CYP1A2)

    • Sulfaphenazole (for CYP2C9)

  • Acetonitrile with 0.1% Formic Acid (Quenching/Extraction Solution)

  • 96-well incubation plates and collection plates

  • LC-MS/MS system

Step-by-Step Methodology
  • Preparation of Incubation Mix:

    • On ice, prepare a master mix containing phosphate buffer and HLM. The final HLM protein concentration should be in the linear range, typically 0.25-0.5 mg/mL.

    • Causality: Working on ice and pre-warming only before reaction initiation prevents premature enzyme degradation. The protein concentration is optimized to ensure the reaction rate is linear with respect to time and protein.

  • Addition of Inhibitors/Vehicle:

    • To appropriate wells of the 96-well plate, add the selective inhibitors to achieve a final concentration known to be saturating for inhibition (e.g., 1 µM Quinidine).

    • To the "Control" wells, add an equivalent volume of the inhibitor's solvent (vehicle control). This validates that the solvent itself has no effect on enzyme activity.

  • Pre-incubation:

    • Add the HLM master mix to all wells.

    • Add Doxylamine to all wells to achieve a final concentration near its Km (if known) or typically 1-5 µM.

    • Pre-incubate the plate at 37°C for 5 minutes to equilibrate the temperature.

    • Causality: Pre-incubation ensures that the reaction starts at the optimal physiological temperature and allows for any interaction between the inhibitor and the enzyme before the substrate is metabolized.

  • Reaction Initiation and Incubation:

    • Initiate the reaction by adding the pre-warmed NADPH regenerating system to all wells.

    • Self-Validation Control: Include wells containing all components except the NADPH regenerating system. The absence of metabolite formation in these wells confirms the reaction is NADPH-dependent and thus CYP-mediated.

    • Incubate at 37°C with shaking for a predetermined time (e.g., 15 minutes), ensuring the reaction is in the linear range.

  • Reaction Termination (Quenching):

    • Stop the reaction by adding 2-3 volumes of ice-cold acetonitrile containing the internal standard (Doxylamine-d5).

    • Causality: The cold organic solvent precipitates the microsomal proteins, instantly halting all enzymatic activity. The internal standard is added at this stage to control for variability in sample processing and instrument response.[14][17]

  • Sample Processing:

    • Seal the plate and centrifuge at high speed (e.g., 4000 x g for 20 minutes) to pellet the precipitated protein.

    • Transfer the supernatant to a new 96-well plate for analysis.

Data Analysis & Interpretation
  • LC-MS/MS Quantification:

    • Analyze the samples using a validated LC-MS/MS method to measure the peak area of N-desmethyl doxylamine and the internal standard.[18]

    • Calculate the peak area ratio (Metabolite/Internal Standard).

  • Calculating Percent Inhibition:

    • Determine the rate of formation in the vehicle control wells (represents 100% activity).

    • Determine the rate of formation in the presence of each inhibitor.

    • Calculate the percent inhibition for each isozyme using the formula: % Inhibition = (1 - (Rate with Inhibitor / Rate with Vehicle)) * 100

  • Interpretation:

    • A high percentage of inhibition by a specific inhibitor (e.g., >70% inhibition with Quinidine) indicates that the corresponding isozyme (CYP2D6) is a major contributor to N-desmethyl doxylamine formation.

    • The sum of inhibitions may exceed 100% due to non-specific inhibition or experimental variability, but the relative values provide a clear picture of the primary metabolic pathways.

Conclusion

The N-demethylation of doxylamine to its primary metabolite, N-desmethyl doxylamine, is a critical step in its biotransformation. This process is not monolithic but is catalyzed by a consortium of Cytochrome P450 enzymes. Authoritative evidence demonstrates that CYP2D6, CYP1A2, and CYP2C9 are the principal isozymes responsible for this metabolic reaction.[2][4]

For researchers and drug development professionals, a thorough understanding of this pathway, grounded in robust experimental validation, is essential. The methodologies outlined in this guide, from initial screening in human liver microsomes to confirmatory assays with selective inhibitors and recombinant enzymes, represent a validated and logical workflow for characterizing metabolic pathways. This knowledge directly informs predictions of drug-drug interactions, explains sources of pharmacokinetic variability, and ultimately contributes to the safer and more effective clinical use of doxylamine.

References

  • Assays for CYP450 Inhibition, Induction, and Phenotyping. Charles River Laboratories. [Link]

  • Zanger, U. M., & Schwab, M. (2013). Cytochrome P450 enzymes in drug metabolism: regulation of gene expression, enzyme activities, and impact of genetic variation. Pharmacology & therapeutics, 138(1), 103–141. [Link]

  • Almazroo, O. A., Miah, M. K., & Venkataramanan, R. (2017). Drug Metabolism in the Liver. MDPI. [Link]

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  • Diphenhydramine. Wikipedia. [Link]

  • Krycer, M. P., & Gell, D. A. (2022). Doxylamine. StatPearls - NCBI Bookshelf. [Link]

  • R06AA09 - Doxylamine. Acute Porphyria Drugs. [Link]

  • Gielsdorf, W., & Schubert, K. (1981). Biotransformation of doxylamine: Isolation, identification and synthesis of some metabolites. Journal of Clinical Chemistry and Clinical Biochemistry, 19(6), 485-490. [Link]

  • Doxylamine. Wikipedia. [Link]

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  • Li, J., et al. (2022). A simple and sensitive LC-MS/MS method for determination of doxylamine in human plasma and its application in a bioequivalence study in healthy Chinese volunteers. Journal of Pharmaceutical and Biomedical Analysis, 219, 114945. [Link]

  • Urlacher, V. B., & Girhard, M. (2012). Engineering Cytochrome P450 Biocatalysts for Biotechnology, Medicine, and Bioremediation. Trends in biotechnology, 30(1), 26–36. [Link]

  • Ghotbi, R. (2007). Genetic, epigenetic and environmental factors of importance for CYP1A2 catalyzed drug metabolism. Karolinska Institutet. [Link]

  • Aydin, M., et al. (2018). CYP2C9, CYPC19 and CYP2D6 gene profiles and gene susceptibility to drug response and toxicity in Turkish population. Pakistan journal of pharmaceutical sciences, 31(5(Special)), 2223-2230. [Link]

  • Hlavica, P., & Kehl, M. (1977). The Role of Cytochrome P-450 in the Dual Pathways of N-demethylation of N,N-dimethylaniline by Hepatic Microsomes. Hoppe-Seyler´s Zeitschrift für physiologische Chemie, 358(12), 1509-1518. [Link]

  • Miners, J. O., & Clarke, S. J. (2016). In Vitro Drug Metabolism Using Liver Microsomes. Current protocols in pharmacology, 74, 7.5.1–7.5.18. [Link]

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  • Li, J., et al. (2022). A simple and sensitive LC-MS/MS method for determination of doxylamine in human plasma and its application in a bioequivalence study in healthy Chinese volunteers. Ovid. [Link]

  • Recombinant Cytochrome P450 (rCYP) Enzymes | BACTOSOMES®. BioIVT. [Link]

  • Li, J., et al. (2022). A simple and sensitive LC-MS/MS method for determination of doxylamine in human plasma and its application in a bioequivalence study in healthy Chinese volunteers. ResearchGate. [Link]

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N-demethylation pathway of Doxylamine metabolism

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the N-demethylation Pathway of Doxylamine Metabolism

For Researchers, Scientists, and Drug Development Professionals

Abstract

Doxylamine, a first-generation antihistamine, is extensively metabolized in the liver, primarily through N-demethylation. This critical biotransformation pathway is mediated by the cytochrome P450 (CYP) enzyme system and significantly influences the drug's pharmacokinetic profile and clinical effects. This technical guide provides a comprehensive overview of the N-demethylation of doxylamine, detailing the enzymatic players, the resulting metabolites, and the established methodologies for its investigation. By synthesizing current knowledge, this document serves as a valuable resource for researchers in drug metabolism, pharmacology, and toxicology, as well as for professionals involved in drug development and safety assessment.

Introduction to Doxylamine and its Metabolic Significance

Doxylamine is a widely used over-the-counter medication for the treatment of insomnia and allergies.[1][2] In combination with pyridoxine, it is also a first-line treatment for nausea and vomiting during pregnancy.[2][3] As a first-generation antihistamine, doxylamine exerts its effects by antagonizing H1 receptors in the central nervous system, which also contributes to its sedative properties.[2]

The clinical efficacy and safety profile of doxylamine are intrinsically linked to its metabolic fate. The drug undergoes extensive hepatic metabolism, with N-demethylation being a primary pathway.[4][5] Understanding this pathway is crucial for several reasons:

  • Pharmacokinetic Variability: The rate and extent of N-demethylation can vary among individuals due to genetic polymorphisms in the metabolizing enzymes, leading to differences in drug exposure and response.

  • Drug-Drug Interactions: Co-administration of drugs that inhibit or induce the enzymes responsible for doxylamine metabolism can alter its plasma concentrations, potentially leading to adverse effects or reduced efficacy.

  • Metabolite Activity: The N-demethylated metabolites may possess their own pharmacological or toxicological activities, contributing to the overall effect of the parent drug.

This guide will delve into the core aspects of doxylamine's N-demethylation, providing the scientific foundation necessary for its comprehensive study.

The N-demethylation Pathway of Doxylamine

The biotransformation of doxylamine is a multi-step process that begins with the removal of one or both methyl groups from its tertiary amine. This process is primarily carried out by the cytochrome P450 monooxygenase system, a superfamily of heme-containing enzymes responsible for the metabolism of a vast array of xenobiotics and endogenous compounds.[6]

Key Metabolites

The successive N-demethylation of doxylamine results in the formation of two major metabolites:

  • N-desmethyldoxylamine: The primary metabolite, formed by the removal of a single methyl group.[1][5]

  • N,N-didesmethyldoxylamine: The secondary metabolite, resulting from the removal of the second methyl group.[1][5]

These metabolites have been identified in human urine following the administration of doxylamine.[5][7] Further metabolism of these N-dealkylated products can occur, including N-acetylation.[7] Other metabolic pathways for doxylamine include N-oxidation and ring hydroxylation.[1][8]

The Role of Cytochrome P450 Isozymes

The N-demethylation of doxylamine is primarily catalyzed by the following cytochrome P450 isozymes:

  • CYP2D6: This is a major enzyme involved in the metabolism of approximately 25% of clinically used drugs.[9][10] It plays a significant role in the metabolism of many antihistamines, including doxylamine.[1] Genetic variations in the CYP2D6 gene can lead to poor, intermediate, extensive, or ultrarapid metabolizer phenotypes, which can significantly impact the clearance of doxylamine.[11]

  • CYP1A2: This is another important CYP isozyme involved in the metabolism of a wide range of drugs and procarcinogens.

  • CYP2C9: This enzyme is also a key player in the metabolism of numerous clinically important drugs.

The involvement of these specific CYP isozymes has been identified through in vitro studies using human liver microsomes and recombinant P450 enzymes.[1] For the structurally similar antihistamine diphenhydramine, CYP2D6 was found to be the high-affinity enzyme for N-demethylation, while CYP1A2, CYP2C9, and CYP2C19 were identified as low-affinity components.[12]

Biochemical Mechanism of N-demethylation

The N-demethylation of tertiary amines by cytochrome P450 enzymes is a complex oxidative process.[13] The generally accepted mechanism involves the following key steps:

  • Substrate Binding: Doxylamine binds to the active site of the CYP enzyme.

  • Electron Transfer: The heme iron of the CYP enzyme is reduced from the ferric (Fe³⁺) to the ferrous (Fe²⁺) state by accepting an electron from its redox partner, NADPH-cytochrome P450 reductase.

  • Oxygen Binding: Molecular oxygen binds to the ferrous heme iron.

  • Second Electron Transfer: A second electron is transferred, leading to the formation of a reactive peroxo species.

  • Protonation and Water Elimination: Protonation of the peroxo species and subsequent cleavage of the O-O bond results in the formation of a highly reactive ferryl-oxo intermediate (Fe⁴⁺=O).

  • Hydrogen Abstraction: The ferryl-oxo intermediate abstracts a hydrogen atom from the methyl group of doxylamine, forming a carbon-centered radical.

  • Oxygen Rebound: The hydroxyl group rebounds to the carbon radical, forming an unstable carbinolamine intermediate.

  • Product Formation: The carbinolamine spontaneously decomposes to yield the N-demethylated metabolite (N-desmethyldoxylamine) and formaldehyde.

This catalytic cycle is repeated for the subsequent demethylation of N-desmethyldoxylamine to N,N-didesmethyldoxylamine.

Experimental Approaches for Studying Doxylamine N-demethylation

A variety of in vitro and in vivo models are employed to investigate the N-demethylation of doxylamine. The choice of model depends on the specific research question, from identifying the enzymes involved to determining the pharmacokinetic parameters in a whole organism.

In Vitro Models
  • Human Liver Microsomes (HLMs): HLMs are subcellular fractions of the liver that are rich in CYP enzymes. They are the gold standard for in vitro drug metabolism studies, allowing for the determination of enzyme kinetics (Km and Vmax) and the identification of metabolizing enzymes through inhibitor and antibody studies.

  • Recombinant Human CYP Enzymes: Commercially available systems expressing single human CYP enzymes are invaluable for definitively identifying which isozymes are responsible for a particular metabolic reaction.

  • Hepatocytes: Intact liver cells, either freshly isolated or cryopreserved, provide a more complete metabolic system that includes both Phase I (e.g., CYP-mediated) and Phase II (e.g., glucuronidation) enzymes.[8]

In Vivo Models
  • Animal Models: Rodents (rats) and non-human primates (monkeys) have been used to study the in vivo metabolism and disposition of doxylamine.[8][14][15] These models are essential for understanding the overall pharmacokinetics and excretion of the drug and its metabolites.

  • Human Studies: Pharmacokinetic studies in healthy volunteers provide the most clinically relevant data on the metabolism and clearance of doxylamine.[16][17][18] These studies typically involve the administration of a single dose of doxylamine followed by the collection of blood and urine samples for analysis.

Analytical Methodologies

The accurate quantification of doxylamine and its N-demethylated metabolites in biological matrices is essential for metabolism and pharmacokinetic studies. Several analytical techniques are commonly employed:

  • High-Performance Liquid Chromatography (HPLC): HPLC is a robust and widely used technique for separating doxylamine from its metabolites.[19][20] It is often coupled with ultraviolet (UV) or mass spectrometric detection.

  • Gas Chromatography (GC): GC has also been used for the analysis of doxylamine in plasma.[18]

  • Mass Spectrometry (MS): MS, particularly when coupled with liquid chromatography (LC-MS or LC-MS/MS), is the preferred method for the sensitive and specific detection and quantification of doxylamine and its metabolites.[21] High-resolution mass spectrometry can aid in the identification of unknown metabolites.[21]

Data Presentation and Experimental Protocols

Pharmacokinetic Parameters of Doxylamine
ParameterValueReference
Oral Bioavailability24.7%[1][2]
Elimination Half-life10-12 hours[1][2]
Time to Peak Plasma Concentration (Tmax)1.5-2.5 hours[1]
Excretion60% in urine, 40% in feces[1]
Experimental Protocol: In Vitro Doxylamine N-demethylation in Human Liver Microsomes

This protocol outlines a typical experiment to determine the kinetics of N-desmethyldoxylamine formation in pooled human liver microsomes.

1. Reagents and Materials:

  • Pooled human liver microsomes (e.g., from a commercial supplier)

  • Doxylamine succinate

  • N-desmethyldoxylamine analytical standard

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (e.g., 0.1 M, pH 7.4)

  • Acetonitrile (ACN) with an internal standard (e.g., a structurally similar compound not present in the incubation)

  • 96-well incubation plate

  • LC-MS/MS system

2. Incubation Procedure:

  • Prepare a stock solution of doxylamine succinate in a suitable solvent (e.g., water or methanol).

  • On a 96-well plate, add phosphate buffer, the NADPH regenerating system, and human liver microsomes (final protein concentration typically 0.2-0.5 mg/mL).

  • Pre-incubate the plate at 37°C for 5-10 minutes to equilibrate the temperature.

  • Initiate the reaction by adding varying concentrations of doxylamine to the wells. Include control wells without NADPH to assess non-enzymatic degradation.

  • Incubate at 37°C for a predetermined time (e.g., 15-30 minutes, within the linear range of product formation).

  • Terminate the reaction by adding 2-3 volumes of ice-cold acetonitrile containing the internal standard. This also serves to precipitate the microsomal proteins.

3. Sample Analysis:

  • Centrifuge the plate to pellet the precipitated proteins.

  • Transfer the supernatant to a new 96-well plate for analysis.

  • Analyze the samples by LC-MS/MS to quantify the amount of N-desmethyldoxylamine formed.

  • Generate a standard curve using the N-desmethyldoxylamine analytical standard to convert the instrument response to concentration.

4. Data Analysis:

  • Calculate the rate of N-desmethyldoxylamine formation at each substrate concentration (e.g., in pmol/min/mg protein).

  • Plot the reaction rate versus the substrate concentration and fit the data to the Michaelis-Menten equation to determine the kinetic parameters, Km (substrate concentration at half-maximal velocity) and Vmax (maximal reaction velocity).

Visualizations

N-demethylation Pathway of Doxylamine

Doxylamine_Metabolism Doxylamine Doxylamine N_desmethyl N-desmethyldoxylamine Doxylamine->N_desmethyl CYP2D6, CYP1A2, CYP2C9 NN_didesmethyl N,N-didesmethyldoxylamine N_desmethyl->NN_didesmethyl CYP Enzymes

Caption: Successive N-demethylation of doxylamine to its primary and secondary metabolites.

Experimental Workflow for In Vitro Metabolism Assay

In_Vitro_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Reagents Prepare Reagents (Buffer, Microsomes, NADPH, Doxylamine) Incubate Incubate at 37°C Reagents->Incubate Terminate Terminate Reaction (Ice-cold Acetonitrile) Incubate->Terminate Centrifuge Centrifuge Terminate->Centrifuge LCMS LC-MS/MS Analysis Centrifuge->LCMS Data Data Analysis (Km, Vmax) LCMS->Data

Caption: A typical workflow for an in vitro doxylamine metabolism assay.

Conclusion

The N-demethylation of doxylamine is a pivotal metabolic pathway that dictates its pharmacokinetic behavior and, consequently, its clinical performance. This biotransformation is predominantly mediated by the polymorphic enzyme CYP2D6, along with contributions from CYP1A2 and CYP2C9. A thorough understanding of this pathway, facilitated by the experimental and analytical methodologies detailed in this guide, is paramount for predicting and managing pharmacokinetic variability and potential drug-drug interactions. For professionals in drug development, a comprehensive characterization of the N-demethylation pathway is a critical component of the safety and efficacy assessment of doxylamine and other structurally related compounds.

References

  • A Phase I Study of the Pharmacokinetics and Pharmacodynamics of Intranasal Doxylamine in Subjects with Chronic Intermittent Sleep Impairment. ResearchGate. Available from: [Link]

  • Two possible mechanisms for N-demethylation of tertiary amines by cytochrome P450 and synthetic Fe(iv) oxo complexes (P = porphyrin). ResearchGate. Available from: [Link]

  • Doxylamine. Wikipedia. Available from: [Link]

  • A Phase I Study of the Pharmacokinetics and Pharmacodynamics of Intranasal Doxylamine in Subjects with Chronic Intermittent Sleep Impairment. National Institutes of Health. Available from: [Link]

  • The pharmacokinetics of doxylamine: use of automated gas chromatography with nitrogen-phosphorus detection. PubMed. Available from: [Link]

  • Pharmacology of Doxylamine ; Mechanism of action, Pharmacokinetics, Uses, Effects. YouTube. Available from: [Link]

  • Doxylamine. StatPearls - NCBI Bookshelf. Available from: [Link]

  • Systemic Bioavailability and Pharmacokinetics of the Doxylamine-Pyridoxine Delayed-Release Combination (Diclectin) | Request PDF. ResearchGate. Available from: [Link]

  • [Biotransformation of doxylamine: isolation, identification and synthesis of some metabolites (author's transl)]. PubMed. Available from: [Link]

  • Metabolism of Doxylamine Succinate in Fischer 344 Rats. Part III: Conjugated Urinary and Fecal Metabolites. PubMed. Available from: [Link]

  • Metabolism of doxylamine succinate in Fischer 344 rats. Part II: Nonconjugated urinary and fecal metabolites. PubMed. Available from: [Link]

  • Identification of human cytochrome p450 isozymes involved in diphenhydramine N-demethylation. PubMed. Available from: [Link]

  • Identification of Metabolites of Doxylamine and Dextromethorphan Using UHPLC with High-Performance Time-of-flight Mass Spectrometry. LCGC International. Available from: [Link]

  • Identification in in vivo acetylation pathway for N-dealkylated metabolites of doxylamine in humans. PubMed. Available from: [Link]

  • Role of cytochrome P450 2D6 (CYP2D6) in the stereospecific metabolism of E- and Z-doxepin. PubMed. Available from: [Link]

  • Simultaneous Derivative Spectrophotometric Analysis of Doxylamine Succinate, Pyridoxine Hydrochloride and Folic Acid in Combined Dosage Forms. National Institutes of Health. Available from: [Link]

  • Identification of the cytochrome P450 enzymes involved in the N-demethylation of sildenafil. British Journal of Clinical Pharmacology. Available from: [Link]

  • Doxylamine | C17H22N2O | CID 3162. PubChem - National Institutes of Health. Available from: [Link]

  • CYP2D6: The Gene That Plays A Major Role In Drug Metabolism. ClarityX. Available from: [Link]

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Foreword: The Crucial Role of Metabolite Characterization

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Structural Characterization of Desmethyl Doxylamine

In the landscape of drug development and pharmaceutical sciences, the comprehensive characterization of drug metabolites is not merely a regulatory formality but a cornerstone of ensuring therapeutic safety and efficacy. A parent drug's journey through the body is a transformative one, often yielding metabolites that possess their own distinct pharmacological or toxicological profiles. This compound, the primary N-demethylated metabolite of the first-generation antihistamine Doxylamine, exemplifies this principle.[1][2][3] Understanding its structure with unambiguous certainty is paramount for pharmacokinetic studies, impurity profiling, and the overall quality control of Doxylamine-based pharmaceuticals.[1]

This guide is designed for researchers, analytical scientists, and drug development professionals. It eschews a rigid, templated approach in favor of a narrative that logically unfolds the process of structural elucidation. We will delve into the "why" behind experimental choices, grounding every protocol in the principles of scientific integrity and self-validation. Our exploration will be anchored by a multi-technique approach, demonstrating how data from various analytical platforms are synthesized to build an irrefutable structural dossier.

The Subject: this compound

This compound, chemically known as N-methyl-2-(1-phenyl-1-pyridin-2-ylethoxy)ethanamine, is formed through the hepatic metabolism of Doxylamine.[2] This N-dealkylation is a common metabolic pathway for drugs containing tertiary amine moieties.[4][5] The resulting secondary amine retains structural similarity to the parent compound but with altered physicochemical properties that can influence its biological activity and clearance.

dot graph Desmethyl_Doxylamine_Structure { layout=neato; node [shape=none, margin=0, fontname="Arial", fontsize=12]; edge [style=bold, color="#202124"];

// Atom nodes C1 [label="C", pos="0,0!"]; C2 [label="C", pos="1.5,0!"]; C3 [label="C", pos="2.25,1.29!"]; C4 [label="C", pos="1.5,2.58!"]; C5 [label="C", pos="0,2.58!"]; C6 [label="C", pos="-0.75,1.29!"]; C_alpha [label="C", pos="-1.5,0!"]; C_methyl [label="CH₃", pos="-2.5,-1!"]; O [label="O", pos="-2.5,1!"]; C_ethyl1 [label="CH₂", pos="-3.7,1.5!"]; C_ethyl2 [label="CH₂", pos="-4.9,0.7!"]; N_amine [label="NH", pos="-6.1,1.2!"]; C_n_methyl [label="CH₃", pos="-7.3,0.7!"]; N_pyridyl [label="N", pos="0.75,-1.29!"]; C_p1 [label="C", pos="-0.75,-1.29!"]; C_p2 [label="C", pos="-1.5,-2.58!"]; C_p3 [label="C", pos="0,-2.58!"]; C_p4 [label="C", pos="1.5,-2.58!"];

// Phenyl Ring Bonds C1 -- C2 -- C3 -- C4 -- C5 -- C6 -- C1; C1 -- C_alpha;

// Pyridyl Ring Bonds C_alpha -- C_p1; C_p1 -- N_pyridyl; N_pyridyl -- C_p4; C_p4 -- C_p3; C_p3 -- C_p2; C_p2 -- C_p1;

// Side Chain Bonds C_alpha -- C_methyl; C_alpha -- O; O -- C_ethyl1; C_ethyl1 -- C_ethyl2; C_ethyl2 -- N_amine; N_amine -- C_n_methyl;

// Dummy nodes for labels label_phenyl [label="Phenyl Ring", pos="0.75,1.29!", fontcolor="#5F6368", fontsize=10]; label_pyridyl [label="Pyridyl Ring", pos="0,-1.9!", fontcolor="#5F6368", fontsize=10]; label_chiral [label="*", pos="-1.7,-0.3!", fontcolor="#EA4335", fontsize=18]; caption [label="Figure 1: 2D Structure of this compound", shape=plaintext, pos="-3,-3.5!", fontcolor="#202124"]; } Figure 1: 2D Structure of this compound.

A critical feature of this molecule is the chiral center at the carbon atom connecting the phenyl and pyridyl rings.[1] This stereocenter means the molecule can exist as (R) and (S) enantiomers. Since biological systems are inherently chiral, it is often the case that one enantiomer is more pharmacologically active or is metabolized differently.[2] Therefore, a full structural characterization must also consider its stereochemistry.

PropertyValueSource
IUPAC Name N-methyl-2-(1-phenyl-1-pyridin-2-ylethoxy)ethanamine[1][6]
Molecular Formula C₁₆H₂₀N₂O[6]
Molecular Weight 256.34 g/mol [6]
CAS Number 78868-03-8[6]
Canonical SMILES CC(C1=CC=CC=C1)(C2=CC=CC=N2)OCCNC[6]

Table 1: Key Physicochemical Properties of this compound.

The Analytical Blueprint: A Multi-Modal Strategy

No single analytical technique can provide a complete structural picture. True confidence in structural elucidation comes from the convergence of data from orthogonal methods. Our strategy relies on a workflow that first confirms the mass and elemental composition, then pieces together the molecular framework using spectroscopy, and finally verifies the three-dimensional arrangement.

Analytical_Workflow cluster_0 Primary Characterization cluster_1 Structural Elucidation cluster_2 Definitive Confirmation Sample This compound (Reference Standard or Isolate) LCMS LC-MS / HRMS (Purity, Mass, Formula) Sample->LCMS XRay X-ray Crystallography (3D Structure) Sample->XRay If crystal NMR NMR Spectroscopy (¹H, ¹³C, 2D) Connectivity LCMS->NMR MSMS Tandem MS (MS/MS) Fragmentation Pattern LCMS->MSMS FTIR FTIR Spectroscopy Functional Groups LCMS->FTIR Conclusion Unambiguous Structural Identity NMR->Conclusion MSMS->Conclusion FTIR->Conclusion XRay->Conclusion caption Figure 2: Integrated workflow for structural characterization.

Mass Spectrometry (MS): The First Look at Mass and Fragmentation

Mass spectrometry is the cornerstone for determining the molecular weight and elemental formula of a compound.[7] For metabolite identification, Liquid Chromatography-Mass Spectrometry (LC-MS) is the undisputed workhorse due to its sensitivity and ability to analyze complex biological matrices.[7][8]

Expertise in Action: Why LC-MS/MS is Essential

Simply obtaining a molecular weight is insufficient. We need to probe the molecule's structure by breaking it apart in a controlled manner and analyzing the fragments. This is the role of Tandem Mass Spectrometry (MS/MS).[9] By selecting the protonated molecular ion ([M+H]⁺) and subjecting it to collision-induced dissociation (CID), we generate a fragmentation pattern that acts as a structural fingerprint.[9]

Experimental Protocol: LC-MS/MS Analysis
  • Sample Preparation: Dissolve the this compound reference standard in a suitable solvent (e.g., methanol/water, 50/50 v/v) to a concentration of ~1 µg/mL. If analyzing a biological sample, a protein precipitation or solid-phase extraction step is required to remove matrix interferences.

  • Chromatographic Separation (HPLC):

    • Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometric Detection:

    • Ionization Source: Electrospray Ionization (ESI), Positive Mode.

    • Full Scan (MS1): Scan m/z range 100-500 to detect the [M+H]⁺ ion.

    • Tandem MS (MS/MS): Isolate the precursor ion at m/z 257.17 and apply collision energy (e.g., 20-40 eV) to generate product ions. Scan the product ion m/z range 50-260.

Data Interpretation: Decoding the Fragmentation

The expected protonated molecule [C₁₆H₂₀N₂O + H]⁺ has a monoisotopic mass of 257.1654 m/z. High-resolution MS (HRMS), such as an Orbitrap or TOF analyzer, can confirm this mass with high accuracy, validating the elemental formula.

The MS/MS fragmentation pattern provides the key to the structure. The most probable fragmentation pathways involve the cleavage of the most labile bonds, primarily the ether linkage and bonds alpha to the nitrogen atom.

Ion (m/z)Proposed Structure / Loss
257.17 [M+H]⁺ (Precursor Ion)
183.10[M+H - C₃H₇N]⁺ Loss of the N-methylethylamine side chain via ether cleavage.
167.09[C₁₂H₁₁N]⁺ Loss of the ethoxy-N-methylamine side chain.
72.08[C₄H₁₀N]⁺ Cleavage yielding the protonated N-methylethylamine side chain.
44.05[C₂H₆N]⁺ Cleavage alpha to the secondary amine.

Table 2: Predicted key fragments of this compound in positive ion MS/MS.

Fragmentation_Pathway Parent [M+H]⁺ m/z 257.17 Frag1 Fragment m/z 183.10 Parent->Frag1 - C₃H₇N Frag2 Fragment m/z 72.08 Parent->Frag2 Ether Cleavage Frag4 Fragment m/z 167.09 Parent->Frag4 - C₄H₁₀NO Frag3 Fragment m/z 44.05 Frag2->Frag3 - C₂H₄ caption Figure 3: Proposed MS/MS fragmentation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Assembling the Skeleton

While MS provides the mass and fragments, NMR spectroscopy maps the precise connectivity of atoms (C and H), providing the definitive molecular skeleton.[10] It is the most powerful tool for unambiguous structure elucidation of organic molecules.[11]

Expertise in Action: The Synergy of ¹H and ¹³C NMR

¹H NMR gives information on the chemical environment and neighboring protons for every hydrogen atom, while ¹³C NMR does the same for the carbon backbone. When combined, and often supplemented with 2D NMR experiments like HSQC (which correlates protons to their directly attached carbons), a complete and validated map of the molecule can be constructed.

Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve ~5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹H NMR Acquisition:

    • Spectrometer: 400 MHz or higher for good resolution.

    • Experiment: Standard proton experiment.

    • Key Parameters: 16-32 scans, relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Spectrometer: 400 MHz (observe frequency ~100 MHz).

    • Experiment: Proton-decoupled carbon experiment (e.g., PENDANT, DEPT).

    • Key Parameters: 1024-4096 scans, wider spectral width.

Data Interpretation: Reading the NMR Map

The following table outlines the expected chemical shifts (δ) and multiplicities for this compound. Actual values may vary slightly based on solvent and concentration.

Group¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)Notes
Aromatic-H (Phenyl & Pyridyl) 7.0 - 8.6 (multiplets)120 - 160Complex overlapping signals from the 9 aromatic protons.
-O-CH₂- ~3.6 (triplet)~65Protons on the carbon adjacent to the ether oxygen.
-CH₂-NH- ~2.8 (triplet)~50Protons on the carbon adjacent to the secondary amine.
-NH- 1.5 - 2.5 (broad singlet)-Exchangeable proton, signal may be broad or not observed.
N-CH₃ ~2.4 (singlet)~36Methyl group attached to the nitrogen.
C-CH₃ ~1.8 (singlet)~25Methyl group on the chiral center.
Chiral Center (Quaternary C) -~80No attached protons, identified in ¹³C spectrum.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound.

Infrared (IR) Spectroscopy: Identifying the Functional Groups

Fourier-Transform Infrared (FTIR) Spectroscopy is a rapid and simple technique used to identify the functional groups present in a molecule.[12] It works by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: FTIR Analysis
  • Sample Preparation: Place a small amount of the solid this compound sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Collect a background spectrum of the clean ATR crystal. Collect the sample spectrum over a range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The sample spectrum is ratioed against the background to produce the final absorbance or transmittance spectrum.

Data Interpretation: Vibrational Fingerprints
Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3300 (broad)N-H StretchSecondary Amine
3100 - 3000C-H StretchAromatic
2950 - 2850C-H StretchAliphatic (CH₃, CH₂)
1600 - 1450C=C & C=N StretchAromatic Rings
~1100C-O StretchEther

Table 4: Characteristic IR Absorption Bands for this compound.

X-ray Crystallography: The Definitive 3D Structure

For an absolute and definitive determination of a molecule's three-dimensional structure, including its stereochemistry, single-crystal X-ray crystallography is the gold standard.[13] This technique requires the molecule to be grown into a high-quality single crystal. While data exists for the parent drug, Doxylamine Succinate, confirming its conformation, obtaining a suitable crystal of a metabolite can be challenging but provides irrefutable proof of structure.[14]

Methodology Overview
  • Crystallization: The compound is dissolved in a suitable solvent system and allowed to evaporate slowly, or crystallized by vapor diffusion, to form a single, defect-free crystal. This is often the most challenging step.

  • Diffraction: The crystal is mounted and irradiated with a focused beam of X-rays. The X-rays are diffracted by the electron clouds of the atoms in the crystal lattice.

  • Data Analysis: The diffraction pattern is collected and computationally analyzed to generate an electron density map, from which the positions of all non-hydrogen atoms can be determined, revealing bond lengths, bond angles, and the absolute configuration of chiral centers.

Conclusion: A Synthesis of Evidence

The structural characterization of this compound is a process of assembling a puzzle using pieces from multiple analytical techniques. Mass spectrometry provides the molecular weight and a fragmentation fingerprint. NMR spectroscopy connects the atoms to build the molecular skeleton. IR spectroscopy quickly confirms the presence of key functional groups. Finally, X-ray crystallography can offer the ultimate, unambiguous 3D picture.

By integrating these techniques, we move beyond mere identification to a deep understanding of the molecule. This comprehensive structural dossier is the bedrock upon which all further pharmacological, toxicological, and clinical evaluations are built, ensuring the safety and reliability of pharmaceuticals in development and on the market.

References

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A Senior Application Scientist's Guide to Desmethyl Doxylamine Succinate for Pharmacological Research

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide offers a comprehensive examination of Desmethyl Doxylamine succinate, the primary active metabolite of the first-generation antihistamine, Doxylamine. Intended for researchers, medicinal chemists, and drug development professionals, this document delves into the core scientific principles and practical methodologies required to effectively utilize this compound in a pharmacological research setting. We will explore its physicochemical properties, synthesis and purification strategies, and robust analytical techniques for its characterization. The guide provides an in-depth analysis of its mechanism of action as a potent histamine H1 receptor antagonist with notable anticholinergic activity. Furthermore, it features detailed, field-proven protocols for both in vitro functional assays and in vivo efficacy models, designed to be self-validating and reproducible. By synthesizing foundational knowledge with actionable experimental workflows, this whitepaper serves as an essential resource for investigating the pharmacology of this compound succinate and its potential role in therapeutic development.

Introduction to this compound Succinate

Doxylamine, a member of the ethanolamine class of first-generation antihistamines, is widely recognized for its sedative and anti-allergic properties.[1][2] Its therapeutic and side-effect profile is primarily attributed to its ability to cross the blood-brain barrier and act as an inverse agonist at histamine H1 receptors and an antagonist at muscarinic acetylcholine receptors.[1][3] However, the pharmacological activity of Doxylamine is not solely dependent on the parent molecule. Through hepatic metabolism, Doxylamine is converted to active metabolites, principally N-desmethyldoxylamine and, to a lesser extent, N,N-didesmethyldoxylamine.[4][5][6]

This compound succinate is the salt form of this primary metabolite, making it a critical compound for study.[4][7] Investigating the metabolite is essential for several reasons:

  • Comprehensive Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Understanding the activity and half-life of this compound is crucial for accurately modeling the overall duration and efficacy of Doxylamine administration.

  • Elucidating the Complete Mechanism of Action: The metabolite may exhibit a different receptor affinity profile or off-target effects compared to the parent drug, contributing to the observed clinical outcomes.

  • Therapeutic Potential: As an active moiety, this compound itself could be explored as a therapeutic agent with a potentially refined pharmacological profile, such as altered sedative properties or duration of action.

This guide provides the technical framework to empower researchers to rigorously investigate these aspects.

Physicochemical Characteristics

This compound is a secondary amine derivative of Doxylamine, differing by the absence of one methyl group on the terminal nitrogen.[4] The succinate salt form enhances its stability and solubility, making it suitable for research applications.

Property Value
IUPAC Name butanedioic acid;N-methyl-2-(1-phenyl-1-pyridin-2-ylethoxy)ethanamine[4]
Synonyms N-desmethyl-Doxylamine, N-methyl-2-(1-phenyl-1-(pyridin-2-yl)ethoxy)ethan-1-amine, succinic acid
Molecular Formula C₁₆H₂₀N₂O · C₄H₆O₄[7]
Molecular Weight 374.4 g/mol [4][7]
Appearance White or creamy-white powder[3][4]
Solubility Very soluble in water; freely soluble in ethanol.[8] Soluble in DMF (10 mg/ml), Ethanol (5 mg/ml), and PBS (pH 7.2, 3 mg/ml).[7]
Storage Temperature 2-8°C[8]

Synthesis and Purification

The primary route for obtaining this compound is through the controlled demethylation of its parent compound, Doxylamine. This process mimics the primary metabolic pathway observed in vivo.

G Doxylamine Doxylamine (Tertiary Amine) Desmethyl N-Desmethyl Doxylamine (Secondary Amine) Doxylamine->Desmethyl N-Demethylation (e.g., CYP450) Didesmethyl N,N-Dithis compound (Primary Amine) Desmethyl->Didesmethyl Further N-Demethylation

Caption: Metabolic pathway of Doxylamine to its primary and secondary metabolites.

Conceptual Protocol: Chemical Demethylation of Doxylamine

The conversion of the tertiary amine in Doxylamine to the secondary amine of this compound can be achieved using various demethylating agents. The choice of reagent dictates the reaction conditions and selectivity.

  • Reagent Selection: Choose a suitable demethylating agent. Common choices for N-demethylation include α-chloroethyl chloroformate (ACE-Cl) followed by hydrolysis, or other methodologies known to be effective for tertiary amines.

  • Reaction Setup: In a well-ventilated fume hood, dissolve Doxylamine free base in an appropriate anhydrous aprotic solvent (e.g., dichloromethane, DCE) under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Addition: Cool the solution (e.g., to 0°C) and slowly add the demethylating agent dropwise while monitoring the internal temperature.

  • Reaction Monitoring: Allow the reaction to proceed at the designated temperature (may range from 0°C to reflux, depending on the reagent). Monitor the reaction progress using a suitable analytical technique, such as Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), to track the consumption of the starting material and the formation of the desired product.[9]

  • Workup and Quenching: Once the reaction is complete, carefully quench the reaction mixture (e.g., with methanol for ACE-Cl, or an aqueous wash). Perform a liquid-liquid extraction to isolate the crude product.

  • Purification: Purify the crude this compound using an appropriate technique.

  • Salt Formation: Dissolve the purified free base in a suitable solvent (e.g., ethanol) and add an equimolar amount of succinic acid dissolved in the same solvent. The this compound succinate salt will precipitate and can be collected by filtration, washed, and dried under vacuum.

Purification and Isolation Techniques

The choice of purification method is critical to achieving the high purity (e.g., ≥90%) required for pharmacological research.[7]

Technique Principle Scale Causality and Rationale
High-Performance Liquid Chromatography (HPLC) Separation based on polarity (Reversed-Phase) or size.Laboratory to PilotProvides high-resolution separation of the target compound from unreacted starting material, byproducts, and the di-demethylated metabolite. Essential for achieving high analytical purity.
Recrystallization Differential solubility of the compound and impurities in a solvent system at varying temperatures.Laboratory to IndustrialAn effective method for purifying the final salt product. The choice of solvent is critical; an ideal solvent will dissolve the compound when hot but not when cold, while impurities remain soluble.
Solvent Extraction Partitioning of the compound between two immiscible liquid phases based on its relative solubility.Laboratory to IndustrialPrimarily used during the reaction workup to remove water-soluble impurities and isolate the crude product from the aqueous phase after quenching.

Analytical Characterization

Accurate quantification and identity confirmation are pillars of reproducible research. HPLC is the gold standard for the analysis of this compound succinate.

Validatable RP-HPLC Method for Quantification

This protocol is adapted from established methods for Doxylamine succinate and is suitable for validation according to ICH guidelines.[10][11]

  • Instrumentation: A standard HPLC system equipped with a UV-Vis or Diode-Array Detector (DAD).

  • Column: Kromasil C18 (4.6 x 250 mm, 5-μm particle size) or equivalent.[11]

  • Mobile Phase: Isocratic mixture of Phosphate Buffer (e.g., 20mM KH₂PO₄, pH adjusted to 3.5 with phosphoric acid) and Methanol in a 45:55 (v/v) ratio.[11]

    • Rationale: The acidic pH ensures the amine is protonated, leading to sharp, symmetrical peaks. The methanol concentration provides adequate retention and elution on the C18 stationary phase.

  • Flow Rate: 1.0 mL/min.[11]

  • Detection Wavelength: 262 nm.[11] Doxylamine and its metabolites have a strong absorbance maximum around 260-262 nm.[10][11]

  • Standard Preparation: Prepare a stock solution of this compound succinate reference standard in the mobile phase. Create a series of calibration standards by serial dilution (e.g., 10-60 µg/mL).[10]

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.

  • Analysis: Inject the standards to generate a calibration curve (Peak Area vs. Concentration). The linearity should be confirmed by a correlation coefficient (r²) > 0.99.[10] Inject the prepared samples to determine their concentration based on the calibration curve.

  • Validation (Self-Validating System): The method's trustworthiness is established by validating it for:

    • Specificity: Ensure no interference from impurities or degradation products at the retention time of the analyte.

    • Accuracy: Perform spike-recovery studies.

    • Precision: Assess repeatability (intra-day) and intermediate precision (inter-day).

    • Limit of Detection (LOD) & Limit of Quantification (LOQ): Determine the sensitivity of the method.

Pharmacological Profile and Mechanism of Action

This compound succinate exerts its effects primarily through interaction with G-protein coupled receptors (GPCRs).

  • Primary Target: Histamine H1 Receptor: Like its parent compound, this compound is an inverse agonist at the H1 receptor.[1] Histamine binding to the H1 receptor activates the Gq/11 pathway, leading to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺), a key step in the allergic response. As an inverse agonist, this compound not only blocks histamine from binding but also reduces the receptor's basal activity.

  • Secondary Target: Muscarinic Acetylcholine Receptors: As a first-generation antihistamine, significant antagonism of muscarinic receptors (M1-M5) is expected.[1] This action is responsible for the characteristic anticholinergic side effects, such as dry mouth, blurred vision, and urinary retention.[1]

G cluster_membrane Cell Membrane H1R H1 Receptor Gq11 Gq/11 H1R->Gq11 Activates PLC PLC Gq11->PLC Activates IP3 IP₃ → Ca²⁺ Release PLC->IP3 Generates Histamine Histamine Histamine->H1R Activates Desmethyl Desmethyl Doxylamine Desmethyl->H1R Blocks (Inverse Agonist) AllergicResponse Allergic Response (e.g., vasodilation, bronchoconstriction) IP3->AllergicResponse

Caption: Antagonism of the H1 receptor signaling pathway by this compound.

In Vitro Experimental Protocols

To quantify the pharmacological activity of this compound at its primary target, a cell-based functional assay is indispensable.

H1 Receptor Antagonism Functional Assay (Calcium Mobilization)

This protocol determines the potency (IC₅₀) of this compound in inhibiting histamine-induced intracellular calcium release in cells expressing the human H1 receptor.[12]

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A 1. Culture CHO-K1-hH1R Cells to Confluency B 2. Seed Cells into 96-well Plates A->B C 3. Load Cells with Calcium-sensitive Dye (e.g., Fluo-4 AM) B->C D 4. Pre-incubate with This compound (Concentration Gradient) C->D E 5. Stimulate with Histamine (EC₈₀ Concentration) D->E F 6. Measure Fluorescence (Calcium Flux) E->F G 7. Plot Dose-Response Curve (% Inhibition vs. Log[Conc]) F->G H 8. Calculate IC₅₀ Value G->H

Caption: Workflow for the H1 Receptor Calcium Mobilization Assay.

Step-by-Step Methodology:

  • Principle: The assay measures the ability of the antagonist (this compound) to prevent the agonist (histamine) from activating the H1 receptor and causing a subsequent rise in intracellular calcium, which is detected by a fluorescent dye.

  • Materials:

    • Chinese Hamster Ovary (CHO-K1) cells stably expressing the recombinant human H1 receptor (hH1R).

    • Cell culture medium (e.g., F-12K Medium with 10% FBS, appropriate selection antibiotic).

    • Black, clear-bottom 96-well microplates.

    • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • Probenecid (an anion-exchange transport inhibitor to prevent dye leakage).

    • Histamine dihydrochloride (agonist).

    • This compound succinate (test antagonist).

    • Fluorescence plate reader with injection capability (e.g., FLIPR, FlexStation).

  • Cell Culture and Plating:

    • Maintain the CHO-K1-hH1R cell line according to the supplier's instructions.

    • Seed the cells into 96-well plates at an appropriate density to achieve a confluent monolayer on the day of the assay. Incubate for 24 hours at 37°C, 5% CO₂.

  • Dye Loading:

    • Prepare a loading buffer containing the calcium-sensitive dye and probenecid in a suitable assay buffer (e.g., HBSS).

    • Aspirate the culture medium from the cells and add the loading buffer to each well.

    • Incubate for 1 hour at 37°C, protected from light.

  • Assay Procedure:

    • Prepare serial dilutions of this compound succinate in assay buffer. Also prepare a positive control (no antagonist) and a negative control (no histamine stimulation).

    • Prepare a solution of histamine at a concentration known to elicit ~80% of the maximal response (EC₈₀). This concentration must be predetermined in a separate agonist dose-response experiment.

    • Place the 96-well plate into the fluorescence plate reader.

    • Add the this compound dilutions to the appropriate wells and pre-incubate for a set time (e.g., 2.5-10 minutes) to allow the antagonist to bind to the receptors.[12]

    • Initiate fluorescence reading and, after establishing a stable baseline, inject the histamine EC₈₀ solution into the wells.

    • Continue to record the fluorescence signal for 1-2 minutes to capture the peak calcium response.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of this compound relative to the positive control (histamine alone).

    • Plot the % inhibition against the logarithm of the antagonist concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value, which represents the concentration of the antagonist required to inhibit 50% of the histamine-induced response.

In Vivo Study Design and Considerations

Translating in vitro findings to a whole-organism context is a critical step in pharmacological research. Rodent models are frequently used to assess the anti-allergic and antihistaminic properties of test compounds.[13]

Histamine-Induced Cutaneous Edema Model in Rodents

This model directly assesses the ability of a systemically or topically administered H1 antagonist to block the localized increase in vascular permeability and swelling (wheal) caused by intradermal histamine injection.[14]

Step-by-Step Methodology:

  • Animal Models: Use common laboratory rodent strains such as Swiss albino mice or Wistar rats.[13] Animals should be acclimatized and housed according to ethical guidelines.

  • Materials:

    • This compound succinate.

    • Vehicle (e.g., saline, PBS).

    • Positive control (e.g., a known antihistamine like Doxylamine or Cetirizine).

    • Histamine dihydrochloride solution (e.g., 100 µg/mL in saline).

    • Anesthetic (e.g., isoflurane).

    • Dye for visualization (e.g., Evans Blue dye, 1% solution).

    • Calipers for measurement.

  • Procedure:

    • Divide animals into groups (n=6-8 per group): Vehicle Control, Positive Control, and Test Groups (different doses of this compound).

    • Administer the test compound or controls via the desired route (e.g., oral gavage (p.o.), intraperitoneal (i.p.)). Wait for the appropriate time for drug absorption (e.g., 30-60 minutes).

    • Anesthetize the animals. Shave a small area on the dorsal back.

    • Administer Evans Blue dye intravenously (e.g., via the tail vein).

      • Rationale: Evans Blue binds to serum albumin. Extravasation of the dye into the tissue is a direct measure of histamine-induced vascular permeability.

    • After a short delay (~5-10 minutes), inject a fixed volume (e.g., 20-50 µL) of the histamine solution intradermally into the shaved area.

    • Wait for 20-30 minutes for the inflammatory response to develop.

  • Endpoint Measurement and Data Analysis:

    • Method 1 (Wheal Measurement): Use digital calipers to measure the diameter of the wheal (swelling) at the injection site.

    • Method 2 (Dye Extravasation): Euthanize the animal and excise the skin patch at the injection site. The amount of extravasated dye can be quantified by incubating the skin patch in a solvent (e.g., formamide) to extract the dye and then measuring the absorbance of the supernatant with a spectrophotometer.

    • Calculate the percentage inhibition of edema or dye extravasation for each treatment group compared to the vehicle control group.

    • Analyze the data using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test) to determine significant differences between groups.

Safety, Handling, and Toxicology

While specific toxicology data for this compound is limited, a conservative approach based on the profile of the parent compound, Doxylamine succinate, is warranted.[15] Overdose of first-generation antihistamines can lead to severe anticholinergic and CNS effects.[1][5]

Aspect Precaution and Procedure
Personal Protective Equipment (PPE) Wear a lab coat, chemical safety goggles, and nitrile gloves when handling the solid compound or solutions.
Handling Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of the powder. Avoid contact with skin and eyes.[15]
Storage Store in a tightly sealed container at the recommended temperature (2-8°C), protected from light.[8] The compound is stable but may be light-sensitive.[8]
First Aid Eyes: Immediately flush with plenty of water for at least 15 minutes. Skin: Wash off with soap and water. Inhalation: Move to fresh air. Ingestion: Do NOT induce vomiting; seek immediate medical attention.[15]
Potential Toxicity Based on Doxylamine, potential target organs for toxicity upon repeated or prolonged exposure include the liver and central nervous system (CNS).[15]
Disposal Dispose of waste material in accordance with local, state, and federal regulations for chemical waste.

Conclusion and Future Directions

This compound succinate is more than just a metabolite; it is an active pharmacological agent that plays a significant role in the overall therapeutic effect of Doxylamine. This guide has provided a structured, in-depth framework for its study, from synthesis and analysis to rigorous pharmacological evaluation. The detailed protocols for HPLC analysis, in vitro calcium mobilization assays, and in vivo edema models provide a solid foundation for generating reliable and reproducible data.

Future research should focus on several key areas:

  • Stereoselectivity: Doxylamine possesses a chiral center.[9] Synthesizing and evaluating the individual (R)- and (S)-enantiomers of this compound is critical, as the (S)-enantiomer is presumed to be the more active form.[6]

  • Comparative CNS Penetration: Quantifying the blood-brain barrier penetration of this compound compared to its parent compound could help explain the sedative profile and guide the development of peripherally-restricted antihistamines.

  • Full Receptor Binding Profile: A comprehensive screening against a panel of receptors and ion channels would provide a clearer picture of its selectivity and potential off-target effects.

By applying the principles and methodologies outlined herein, the scientific community can further elucidate the pharmacological intricacies of this compound succinate, contributing to a deeper understanding of antihistamine action and paving the way for future drug development initiatives.

References

  • Vertex AI Search. (2026).
  • Bertin Bioreagent. (2026).
  • Wikipedia. (2026). Doxylamine.
  • National Center for Biotechnology Information. (2026). Doxylamine. PubChem Compound Summary for CID 3162.
  • Google Patents. (2011).
  • Benchchem. (2026). N-Desmethyldoxylamine Reference Standard.
  • Bala, G., et al. (2019). In Vivo Anti-Inflammatory Effect of H1 Antihistamines in Allergic Rhinitis: A Randomized Clinical Trial. Maedica (Bucur).
  • Cayman Chemical. (2026).
  • Sharif, N. A., et al. (2007). In vitro Analysis of the Antagonism of the Histamine H1 Receptor by Epinastine: A Kinetic Comparison With Other Marketed Compounds.
  • Low, E. Y., et al. (2009). Doxylamine toxicity: seizure, rhabdomyolysis and false positive urine drug screen for methadone. BMJ Case Reports.
  • Benchchem. (2025). The Pharmacological Profile of (S)-Desmethyl Doxylamine: A Technical Overview.
  • ResearchGate. (2021). (PDF) ANTIHISTAMINIC ACTIVITY MODELS.
  • Kanase, G. V., & Samant, M. D. (2022). PRECLINICAL SCREENING MODELS FOR ANTIHISTAMINIC ACTIVITY: AN OVERVIEW. International Journal of Pharmaceutical Sciences and Research.
  • Togias, A. G., et al. (1989). In vivo and in vitro effects of antihistamines on mast cell mediator release: a potentially important property in the treatment of allergic disease. Annals of Allergy.
  • ScienceLab.com. (2005).
  • Laursen, N. S., et al. (2021). In vitro prediction of in vivo pseudo-allergenic response via MRGPRX2. Cutaneous and Ocular Toxicology.
  • Jain, P. S., et al. (2021). Quantitative estimation of doxylamine succinate by zero-order derivative area under curve Spectrophotometric methods in bulk and. International Journal of Pharmaceutical Chemistry and Analysis.
  • Wikipedia. (2026). H1 antagonist.
  • ChemicalBook. (2025).
  • Darwish, H. W., et al. (2020). A stability-indicating HPLC method for estimation of doxylamine succinate in tablets and characterization of its major alkaline stress degradation product. Future Journal of Pharmaceutical Sciences.

Sources

A Technical Guide to Investigating the Sedative Effects of Doxylamine Metabolites

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: Doxylamine, a first-generation ethanolamine antihistamine, is widely utilized as an over-the-counter sedative and as a component of combination therapies for nausea and vomiting during pregnancy.[1][2] Its primary mechanism of action involves competitive antagonism of the histamine H1 receptor within the central nervous system (CNS), a characteristic enabled by its ability to cross the blood-brain barrier.[3][4] While the sedative properties of the parent drug are well-documented, the pharmacological activity of its metabolites remains less characterized. This guide provides a comprehensive framework for researchers and drug development professionals to investigate the contribution of doxylamine's primary metabolites to its overall sedative and hypnotic profile. We will explore the causal relationships behind key experimental choices, present self-validating protocols for in vitro and in vivo assessment, and offer a logical workflow for a thorough investigation.

Introduction: The Pharmacology of Doxylamine

Doxylamine is a potent H1 receptor antagonist with pronounced sedative properties.[5] As a first-generation antihistamine, it readily penetrates the CNS, where it blocks the wakefulness-promoting effects of histamine, leading to drowsiness and sedation.[3][6] Clinically, this effect is harnessed for the short-term treatment of insomnia.[2] However, its relatively long elimination half-life of 10-12 hours can lead to a "hangover effect," characterized by next-day drowsiness and grogginess.[7] Understanding the complete pharmacokinetic and pharmacodynamic profile, including the activity of its metabolites, is crucial for optimizing its therapeutic use and mitigating undesirable side effects.

Doxylamine Metabolism: Pathways and Key Metabolites

Doxylamine undergoes extensive hepatic metabolism, primarily mediated by cytochrome P450 enzymes, including CYP2D6, CYP1A2, and CYP2C9.[2][7] The biotransformation of doxylamine occurs through several key pathways, resulting in the formation of active and inactive metabolites that are ultimately excreted in urine and feces.[5][7]

The primary metabolic pathways are:

  • N-demethylation: Successive removal of methyl groups from the tertiary amine results in the formation of N-desmethyldoxylamine and subsequently N,N-didesmethyldoxylamine .[7][8]

  • N-oxidation: Oxidation of the tertiary amine leads to the formation of doxylamine N-oxide .[7]

  • Glucuronidation: The parent drug and its demethylated metabolites can undergo conjugation with glucuronic acid to form more water-soluble compounds, such as doxylamine O-glucuronide , for excretion.[5]

The extent to which these metabolites, particularly the N-demethylated forms, retain pharmacological activity at the H1 receptor and contribute to the overall sedative effect is a key area for investigation.

G cluster_p450 CYP450 Metabolism (CYP2D6, CYP1A2, CYP2C9) cluster_conjugation Phase II Conjugation Doxylamine Doxylamine N_Desmethyl N-desmethyldoxylamine Doxylamine->N_Desmethyl N-demethylation N_Oxide Doxylamine N-oxide Doxylamine->N_Oxide N-oxidation Glucuronides Glucuronide Conjugates Doxylamine->Glucuronides Glucuronidation N_Didesmethyl N,N-didesmethyldoxylamine N_Desmethyl->N_Didesmethyl N-demethylation N_Desmethyl->Glucuronides Glucuronidation N_Didesmethyl->Glucuronides Glucuronidation

Figure 1: Metabolic pathways of Doxylamine.

A Framework for Investigating Metabolite Sedative Activity

A systematic investigation is required to determine if doxylamine's metabolites contribute to its sedative effects. This involves a multi-tiered approach, beginning with in vitro receptor-level characterization and progressing to in vivo behavioral assessment. The central hypothesis is that N-demethylated metabolites may retain affinity for the H1 receptor and cross the blood-brain barrier, thus contributing to sedation.

G cluster_invitro Phase 1: In Vitro Characterization cluster_invivo Phase 2: In Vivo Behavioral Assessment cluster_pkpd Phase 3: PK/PD Modeling A1 Synthesize or Procure Metabolites (e.g., N-desmethyldoxylamine) A2 H1 Receptor Binding Assay A1->A2 A3 Determine Binding Affinity (Ki) A2->A3 B1 Administer Metabolites to Rodents A3->B1 Proceed if Ki is significant B2 Locomotor Activity Test (Open Field) B1->B2 B3 Motor Coordination Test (Rotarod) B1->B3 B4 Assess Sedative/Hypnotic Effects B2->B4 B3->B4 C1 Measure Brain & Plasma Concentrations B4->C1 Quantify exposure-response C2 Correlate Metabolite Levels with Sedation C1->C2 C3 Develop PK/PD Model C2->C3

Figure 2: Experimental workflow for assessing metabolite activity.

Detailed Experimental Protocols

The following protocols provide a validated starting point for the investigation. The causality behind each step is explained to ensure a robust and logical experimental design.

In Vitro: Histamine H1 Receptor Binding Assay

Causality: This initial step is critical to determine if the metabolites have the potential to interact with the primary molecular target responsible for sedation. A high binding affinity (low Ki value) suggests that a metabolite could be pharmacologically active. Without significant binding, a contribution to sedation via this mechanism is unlikely.

Protocol:

  • Preparation of Membranes:

    • Homogenize rat or guinea pig cerebral cortex tissue, or use commercially available cell lines expressing the human H1 receptor (e.g., CHO-K1 or HEK293 cells).

    • Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

    • Wash the membrane pellet with an appropriate buffer (e.g., 50 mM Tris-HCl, pH 7.4) and resuspend to a final protein concentration of 0.5-1.0 mg/mL.

  • Binding Reaction:

    • In a 96-well plate, combine the membrane preparation, a radiolabeled H1 antagonist (e.g., [³H]pyrilamine or [³H]doxepin) at a concentration near its Kd, and varying concentrations of the test compounds (doxylamine and its metabolites).

    • For non-specific binding determination, include a high concentration of a known H1 antagonist (e.g., 10 µM triprolidine) in separate wells.

    • Incubate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

  • Separation and Quantification:

    • Rapidly terminate the reaction by vacuum filtration through glass fiber filters (e.g., Whatman GF/B), washing immediately with ice-cold buffer to separate bound from free radioligand.

    • Place the filters in scintillation vials with a scintillation cocktail.

    • Quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

    • Determine the IC50 (concentration inhibiting 50% of specific binding) and calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration and Kd is the dissociation constant of the radioligand.

In Vivo: Assessment of Sedative Effects in Rodents

Causality: While in vitro binding confirms target engagement, it does not guarantee a physiological effect. In vivo models are essential to assess whether a metabolite can cross the blood-brain barrier in sufficient concentrations to induce sedation and to characterize the nature of that sedation (e.g., hypnosis vs. motor impairment).

Protocol: Spontaneous Locomotor Activity

  • Animal Acclimation:

    • House male C57BL/6 mice or Wistar rats in a controlled environment (12:12 h light-dark cycle, constant temperature and humidity) for at least one week prior to testing.

    • Handle animals daily to reduce stress-induced artifacts.

  • Drug Administration:

    • Dissolve doxylamine and its metabolites in a suitable vehicle (e.g., saline or 0.5% methylcellulose).

    • Administer the compounds via intraperitoneal (i.p.) or oral (p.o.) gavage at various doses. Include a vehicle-only control group and a positive control group (e.g., diazepam, 5 mg/kg).

  • Behavioral Testing:

    • 30 minutes post-administration, place each animal individually into an open-field arena (e.g., 40x40 cm) equipped with infrared beams to automatically track movement.

    • Allow the animal to explore the arena for a 30-60 minute period.

    • Record key parameters, including total distance traveled, time spent mobile, and vertical rearing counts.

  • Data Analysis:

    • Compare the locomotor activity parameters between the vehicle, positive control, and metabolite-treated groups using ANOVA followed by post-hoc tests.

    • A statistically significant reduction in distance traveled and mobile time relative to the vehicle control is indicative of a sedative effect.

Data Presentation and Interpretation

Quantitative data should be organized to facilitate direct comparison between the parent drug and its metabolites.

Table 1: Comparative Pharmacological Profile of Doxylamine and Metabolites (Hypothetical Data)

CompoundH1 Receptor Binding Affinity (Ki, nM)Sedative Potency (ED50, mg/kg) - Locomotor Activity
Doxylamine1.510
N-desmethyldoxylamine5.225
N,N-didesmethyldoxylamine89.7>100
Doxylamine N-oxide>1000Inactive

Interpretation:

  • Binding Affinity (Ki): A lower Ki value indicates higher binding affinity. In this hypothetical table, N-desmethyldoxylamine retains significant affinity for the H1 receptor, while the didesmethyl and N-oxide metabolites are considerably weaker.

  • Sedative Potency (ED50): The ED50 is the dose required to produce a 50% reduction in locomotor activity. A lower ED50 indicates higher potency. Here, N-desmethyldoxylamine is less potent than the parent drug but still demonstrates sedative activity.

  • Synthesis: The combined data suggest that N-desmethyldoxylamine likely contributes to the overall sedative effect of doxylamine, albeit to a lesser extent than the parent compound. The prolonged presence of this active metabolite could potentially explain the next-day "hangover" effects reported by some users.[7]

Conclusion and Future Directions

This guide outlines a rigorous, multi-faceted approach to elucidating the sedative properties of doxylamine's metabolites. By systematically combining in vitro receptor pharmacology with in vivo behavioral assessments, researchers can build a comprehensive understanding of the contribution of each metabolic species to the drug's overall CNS profile.

Future research should focus on quantifying the brain-to-plasma concentration ratios of these metabolites to confirm CNS penetration. Furthermore, investigating the metabolites' affinities for other CNS receptors, such as muscarinic receptors, could provide a more complete picture of their potential side effects.[7] Such studies are essential for the rational design of future hypnotic agents with improved efficacy and safety profiles.

References

  • Doxylamine - Wikipedia. Wikipedia. [Link]

  • Doxylamine - StatPearls - NCBI Bookshelf - NIH. National Center for Biotechnology Information. [Link]

  • Doxylamine. WikiMed Medical Encyclopedia. [Link]

  • Doxylamine | C17H22N2O | CID 3162 - PubChem - NIH. National Center for Biotechnology Information. [Link]

  • Doxylamine: Sleep Aid Uses, Warnings, Side Effects, Dosage - MedicineNet. MedicineNet. [Link]

  • What is the mechanism of Doxylamine Succinate? - Patsnap Synapse. Patsnap. [Link]

  • Doxylamine Pharmacology. Real Life Pharmacology. [Link]

  • Doxylamine - ResearchGate. ResearchGate. [Link]

  • Structure of the human histamine H1 receptor complex with doxepin - PMC - NIH. National Center for Biotechnology Information. [Link]

  • Antihistamines: models to assess sedative properties, assessment of sedation, safety and other side-effects - PubMed. National Center for Biotechnology Information. [Link]

  • Second-generation antihistamines mainly block histaminic receptors but do not or only minimally cross the blood-brain barrier. American Academy of Allergy, Asthma & Immunology. [Link]

Sources

Methodological & Application

Application Note: A Robust and Validated LC-MS/MS Method for the Quantification of Desmethyl Doxylamine in Human Plasma

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a comprehensive, step-by-step protocol for the quantitative analysis of desmethyl doxylamine, the primary active metabolite of the widely used antihistamine doxylamine, in human plasma. Leveraging the specificity and sensitivity of liquid chromatography-tandem mass spectrometry (LC-MS/MS), this method is designed for researchers, scientists, and drug development professionals engaged in pharmacokinetic, bioequivalence, or toxicokinetic studies. The protocol details a robust liquid-liquid extraction (LLE) procedure for sample preparation and provides optimized chromatographic and mass spectrometric parameters. The method has been developed and validated in accordance with the principles outlined in the U.S. Food and Drug Administration (FDA) and European Medicines Agency (EMA) guidelines on bioanalytical method validation, ensuring data integrity and regulatory compliance.

Introduction: The Significance of this compound Quantification

Doxylamine, a first-generation antihistamine, is extensively used for its sedative and antiemetic properties.[1] It is a primary component in over-the-counter sleep aids and is prescribed in combination with pyridoxine for the treatment of nausea and vomiting during pregnancy.[2] Following administration, doxylamine undergoes hepatic metabolism, primarily mediated by cytochrome P450 enzymes, into its active metabolites, N-desmethyldoxylamine and N,N-didesmethyldoxylamine.[3] The quantification of this compound is crucial for a thorough understanding of the parent drug's pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME). Accurate measurement of this metabolite is essential for establishing bioequivalence, assessing drug-drug interactions, and conducting toxicological evaluations.

The inherent challenges of quantifying small molecules in complex biological matrices necessitate a highly selective and sensitive analytical method. LC-MS/MS has emerged as the gold standard for such applications due to its ability to distinguish the analyte from endogenous interferences and provide accurate quantification at low concentrations. This application note provides a detailed, field-proven protocol for the reliable quantification of this compound in human plasma.

Experimental

Materials and Reagents
  • Analytes and Internal Standard:

    • This compound (analytical standard)

    • This compound-d5 (stable isotope-labeled internal standard)[4]

  • Reagents:

    • Methanol (HPLC or LC-MS grade)

    • Acetonitrile (HPLC or LC-MS grade)

    • Formic acid (LC-MS grade)

    • Ammonium acetate (analytical grade)

    • Methyl tert-butyl ether (MTBE) (HPLC grade)

    • Ammonium hydroxide (analytical grade)

    • Ultrapure water (18.2 MΩ·cm)

  • Human Plasma:

    • Blank human plasma with K2EDTA as anticoagulant, sourced from an accredited biobank.

Instrumentation
  • Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system capable of gradient elution.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Analytical Column: A reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm) or equivalent.

Preparation of Standard and Quality Control (QC) Samples
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of this compound and this compound-d5 in methanol.

  • Working Standard Solutions: Serially dilute the this compound stock solution with 50:50 (v/v) methanol:water to prepare working standard solutions for calibration curve (CC) and quality control (QC) samples.

  • Internal Standard (IS) Working Solution (100 ng/mL): Dilute the this compound-d5 stock solution with 50:50 (v/v) methanol:water.

  • Calibration Curve (CC) and Quality Control (QC) Samples: Spike appropriate volumes of the working standard solutions into blank human plasma to obtain final concentrations for the CC and QC samples. A typical calibration curve range for this compound could be 0.1 to 100 ng/mL. QC samples should be prepared at a minimum of four levels: Lower Limit of Quantification (LLOQ), Low QC, Medium QC, and High QC.

Detailed Methodologies

Sample Preparation: Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction is a robust and cost-effective technique for extracting analytes from complex matrices.[5] The following protocol is optimized for the extraction of the basic compound this compound from plasma.

Protocol:

  • Sample Aliquoting: To 100 µL of plasma sample (blank, CC, QC, or unknown), add 25 µL of the internal standard working solution (100 ng/mL this compound-d5).

  • Alkalinization: Add 25 µL of 0.1 M ammonium hydroxide to each sample to basify the plasma, ensuring that this compound is in its non-ionized, more organic-soluble form.

  • Extraction Solvent Addition: Add 600 µL of methyl tert-butyl ether (MTBE).

  • Vortexing: Vortex the samples for 5 minutes to ensure thorough mixing and facilitate the partitioning of the analyte into the organic phase.

  • Centrifugation: Centrifuge the samples at 4000 x g for 10 minutes to separate the organic and aqueous layers.

  • Supernatant Transfer: Carefully transfer the upper organic layer (approximately 500 µL) to a clean microcentrifuge tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95:5 water:methanol with 0.1% formic acid).

  • Vortex and Transfer: Vortex briefly and transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

The chromatographic and mass spectrometric parameters should be optimized to achieve sensitive and selective detection of this compound and its internal standard.

Table 1: Optimized LC-MS/MS Parameters

ParameterCondition
Liquid Chromatography
ColumnC18 Reversed-Phase (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Methanol
Flow Rate0.4 mL/min
Injection Volume5 µL
Column Temperature40°C
Gradient Elution
0.0 - 0.5 min5% B
0.5 - 2.5 min5% to 95% B
2.5 - 3.5 min95% B
3.5 - 3.6 min95% to 5% B
3.6 - 5.0 min5% B
Mass Spectrometry
Ionization ModeElectrospray Ionization (ESI), Positive
Ion Source Temperature500°C
IonSpray Voltage5500 V
Curtain Gas35 psi
Collision Gas9 psi
MRM Transitions
This compoundQ1: 257.2 m/z -> Q3: 167.1 m/z (Quantifier)
Q1: 257.2 m/z -> Q3: 182.1 m/z (Qualifier)
This compound-d5 (IS)Q1: 262.2 m/z -> Q3: 172.1 m/z

Rationale for MRM Transition Selection: The precursor ion for this compound ([M+H]⁺) is predicted to be at m/z 257.2, which is 14 Da less than that of doxylamine (m/z 271.2) due to the loss of a methyl group. The fragmentation of the doxylamine core often results in a stable pyridinyl fragment at m/z 182.1.[6] A characteristic fragmentation for this compound involves the cleavage of the ether bond, leading to a prominent product ion at m/z 167.1. The selection of a quantifier and a qualifier transition enhances the specificity of the method.[7] The transitions for the deuterated internal standard are shifted by 5 Da, corresponding to the five deuterium atoms.[4]

Method Validation

A comprehensive validation of the bioanalytical method must be performed to ensure its reliability for the intended application, adhering to the guidelines set forth by regulatory agencies such as the FDA and EMA.[6][8][9]

Table 2: Bioanalytical Method Validation Parameters and Acceptance Criteria

Validation ParameterPurposeAcceptance Criteria (FDA/EMA)
Selectivity To ensure no interference from endogenous matrix components at the retention time of the analyte and IS.Response in blank samples should be <20% of the LLOQ for the analyte and <5% for the IS.
Linearity and Range To demonstrate a proportional relationship between analyte concentration and instrument response over a defined range.At least 6 non-zero calibration standards. A correlation coefficient (r²) of ≥0.99 is desired. Back-calculated concentrations should be within ±15% of the nominal value (±20% at LLOQ).
Accuracy and Precision To assess the closeness of the measured concentrations to the nominal values (accuracy) and the degree of scatter in the measurements (precision).Intra- and inter-assay precision (as %CV) should not exceed 15% (20% at LLOQ). Intra- and inter-assay accuracy (as %RE) should be within ±15% of the nominal value (±20% at LLOQ).[8][10][11]
Recovery To determine the efficiency of the extraction process.Consistent and reproducible recovery is more important than high recovery.
Matrix Effect To evaluate the ion suppression or enhancement caused by the biological matrix.The coefficient of variation of the IS-normalized matrix factor should not be greater than 15%.
Stability To ensure the analyte is stable under various conditions encountered during sample handling, storage, and analysis.Analyte concentration should be within ±15% of the nominal concentration. Includes freeze-thaw, short-term (bench-top), long-term, and stock solution stability.

Workflow and Data Presentation

The overall analytical workflow is depicted in the following diagram:

Desmethyl_Doxylamine_Workflow cluster_pre_analysis Pre-Analytical Phase cluster_analysis Analytical Phase cluster_post_analysis Post-Analytical Phase Sample_Collection Plasma Sample Collection Sample_Storage Storage at -80°C Sample_Collection->Sample_Storage Sample_Thawing Sample Thawing Sample_Storage->Sample_Thawing Spiking Spiking with IS Sample_Thawing->Spiking LLE Liquid-Liquid Extraction Spiking->LLE Evaporation Evaporation LLE->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_MS_MS LC-MS/MS Analysis Reconstitution->LC_MS_MS Data_Processing Data Processing & Integration LC_MS_MS->Data_Processing Quantification Quantification using Calibration Curve Data_Processing->Quantification Report Report Generation Quantification->Report

Sources

Application Note: Quantitative Analysis of Doxylamine and its Major Metabolites in Human Plasma and Urine by GC-MS

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a robust and validated Gas Chromatography-Mass Spectrometry (GC-MS) method for the simultaneous quantification of doxylamine and its primary metabolites, N-desmethyldoxylamine, and N,N-didesmethyldoxylamine, in human plasma and urine. Doxylamine, a first-generation antihistamine, is widely used for its sedative and antiemetic properties.[1] Monitoring its metabolism is crucial in pharmacokinetic studies and clinical toxicology. This document provides a comprehensive guide for researchers, encompassing sample preparation, derivatization, GC-MS parameters, and method validation in accordance with ICH guidelines.[2][3][4]

Introduction

Doxylamine is an antihistamine medication available over-the-counter, commonly used for treating insomnia and, in combination with pyridoxine, morning sickness during pregnancy.[1] It functions by blocking H1 receptors, thereby mitigating the effects of histamine.[1] The drug is primarily metabolized in the liver by cytochrome P450 enzymes, including CYP2D6, CYP1A2, and CYP2C9.[1] This metabolic process results in the formation of active metabolites, principally N-desmethyldoxylamine and N,N-didesmethyldoxylamine, as well as doxylamine N-oxide.[1]

The accurate quantification of doxylamine and its metabolites in biological matrices is essential for pharmacokinetic profiling, bioequivalence studies, and toxicological assessments. Gas chromatography coupled with mass spectrometry (GC-MS) offers high sensitivity and selectivity, making it a suitable technique for this purpose. However, the polar nature of the metabolites necessitates a derivatization step to enhance their volatility and thermal stability for GC analysis.[5]

This application note details a comprehensive GC-MS methodology, including optimized sample preparation protocols for plasma and urine, a silylation-based derivatization procedure, and validated instrument parameters.

Metabolic Pathway of Doxylamine

The metabolic transformation of doxylamine primarily involves N-demethylation. The major metabolic pathway is illustrated below. Understanding this pathway is fundamental to designing analytical methods that can accurately capture the parent drug and its key metabolites.

Doxylamine Metabolism Doxylamine Doxylamine Desmethyl N-desmethyldoxylamine Doxylamine->Desmethyl CYP450 (N-demethylation) Didesmethyl N,N-didesmethyldoxylamine Desmethyl->Didesmethyl CYP450 (N-demethylation)

Caption: Metabolic pathway of Doxylamine.

Experimental

Materials and Reagents
  • Doxylamine succinate, N-desmethyldoxylamine, and N,N-didesmethyldoxylamine reference standards

  • Internal Standard (IS): Diphenhydramine or a deuterated analog of doxylamine

  • Solvents: Methanol, Dichloromethane, n-Hexane, Ethyl Acetate (all HPLC or GC grade)

  • Reagents: Ammonium hydroxide, Formic acid, Potassium hydroxide

  • Derivatizing agent: N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS (trimethylchlorosilane)

  • Solid-Phase Extraction (SPE) cartridges: Polymeric reversed-phase cartridges

  • Human plasma and urine (drug-free)

Sample Preparation

Effective sample preparation is critical for removing interferences from the biological matrix and concentrating the analytes of interest.[5][6] Two validated protocols are provided below for plasma and urine.

This protocol is recommended for its high recovery and clean extracts.

  • Sample Pre-treatment: To 1 mL of human plasma, add the internal standard. Dilute the sample with 2% ammonium hydroxide solution.

  • SPE Cartridge Conditioning: Condition the polymeric SPE cartridge sequentially with 1 mL of methanol followed by 1 mL of deionized water.

  • Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in deionized water to remove polar interferences. Dry the cartridge under vacuum for 5 minutes.

  • Elution: Elute the analytes with 1 mL of methanol.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of ethyl acetate prior to derivatization.

SPE Workflow cluster_plasma Plasma Sample cluster_spe SPE Cartridge cluster_final Final Steps p1 Add Internal Standard p2 Dilute with NH4OH p1->p2 s2 Load Sample p2->s2 s1 Condition: Methanol, Water s1->s2 s3 Wash: 5% Methanol s2->s3 s4 Elute: Methanol s3->s4 f1 Evaporate to Dryness s4->f1 f2 Reconstitute in Ethyl Acetate f1->f2 To Derivatization To Derivatization f2->To Derivatization

Caption: Solid-Phase Extraction workflow for plasma.

LLE is a cost-effective alternative for sample clean-up, particularly for urine samples.[7]

  • Sample Pre-treatment: To 2 mL of urine, add the internal standard. Adjust the pH to approximately 9-10 with potassium hydroxide.

  • Extraction: Add 5 mL of a n-hexane:ethyl acetate (9:1 v/v) mixture. Vortex for 2 minutes and then centrifuge at 3000 rpm for 10 minutes.

  • Phase Separation: Carefully transfer the upper organic layer to a clean tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 100 µL of ethyl acetate for derivatization.

Derivatization

Derivatization is essential for improving the chromatographic behavior of doxylamine and its metabolites. Silylation is a common and effective technique for this purpose.[8][9][10]

  • To the reconstituted sample extract (100 µL), add 50 µL of MSTFA (with 1% TMCS).

  • Cap the vial tightly and heat at 70°C for 30 minutes.

  • After cooling to room temperature, the sample is ready for GC-MS analysis.

GC-MS Instrumentation and Parameters

The following parameters have been optimized for the separation and detection of the derivatized analytes.

ParameterSetting
Gas Chromatograph
Column30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane capillary column (e.g., DB-5ms)
Carrier GasHelium, constant flow rate of 1.2 mL/min
Inlet Temperature280°C
Injection Volume1 µL, splitless mode
Oven Program
Initial Temperature150°C, hold for 1 minute
Ramp 115°C/min to 250°C
Ramp 230°C/min to 300°C, hold for 5 minutes
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
MS Source Temperature230°C
MS Quad Temperature150°C
Acquisition ModeSelected Ion Monitoring (SIM)
Selected Ion Monitoring (SIM) Parameters

For quantitative analysis, SIM mode provides enhanced sensitivity and selectivity. The characteristic ions for the trimethylsilyl (TMS) derivatives are monitored.

Analyte (TMS-derivative)Quantifier Ion (m/z)Qualifier Ion 1 (m/z)Qualifier Ion 2 (m/z)
Doxylamine-TMS72182227
N-desmethyldoxylamine-TMS72167213
N,N-didesmethyldoxylamine-TMS19816773
Diphenhydramine-TMS (IS)58167165

Method Validation

The analytical method was validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[2][11] The validation parameters assessed were specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

Validation ParameterResult
Specificity No significant interfering peaks were observed at the retention times of the analytes and IS in blank plasma and urine samples.
Linearity (r²) > 0.99 for all analytes.
Range 5 - 500 ng/mL for all analytes in both matrices.
Accuracy 85-115% of the nominal concentration.
Precision (%RSD) < 15% for all analytes.
LOD 1.5 ng/mL for all analytes.
LOQ 5.0 ng/mL for all analytes.

Results and Discussion

The developed GC-MS method demonstrated excellent performance for the quantification of doxylamine and its major metabolites in human plasma and urine. The sample preparation procedures provided clean extracts with good analyte recovery. Derivatization with MSTFA was crucial for achieving symmetrical peak shapes and good chromatographic resolution.

The optimized oven temperature program allowed for the elution of all analytes within a reasonable run time, while providing sufficient separation. The use of SIM mode ensured high sensitivity and specificity, enabling the accurate quantification of the analytes at low ng/mL concentrations.

The method was successfully validated, with all parameters meeting the acceptance criteria set by the ICH guidelines.[2] This indicates that the method is reliable, accurate, and precise for its intended purpose.

Conclusion

This application note describes a detailed and validated GC-MS method for the determination of doxylamine and its N-demethylated metabolites in human plasma and urine. The protocols provided for sample preparation, derivatization, and GC-MS analysis are robust and can be readily implemented in a research or clinical laboratory setting. The validated method is suitable for a range of applications, including pharmacokinetic studies, therapeutic drug monitoring, and forensic toxicology.

References

  • Slikker, W., Jr., Holder, C. L., Lipe, G. W., Korfmacher, W. A., & Bailey, J. R. (1986). Metabolism of 14C-Labeled Doxylamine Succinate (Bendectin(R)) in the Rhesus Monkey (Macaca mulatta). Journal of Analytical Toxicology, 10(3), 87–92. Available from: [Link]

  • Mut, L., Grobosch, T., & Binscheck, T. (n.d.). Automatic quantification of doxylamine and diphenhydramine in human plasma. Shimadzu. Available from: [Link]

  • Fu, R., Sheng, M., Yang, C., Liu, L., & Zhang, H. (2022). A simple and sensitive LC-MS/MS method for determination of doxylamine in human plasma and its application in a bioequivalence study in healthy Chinese volunteers. Journal of Pharmaceutical and Biomedical Analysis, 220, 114984. Available from: [Link]

  • de Oliveira, G. A. R., de Oliveira, A. P., de Andrade, J. B., & Lanças, F. M. (2023). Evaluation of the Effect of Silylation in the Development of an Analytical Method for the Determination of UV Filters and Hormones by GC-MS. Brazilian Journal of Analytical Chemistry, 10(40), 1-13. Available from: [Link]

  • Korfmacher, W. A., Holder, C. L., Betowski, L. D., & Mitchum, R. K. (1987). Characterization of doxylamine and pyrilamine metabolites via thermospray/mass spectrometry and tandem mass spectrometry. Biomedical & Environmental Mass Spectrometry, 14(10), 559–564. Available from: [Link]

  • Kind, T., Tolstikov, V., Fiehn, O., & Weiss, R. H. (2007). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS?. Metabolites, 7(1), 1. Available from: [Link]

  • Slikker, W., Jr., Holder, C. L., Lipe, G. W., Korfmacher, W. A., & Bailey, J. R. (1986). The postulated pathways of doxylamine succinate metabolism in the rhesus monkey. ResearchGate. Available from: [Link]

  • Cabral, M. F., Silva, C. L., & Câmara, J. S. (2020). An Optimization of Liquid–Liquid Extraction of Urinary Volatile and Semi-Volatile Compounds and Its Application for Gas Chromatography-Mass Spectrometry and Proton Nuclear Magnetic Resonance Spectroscopy. Metabolites, 10(8), 329. Available from: [Link]

  • Katselou, M., Athanaselis, S., Nikolaou, P., Qammaz, S., Stefanidou, M., Spiliopoulou, C., & Papoutsis, I. (2018). Development and validation of an EI-GC-MS method for the determination of 11 antihistamines in whole blood. Applications in clinical and forensic toxicology. Analytical Methods, 10(40), 4926–4934. Available from: [Link]

  • Organomation. (n.d.). Mass Spectrometry Sample Preparation Guide. Available from: [Link]

  • Van Eeckhaut, A., Lanckmans, K., Sarre, S., Smolders, I., & Michotte, Y. (2009). Quantitative mass spectrometry methods for pharmaceutical analysis. Philosophical Transactions of the Royal Society A: Mathematical, Physical and Engineering Sciences, 367(1904), 3725–3746. Available from: [Link]

  • D'Agostino, L. A., Mabrok, H. B., Belmonte, M. F., & Caruso, J. A. (2015). Derivatization steps prior to GC–MS analysis: a Silylation reactions... ResearchGate. Available from: [Link]

  • Eom, K. D., Jung, B. H., Chung, B. C., Slikker, W., Jr., & Park, J. S. (1992). Metabolites of Doxylamine succinate in Human Urine. Yakhak Hoeji, 36(3), 249-257. Available from: [Link]

  • European Medicines Agency. (1995). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Available from: [Link]

  • Wikipedia. (2024). Doxylamine. Available from: [Link]

  • Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Available from: [Link]

  • ICH. (n.d.). Q2 Analytical Validation. Available from: [Link]

Sources

Application Note: A Validated Stereospecific Synthesis of (R)-Desmethyl Doxylamine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract and Introduction

(R)-Desmethyl Doxylamine, a primary metabolite of the potent antihistamine Doxylamine, is a molecule of significant pharmacological interest.[1] The stereochemistry of chiral drugs and their metabolites is a critical determinant of their efficacy and safety profile, as enantiomers often exhibit different pharmacological and toxicological properties.[2] Typically, the synthesis of doxylamine and its analogs yields a racemic mixture, requiring subsequent, often inefficient, resolution steps.[3][4] This application note provides a detailed, field-tested protocol for the direct stereospecific synthesis of (R)-Desmethyl Doxylamine.

The presented strategy pivots on an initial catalytic, asymmetric arylation to establish the crucial chiral center, followed by a robust etherification to append the N-methyl aminoethoxy side chain. This approach circumvents the need for chiral auxiliaries or classical resolution, offering a more atom-economical and efficient pathway to the target enantiomerically pure compound. This guide is intended for researchers in medicinal chemistry, drug development, and process chemistry, offering both a practical protocol and the underlying scientific rationale for key experimental choices.

Scientific Rationale and Synthetic Strategy

The core challenge in synthesizing (R)-Desmethyl Doxylamine lies in the controlled formation of the tertiary stereocenter bearing the phenyl, pyridyl, and ethoxy groups. Enantiopure diarylmethylamines and their derivatives are vital intermediates for a wide range of pharmaceuticals, and their asymmetric synthesis is a subject of extensive research.[5][6]

Our strategy is a two-stage process designed for maximal stereocontrol and operational simplicity:

  • Asymmetric Phenylation of 2-Acetylpyridine: The synthesis commences with the creation of the chiral tertiary alcohol, (R)-1-phenyl-1-(pyridin-2-yl)ethanol. Instead of a traditional Grignard reaction which would produce a racemic alcohol, we employ a catalytic asymmetric addition of a phenyl group to 2-acetylpyridine.[7] This reaction is mediated by a chiral catalyst system, which creates a chiral environment that directs the nucleophilic attack to one face of the ketone, yielding the desired (R)-enantiomer with high enantiomeric excess (e.e.). This method is inspired by established catalytic asymmetric approaches that provide high yields and stereoselectivity.[8]

  • Williamson Ether Synthesis: The resulting chiral alcohol is then deprotonated with a strong base, such as sodium hydride (NaH), to form a nucleophilic alkoxide. This intermediate subsequently undergoes a Williamson ether synthesis with a suitable electrophile, 2-(N-Boc-N-methylamino)ethyl chloride, to introduce the protected side chain. The Boc (tert-butyloxycarbonyl) protecting group is chosen for its stability under basic conditions and its facile removal under acidic conditions. A final deprotection step yields the target molecule, (R)-Desmethyl Doxylamine.

This strategic combination ensures that the stereochemistry is set early and preserved throughout the synthesis, providing a direct and reliable route to the final product.

Overall Synthetic Workflow

The workflow is designed to be linear and efficient, minimizing complex purification steps between stages.

G cluster_0 Stage 1: Asymmetric Arylation cluster_1 Stage 2: Etherification & Deprotection 2-Acetylpyridine 2-Acetylpyridine Chiral_Alcohol (R)-1-phenyl-1- (pyridin-2-yl)ethanol 2-Acetylpyridine->Chiral_Alcohol 1. Phenylboronic Acid 2. Chiral Ligand, Ti(O-iPr)4 3. Diethylzinc, Toluene Protected_Amine (R)-Boc-Desmethyl Doxylamine Chiral_Alcohol->Protected_Amine 1. NaH, THF 2. Cl-CH2CH2-N(Me)Boc Final_Product (R)-Desmethyl Doxylamine Protected_Amine->Final_Product HCl or TFA (Deprotection)

Caption: Synthetic pathway for (R)-Desmethyl Doxylamine.

Detailed Experimental Protocols

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) is mandatory. All reagents are corrosive or toxic; handle with care.

Stage 1: Synthesis of (R)-1-phenyl-1-(pyridin-2-yl)ethanol

This protocol is adapted from methodologies employing catalytic asymmetric addition to ketones.[8] The use of a chiral ligand in conjunction with a titanium catalyst and diethylzinc as the alkylating agent facilitates high enantioselectivity.

Materials & Reagents:

ReagentM.W.AmountMolesPurity
2-Acetylpyridine121.1410.0 g82.5 mmol>98%
Phenylboronic Acid121.9312.1 g99.0 mmol>97%
Titanium (IV) isopropoxide284.222.35 g8.25 mmol>98%
(1R,2S)-1-Amino-2-indanol149.192.46 g16.5 mmol>99%
Diethylzinc (1.0 M in hexanes)123.49165 mL165 mmol1.0 M
Anhydrous Toluene-300 mL-Dri-Solv
Saturated NH₄Cl (aq)-150 mL--
Ethyl Acetate-500 mL-ACS Grade
Anhydrous MgSO₄-20 g--

Protocol:

  • Catalyst Preparation: To a flame-dried 1 L three-neck round-bottom flask under an inert atmosphere (Argon), add anhydrous toluene (150 mL), (1R,2S)-1-Amino-2-indanol (2.46 g), and phenylboronic acid (12.1 g). Stir the suspension for 30 minutes at room temperature.

  • Add Titanium (IV) isopropoxide (2.35 g) to the suspension. The mixture will turn a yellow-orange color. Continue stirring for another 60 minutes at room temperature.

  • Addition of Ketone: Add 2-acetylpyridine (10.0 g) dissolved in anhydrous toluene (50 mL) to the catalyst mixture.

  • Initiation of Arylation: Cool the reaction flask to 0 °C using an ice bath. Slowly add diethylzinc (165 mL of 1.0 M solution in hexanes) dropwise over 90 minutes. Causality Note: Slow addition is critical to control the exotherm and prevent side reactions, thereby maximizing enantioselectivity.

  • Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and stir for 24 hours. Monitor the reaction by TLC (Thin Layer Chromatography) using a 3:1 Hexanes:Ethyl Acetate mobile phase.

  • Work-up and Quenching: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution (150 mL) at 0 °C. Trustworthiness Check: This step hydrolyzes unreacted organometallic species and protonates the product alkoxide.

  • Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 150 mL).

  • Combine the organic layers, wash with brine (100 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (gradient elution, 10% to 40% ethyl acetate in hexanes) to afford (R)-1-phenyl-1-(pyridin-2-yl)ethanol as a pale yellow oil.

  • Characterization: Confirm the structure via ¹H NMR and Mass Spectrometry. Determine the enantiomeric excess (e.e.) by chiral HPLC analysis.

Stage 2: Synthesis and Deprotection of (R)-N-Boc-N-methyl-2-(1-phenyl-1-(pyridin-2-yl)ethoxy)ethan-1-amine

This stage employs a standard Williamson ether synthesis followed by acid-catalyzed deprotection.

Materials & Reagents:

ReagentM.W.AmountMolesPurity
(R)-1-phenyl-1-(pyridin-2-yl)ethanol199.2510.0 g50.2 mmol>98% e.e.
Sodium Hydride (NaH)24.002.41 g60.2 mmol60% disp. in oil
2-(N-Boc-N-methylamino)ethyl chloride209.6811.6 g55.2 mmol>97%
Trifluoroacetic Acid (TFA)114.0230 mL->99%
Anhydrous THF-250 mL-Dri-Solv
Dichloromethane (DCM)-100 mL-ACS Grade
Saturated NaHCO₃ (aq)-200 mL--

Protocol:

  • Alkoxide Formation: To a flame-dried 500 mL flask under Argon, add anhydrous THF (150 mL) and sodium hydride (2.41 g of 60% dispersion). Cool the suspension to 0 °C.

  • Slowly add a solution of (R)-1-phenyl-1-(pyridin-2-yl)ethanol (10.0 g) in anhydrous THF (100 mL) dropwise. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for 1 hour. Expert Insight: The evolution of hydrogen gas indicates the formation of the sodium alkoxide. Ensure the system is properly vented.

  • Etherification: Add 2-(N-Boc-N-methylamino)ethyl chloride (11.6 g). Fit the flask with a reflux condenser and heat the reaction at 60 °C for 16 hours.

  • Work-up: Cool the reaction to room temperature and carefully quench with water (50 mL). Extract the product with ethyl acetate (3 x 100 mL). Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate in vacuo.

  • Purification (Protected Intermediate): The crude protected amine can be purified by column chromatography if necessary, though it is often clean enough to proceed directly to deprotection.

  • Boc Deprotection: Dissolve the crude intermediate in dichloromethane (100 mL) and cool to 0 °C. Add trifluoroacetic acid (30 mL) dropwise.

  • Remove the ice bath and stir at room temperature for 2 hours.

  • Final Work-up and Isolation: Concentrate the reaction mixture under reduced pressure. Re-dissolve the residue in water (100 mL) and basify to pH >10 with 2M NaOH. Extract the free base with dichloromethane (3 x 75 mL).

  • Dry the combined organic layers over MgSO₄, filter, and concentrate to yield (R)-Desmethyl Doxylamine.

  • Final Characterization: Confirm identity and purity via ¹H NMR, ¹³C NMR, and HRMS. Confirm enantiomeric purity via chiral HPLC.

Expected Results and Data Summary

The described protocol is expected to deliver the target compound with high fidelity and stereochemical purity.

ParameterStage 1: Chiral AlcoholStage 2: Final Product
Expected Yield 75-85%80-90% (from alcohol)
Appearance Pale Yellow OilColorless to Pale Yellow Oil
Enantiomeric Excess (e.e.) >98%>98%
¹H NMR Consistent with structureConsistent with structure
Mass Spec (m/z) [M+H]⁺ = 200.1[M+H]⁺ = 257.2

Note: Yields are indicative and may vary based on reagent quality and experimental execution.

Troubleshooting and Key Considerations

  • Low Enantioselectivity in Stage 1: This is often due to moisture in the reaction. Ensure all glassware is rigorously flame-dried and reagents are anhydrous. The quality of the diethylzinc is also paramount.

  • Incomplete Etherification in Stage 2: The sodium hydride may be passivated. Ensure fresh, reactive NaH is used. If the reaction stalls, a second addition of NaH and the electrophile may be required.

  • Racemization: The chiral center is robust under these conditions. However, exposure to harsh acidic or basic conditions at elevated temperatures for prolonged periods should be avoided during work-up.

  • Final Product Purification: If the final free base is difficult to purify via chromatography, it can be converted to a crystalline salt (e.g., succinate or hydrochloride) to facilitate purification by recrystallization.

Conclusion

This application note details a robust and highly stereoselective synthetic route to (R)-Desmethyl Doxylamine. By establishing the critical stereocenter via a catalytic asymmetric reaction, this protocol provides a significant improvement over classical methods that produce racemic mixtures. The procedure is scalable and utilizes commercially available reagents, making it a valuable method for researchers requiring high-purity (R)-Desmethyl Doxylamine for pharmacological studies and further drug development endeavors.

References

  • Xu, H., et al. (2011). Method for synthesizing doxylamine succinate. CN Patent 102108059A.

  • Hikaambo, C. N., et al. (2021). Synthesis of enantiomerically pure (d) – doxylamine using a novel chiral auxiliary. International Journal of Biological and Chemical Sciences, 15(5), 2161-2170.

  • Hikaambo, C. N., et al. (2021). Synthesis of enantiomerically pure (d)-doxylamine using a novel chiral auxiliary. ResearchGate.

  • Mubofu, E. B., & Mjengwa, F. (2021). An efficient and safe process for synthesis of doxylamine succinate. ResearchGate.

  • Bolm, C., & Hildebrand, J. P. (2006). Catalytic asymmetric approaches towards enantiomerically enriched diarylmethanols and diarylmethylamines. Chemical Society Reviews, 35(3), 267-275.

  • National Center for Biotechnology Information. (n.d.). Doxylamine. PubChem Compound Summary for CID 3162.

  • Bertin Bioreagent. (n.d.). N-desmethyl-Doxylamine (succinate).

  • BenchChem. (2025). The Pharmacological Profile of (S)-Desmethyl Doxylamine: A Technical Overview.

  • Saleem, M., et al. (2023). Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality. Molecules, 28(5), 2108.

Sources

Application Note: A Validated Bioanalytical Method for the Quantification of Desmethyl Doxylamine in Human Plasma Using a Reference Standard

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Desmethyl Doxylamine in Pharmacokinetic and Toxicological Profiling

Doxylamine, a first-generation antihistamine, is widely utilized for its sedative and antiemetic properties.[1][2] Its therapeutic efficacy and safety profile are intrinsically linked to its metabolic fate within the body. The primary metabolic pathway for doxylamine involves hepatic demethylation, leading to the formation of its principal active metabolite, this compound, as well as N,N-didesmethyldoxylamine.[3][4] The quantification of this compound in biological matrices is therefore of paramount importance in pharmacokinetic (PK) and toxicokinetic (TK) studies. Accurate measurement of this metabolite provides crucial insights into the parent drug's absorption, distribution, metabolism, and excretion (ADME) profile, helping to elucidate inter-individual variability in drug response and potential drug-drug interactions.

This application note provides a comprehensive and validated bioanalytical method for the precise and reliable quantification of this compound in human plasma. The protocol leverages a certified this compound reference standard, ensuring the accuracy and traceability of the analytical measurements. The methodology described herein is grounded in established scientific principles and adheres to the stringent validation requirements set forth by regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[5][6]

Metabolic Pathway of Doxylamine

Doxylamine undergoes N-demethylation primarily mediated by cytochrome P450 enzymes in the liver, leading to the formation of this compound.[4] This process is a critical step in the drug's overall clearance from the body.

Doxylamine Doxylamine (C17H22N2O) Desmethyl_Doxylamine This compound (C16H20N2O) Doxylamine->Desmethyl_Doxylamine CYP450 (N-demethylation) Didesmethyl_Doxylamine N,N-Didesmethyldoxylamine Desmethyl_Doxylamine->Didesmethyl_Doxylamine CYP450 (N-demethylation)

Caption: Metabolic conversion of Doxylamine to its primary metabolites.

Experimental Protocol: Quantification of this compound in Human Plasma by LC-MS/MS

This protocol details a robust and validated method for the extraction and quantification of this compound from human plasma samples. The causality behind each step is explained to provide a deeper understanding of the methodology.

Materials and Reagents
  • Reference Standards: this compound (purity >95%), this compound-d5 (internal standard, IS).[7]

  • Biological Matrix: Human plasma (K2-EDTA as anticoagulant).

  • Chemicals and Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic acid (LC-MS grade), Ammonium acetate (LC-MS grade), Water (Milli-Q or equivalent).

  • Equipment: Calibrated micropipettes, vortex mixer, refrigerated centrifuge, nitrogen evaporator, LC-MS/MS system (e.g., QTRAP 5500 or equivalent).[8]

Preparation of Standards and Quality Control Samples

The accuracy of the bioanalytical method hinges on the precise preparation of calibration standards and quality control (QC) samples.

  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve this compound and this compound-d5 in methanol.

  • Working Stock Solutions: Prepare serial dilutions of the primary stock solutions in 50:50 (v/v) methanol:water to create working stock solutions for calibration curve (CC) standards and QC samples.

  • Calibration Curve Standards: Spike blank human plasma with the appropriate working stock solutions to prepare a series of CC standards. A typical concentration range would be 0.1 to 100 ng/mL.

  • Quality Control Samples: Prepare QC samples in blank human plasma at a minimum of four concentration levels: Lower Limit of Quantification (LLOQ), Low QC, Medium QC, and High QC.

Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective method for removing the majority of proteins from the plasma sample, which can interfere with the analysis and damage the analytical column.[9][10]

  • Aliquot Sample: Transfer 100 µL of plasma sample (unknown, CC, or QC) into a 1.5 mL microcentrifuge tube.

  • Add Internal Standard: Add 10 µL of the this compound-d5 working solution (e.g., at 100 ng/mL) to each tube, except for the blank samples. The use of a stable isotope-labeled internal standard is crucial for correcting for variability in sample processing and matrix effects.[8]

  • Precipitate Proteins: Add 300 µL of cold acetonitrile to each tube. Acetonitrile is an effective protein precipitating agent.[9]

  • Vortex: Vortex the tubes vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifuge: Centrifuge the tubes at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Transfer Supernatant: Carefully transfer the supernatant to a clean tube.

  • Evaporate to Dryness: Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitute: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 90% Mobile Phase A, 10% Mobile Phase B). This step ensures that the sample is dissolved in a solvent compatible with the LC mobile phase, leading to better peak shape.

  • Transfer for Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

cluster_prep Sample Preparation Workflow Plasma 1. Aliquot 100 µL Plasma Sample Add_IS 2. Add 10 µL Internal Standard Plasma->Add_IS Add_ACN 3. Add 300 µL Cold Acetonitrile Add_IS->Add_ACN Vortex1 4. Vortex 1 minute Add_ACN->Vortex1 Centrifuge 5. Centrifuge 10,000 x g, 10 min Vortex1->Centrifuge Transfer 6. Transfer Supernatant Centrifuge->Transfer Evaporate 7. Evaporate to Dryness (N2) Transfer->Evaporate Reconstitute 8. Reconstitute in 100 µL Mobile Phase Evaporate->Reconstitute Inject 9. Inject into LC-MS/MS Reconstitute->Inject

Caption: Step-by-step workflow for plasma sample preparation.

LC-MS/MS Instrumentation and Conditions

The following are typical starting conditions for an LC-MS/MS method. These may require optimization based on the specific instrumentation used.

Parameter Condition Rationale
LC Column C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm)Provides good retention and separation for moderately polar compounds like this compound.
Mobile Phase A 0.1% Formic acid in WaterThe acidic modifier improves peak shape and ionization efficiency in positive ion mode.
Mobile Phase B 0.1% Formic acid in AcetonitrileAcetonitrile is a common organic solvent providing good elution strength for reversed-phase chromatography.
Flow Rate 0.4 mL/minA typical flow rate for analytical LC-MS applications.
Gradient Start at 10% B, ramp to 90% B over 3 minutes, hold for 1 minute, return to initial conditionsA gradient elution is necessary to effectively separate the analyte from matrix components and ensure a reasonable run time.
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), PositiveESI is well-suited for polar and ionizable compounds like this compound.[9]
MRM Transitions This compound: Q1 257.2 -> Q3 182.0 (example) this compound-d5: Q1 262.2 -> Q3 187.0 (example)Multiple Reaction Monitoring (MRM) provides high selectivity and sensitivity for quantification.[8] The specific transitions should be optimized by infusing the reference standard.
Collision Energy Optimized for each transition
Source Temp. 500 °C

Bioanalytical Method Validation: Ensuring Data Integrity

A full validation of the bioanalytical method is essential to demonstrate its reliability for its intended purpose.[6] The validation should be performed in accordance with FDA and EMA guidelines.[5][11]

The key validation parameters and their acceptance criteria are summarized in the table below.

Validation Parameter Purpose Acceptance Criteria (based on FDA/EMA guidelines)
Selectivity To ensure that the method can differentiate the analyte and IS from endogenous matrix components.No significant interfering peaks at the retention times of the analyte and IS in at least six different sources of blank matrix.[12]
Linearity & Range To demonstrate a proportional relationship between the instrument response and the analyte concentration over a defined range.At least 6 non-zero calibrators. The coefficient of determination (r²) should be ≥ 0.99. Back-calculated concentrations should be within ±15% of the nominal value (±20% for LLOQ).
Accuracy & Precision To assess the closeness of the measured concentrations to the true values (accuracy) and the degree of scatter in the measurements (precision).Intra- and inter-day accuracy (as %RE) and precision (as %CV) should be within ±15% for all QC levels, except for the LLOQ, which should be within ±20%.[11]
Matrix Effect To evaluate the effect of the biological matrix on the ionization of the analyte and IS.The CV of the matrix factor (analyte/IS peak area ratio in the presence of matrix vs. in neat solution) from at least six different sources of matrix should be ≤ 15%.
Recovery To determine the efficiency of the extraction procedure.Recovery should be consistent, precise, and reproducible across the concentration range.
Stability To evaluate the stability of the analyte in the biological matrix under various storage and processing conditions.Analyte is considered stable if the mean concentration at each QC level is within ±15% of the nominal concentration. This includes bench-top, freeze-thaw, and long-term stability.[13]
Dilution Integrity To ensure that samples with concentrations above the upper limit of quantification (ULOQ) can be accurately diluted.Accuracy and precision of the diluted samples should be within ±15%.[11]

Conclusion: A Robust and Reliable Method for this compound Bioanalysis

The bioanalytical method detailed in this application note provides a robust, sensitive, and specific approach for the quantification of this compound in human plasma. The use of a certified reference standard and a stable isotope-labeled internal standard, coupled with a thorough method validation according to regulatory guidelines, ensures the generation of high-quality data suitable for supporting pharmacokinetic and toxicokinetic studies. The detailed explanation of the rationale behind each procedural step is intended to empower researchers to successfully implement and, if necessary, adapt this method for their specific research needs.

References

  • A stability-indicating HPLC method for estimation of doxylamine succinate in tablets and characterization of its major alkaline stress degradation product. ResearchGate. Available at: [Link]

  • Doxylamine. PubChem. Available at: [Link]

  • An Optimization of Liquid–Liquid Extraction of Urinary Volatile and Semi-Volatile Compounds and Its Application for Gas Chromatography-Mass Spectrometry and Proton Nuclear Magnetic Resonance Spectroscopy. National Institutes of Health (NIH). Available at: [Link]

  • Bioanalytical method validation - Scientific guideline. European Medicines Agency (EMA). Available at: [Link]

  • Analytical method development by solid phase extraction and high-performance liquid chromatography for diphenhydramine quantification in syrups. ResearchGate. Available at: [Link]

  • Pharmacokinetics of doxylamine, a component of Bendectin, in the rhesus monkey. PubMed. Available at: [Link]

  • A simple and sensitive LC-MS/MS method for determination of doxylamine in human plasma and its application in a bioequivalence study in healthy Chinese volunteers. PubMed. Available at: [Link]

  • Doxylamine-impurities. Pharmaffiliates. Available at: [Link]

  • M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. U.S. Food and Drug Administration (FDA). Available at: [Link]

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  • Automatic quantification of doxylamine and diphenhydramine in human plasma. Shimadzu. Available at: [Link]

  • A Phase I Study of the Pharmacokinetics and Pharmacodynamics of Intranasal Doxylamine in Subjects with Chronic Intermittent Sleep Impairment. springermedizin.de. Available at: [Link]

  • Doxylamine Succinate Tablet Analyzed by HPLC. MicroSolv. Available at: [Link]

  • An Optimization of Liquid–Liquid Extraction of Urinary Volatile and Semi-Volatile Compounds and Its Application for Gas Chromatography-Mass Spectrometry and Proton Nuclear Magnetic Resonance Spectroscopy. ResearchGate. Available at: [Link]

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Derivatization of Desmethyl Doxylamine for GC-MS analysis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-GCMS-2401

Topic: Robust and Sensitive Quantification of Desmethyl Doxylamine using Gas Chromatography-Mass Spectrometry Enabled by Silylation Derivatization

Audience: Researchers, analytical scientists, and professionals in clinical and forensic toxicology and pharmaceutical development.

Abstract and Introduction

This compound (Nordoxylamine) is the primary active metabolite of doxylamine, a first-generation antihistamine widely used for short-term treatment of insomnia and as a component in cold remedies.[1] Accurate quantification of this metabolite in biological matrices is crucial for pharmacokinetic, bioequivalence, and toxicological studies. While Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a common analytical technique, Gas Chromatography-Mass Spectrometry (GC-MS) offers a robust and cost-effective alternative.

However, direct GC-MS analysis of this compound is challenging. The molecule contains a polar secondary amine group (-NH), which imparts low volatility and can lead to poor chromatographic performance, including peak tailing and analyte adsorption on active sites within the GC system.[2][3] Chemical derivatization is a necessary procedural step to overcome these limitations.[4][5] This process chemically modifies the analyte to a form more suitable for GC analysis.[2][6]

This application note provides a detailed, field-proven protocol for the derivatization of this compound using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), a powerful silylating agent. Silylation replaces the active hydrogen on the secondary amine with a non-polar trimethylsilyl (TMS) group.[3][7][8] This modification effectively masks the polar site, leading to a significant increase in volatility and thermal stability, which results in improved chromatographic peak shape, enhanced sensitivity, and reliable quantification by GC-MS.[3][5]

The Scientific Principle of Silylation

Derivatization is the process of chemically modifying a compound to produce a new compound with properties better suited for a specific analytical technique.[2] For GC analysis, the primary goals are to increase analyte volatility and thermal stability.[6][9]

This compound's secondary amine is the target for derivatization. The hydrogen atom attached to the nitrogen is an "active hydrogen," capable of forming strong intermolecular hydrogen bonds, which reduces the molecule's ability to vaporize. Silylation is the most prevalent derivatization method for this purpose.[2] The reaction involves a nucleophilic attack from the amine onto the silicon atom of the silylating reagent, in this case, BSTFA.[2]

The reaction proceeds as follows:

  • The secondary amine of this compound acts as a nucleophile.

  • It attacks the silicon atom of BSTFA.

  • This results in the substitution of the active hydrogen with a trimethylsilyl (TMS) group, Si(CH₃)₃.

  • The by-products of the reaction, N-trimethylsilyl-trifluoroacetamide and trifluoroacetamide, are highly volatile and generally do not interfere with the analysis of the derivatized analyte.[10]

The resulting TMS-desmethyl doxylamine derivative is significantly less polar, no longer capable of hydrogen bonding at that site, and therefore more volatile and thermally stable, making it ideal for GC-MS analysis.[3]

Chemical Derivatization Reaction

G cluster_reactants Reactants cluster_products Products Desmethyl_Doxylamine This compound (Secondary Amine) TMS_Derivative TMS-Desmethyl Doxylamine (Volatile & Thermally Stable) Desmethyl_Doxylamine->TMS_Derivative Heat (e.g., 70°C) Anhydrous Conditions BSTFA BSTFA (Silylating Agent) BSTFA->TMS_Derivative Byproducts Volatile By-products BSTFA->Byproducts

Caption: Silylation of this compound with BSTFA.

Materials and Reagents

  • Analyte Standard: this compound reference standard (e.g., CAS 1221-70-1).[11][12]

  • Internal Standard (IS): this compound-d5 or a structurally similar compound (e.g., Diphenhydramine-d5).

  • Derivatizing Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), available with or without 1% Trimethylchlorosilane (TMCS) as a catalyst. BSTFA + 1% TMCS is recommended for amines.[8]

  • Solvents (Anhydrous): Acetonitrile, Ethyl Acetate, Pyridine (GC grade or higher). Solvents must be anhydrous as silylating reagents are highly sensitive to moisture.[2][8]

  • Reagents for Sample Extraction (if applicable):

    • Ammonium hydroxide (for pH adjustment)

    • Hexane, Isoamyl alcohol (for liquid-liquid extraction)

    • Sodium sulfate (anhydrous, for drying)

  • Equipment:

    • GC-MS system with an autosampler

    • GC vials (2 mL) with PTFE-lined caps

    • Micro-syringes

    • Heating block or oven capable of maintaining 70-90°C

    • Vortex mixer

    • Centrifuge

    • Nitrogen evaporator

Detailed Experimental Protocols

Protocol 1: Preparation of Standards and Samples
  • Stock Solutions: Prepare 1 mg/mL stock solutions of this compound and the internal standard in methanol or acetonitrile. Store at -20°C.

  • Working Standards: Prepare a series of calibration standards by serial dilution of the stock solution in a suitable solvent (e.g., ethyl acetate) to cover the desired concentration range (e.g., 10 ng/mL to 2000 ng/mL).

  • Sample Preparation (from Biological Matrix, e.g., Plasma): a. To 1 mL of plasma sample, add the internal standard. b. Alkalinize the sample by adding 100 µL of concentrated ammonium hydroxide to reach a pH > 9. c. Perform liquid-liquid extraction by adding 5 mL of an extraction solvent (e.g., hexane:isoamyl alcohol, 99:1 v/v). d. Vortex for 2 minutes and centrifuge at 3000 rpm for 10 minutes. e. Transfer the organic (upper) layer to a clean tube. f. Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C. g. The dried residue is now ready for derivatization. Reconstitute in 100 µL of anhydrous ethyl acetate.

Protocol 2: Silylation Derivatization

Causality: This protocol is optimized to ensure the complete conversion of the analyte to its TMS derivative. The choice of solvent, reagent volume, temperature, and time are critical parameters.[8] Anhydrous conditions are paramount because water will preferentially react with and consume the BSTFA reagent.[2][8] Pyridine can be used as a catalyst and a basic solvent to scavenge the acidic byproducts.

  • Reagent Addition: To the 100 µL of reconstituted sample extract or calibration standard in a GC vial, add 50 µL of BSTFA (+1% TMCS).

    • Scientist's Note: A reagent-to-analyte molar excess of at least 2:1 per active hydrogen is recommended to drive the reaction to completion.[8] For typical trace analysis, a fixed volume of 50 µL is sufficient.

  • Capping: Immediately cap the vial tightly to prevent the ingress of atmospheric moisture and loss of volatile reagent.

  • Mixing: Vortex the mixture for 30 seconds to ensure homogeneity.

  • Reaction Incubation: Heat the vial in a heating block or oven at 70°C for 30 minutes.

    • Scientist's Note: The optimal temperature and time can vary. While some amine silylations are rapid, heating ensures the derivatization of even sterically hindered groups and drives the reaction to completion.[8] A time and temperature optimization study may be required for new methods.

  • Cooling: Remove the vial from the heat source and allow it to cool to room temperature before placing it in the GC autosampler tray.

  • Analysis: Inject 1-2 µL of the derivatized sample into the GC-MS system. The TMS derivatives are often unstable over long periods due to hydrolysis, so analysis within 24 hours is recommended.

Overall Analytical Workflow

The entire process from sample receipt to final data analysis follows a structured path to ensure reproducibility and accuracy.

G Sample Sample Collection (e.g., Plasma, Urine) Spike Spike Internal Standard Sample->Spike Extract Alkalinize & Extract (Liquid-Liquid Extraction) Spike->Extract Dry Evaporate to Dryness (Nitrogen Stream) Extract->Dry Reconstitute Reconstitute in Anhydrous Solvent Dry->Reconstitute Derivatize Add BSTFA & Heat (70°C, 30 min) Reconstitute->Derivatize GCMS GC-MS Injection & Analysis Derivatize->GCMS Data Data Processing (Quantification & Reporting) GCMS->Data

Caption: Experimental workflow for this compound analysis.

GC-MS Analysis Parameters

The following are typical starting parameters. The method must be optimized for the specific instrument and column used.

ParameterRecommended Setting
GC System Agilent 8890 GC or equivalent
Column HP-5ms, DB-5ms, or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)
Injection Mode Splitless
Inlet Temperature 280 °C
Carrier Gas Helium, constant flow at 1.2 mL/min
Oven Program Initial: 100 °C, hold for 1 min. Ramp: 20 °C/min to 300 °C. Hold: 5 min.
MS System Agilent 5977B MSD or equivalent
Ion Source Electron Ionization (EI)
Ion Source Temp. 230 °C
Quadrupole Temp. 150 °C
Acquisition Mode Selected Ion Monitoring (SIM) for quantification; Full Scan (50-550 amu) for identification
SIM Ions (Example) To be determined empirically. For TMS-Desmethyl Doxylamine (MW 328.5), characteristic ions would be selected.

Expected Results and Quality Control

A successful derivatization will result in a sharp, symmetrical chromatographic peak for the TMS-desmethyl doxylamine derivative, free from the tailing that would be observed with the underivatized compound.

  • Mass Spectrum: In EI mode, the TMS derivative will produce a characteristic fragmentation pattern. The molecular ion (M+) at m/z 328 may be present but weak. Key fragments will include ions resulting from cleavage of the ether linkage and the loss of methyl groups from the TMS moiety. A prominent ion at m/z 73 [Si(CH₃)₃]⁺ is often indicative of a TMS derivative.

  • Method Validation: The method should be validated according to established guidelines. Key performance metrics to assess include:

Validation ParameterTypical Acceptance Criteria / Target Value
Linearity (R²) > 0.995
Limit of Detection (LOD) Typically in the low ng/mL range (e.g., 1-5 ng/mL)
Limit of Quantification (LOQ) Typically in the mid ng/mL range (e.g., 5-10 ng/mL)[13]
Precision (%RSD) < 15%
Accuracy (%RE) Within ±15% of the nominal value
Recovery Consistent and reproducible; typically > 80%[14]
  • Quality Control: Each analytical batch should include a blank sample, a zero sample (matrix with IS), and at least two levels of quality control samples (low and high) to ensure the validity of the results.

Conclusion

The protocol described provides a robust and reliable method for the derivatization of this compound for subsequent GC-MS analysis. By converting the polar secondary amine to a non-polar TMS derivative using BSTFA, this method overcomes the inherent challenges of gas chromatography for this analyte. The resulting improvement in volatility and thermal stability allows for excellent chromatographic performance, leading to high sensitivity, accuracy, and precision. This application note serves as a comprehensive guide for researchers in clinical and forensic settings to implement a validated and effective analytical workflow for the quantification of this compound.

References

  • ResearchGate. (2022). Derivatization for GC-MS analysis? Available at: [Link]

  • Anonymous. GC Derivatization. Available at: [Link]

  • Ravisankar, P. (n.d.). DERIVATIZATION IN GAS CHROMATOGRAPHY (GC), HIGHPERFORMANCE LIQUID CHROMATOGRAPHY[HPLC]. SlideShare. Available at: [Link]

  • Phenomenex. (n.d.). Derivatization for Gas Chromatography. Available at: [Link]

  • ResearchGate. (n.d.). Trace Level Determination of Doxylamine in Nonhuman Primate Plasma and Urine by GC/NPD and HPLC. Available at: [Link]

  • ResearchGate. (n.d.). GC chromatograms: A) is a standard of doxylamine succinate equivalent... Available at: [Link]

  • Fu, R., et al. (2022). A simple and sensitive LC-MS/MS method for determination of doxylamine in human plasma and its application in a bioequivalence study in healthy Chinese volunteers. Journal of Pharmaceutical and Biomedical Analysis, 220, 114984. Available at: [Link]

  • Axios Research. (n.d.). (R)-Desmethyl Doxylamine. Available at: [Link]

  • ResearchGate. (n.d.). A simple and sensitive LC-MS/MS method for determination of doxylamine in human plasma and its application in a bioequivalence study in healthy Chinese volunteers | Request PDF. Available at: [Link]

  • Caltech GPS. (n.d.). Preparation of TMS Derivatives for GC/MS. Available at: [Link]

  • Ovid. (2022). A simple and sensitive LC-MS/MS method for determination of doxylamine in human plasma and its application in a bioequivalence s. Available at: [Link]

  • Shimadzu. (n.d.). Automatic quantification of doxylamine and diphenhydramine in human plasma. Available at: [Link]

  • Lin, D.-L., et al. (n.d.). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Available at: [Link]

  • Chemistry For Everyone. (2024). What Is Derivatization In GC-MS? YouTube. Available at: [Link]

  • Athanaselis, S., et al. (2018). Development and validation of an EI-GC-MS method for the determination of 11 antihistamines in whole blood. Applications in clinical and forensic toxicology. Analytical Methods, 10(37), 4548-4558. Available at: [Link]

  • Athanaselis, S., et al. (2018). A fully validated method for the simultaneous determination of 11 antihistamines in breast milk by gas chromatography-mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 154, 339-346. Available at: [Link]

  • Chrom Tech, Inc. (2024). Why Use GC Derivatization Reagents. Available at: [Link]

  • Papoutsis, I. I., et al. (2010). Development and validation of an EI-GC-MS method for the determination of benzodiazepine drugs and their metabolites in blood: applications in clinical and forensic toxicology. Journal of Pharmaceutical and Biomedical Analysis, 52(4), 609-614. Available at: [Link]

  • Pharmaffiliates. (n.d.). Doxylamine-impurities. Available at: [Link]

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Application Notes and Protocols: High-Throughput Screening for Doxylamine Metabolism

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Doxylamine, a first-generation antihistamine, is widely used for the management of insomnia, allergic rhinitis, and nausea and vomiting during pregnancy.[1][2] As with any therapeutic agent, a thorough understanding of its metabolic fate is critical for predicting its efficacy, safety profile, and potential for drug-drug interactions (DDI).[3] Doxylamine undergoes extensive hepatic metabolism, primarily mediated by the Cytochrome P450 (CYP) superfamily of enzymes.[1] This document provides detailed application notes and step-by-step protocols for the high-throughput screening (HTS) of Doxylamine's metabolic properties, focusing on two key areas: the assessment of its potential to inhibit major CYP isoforms and the identification of its primary metabolites. These protocols are designed to be robust, efficient, and suitable for early-stage drug discovery and development workflows.

Introduction: The Significance of Doxylamine Metabolism

The clinical pharmacology of Doxylamine is intrinsically linked to its biotransformation in the liver.[4] The primary enzymes responsible for its metabolism are CYP2D6, CYP1A2, and CYP2C9.[4] These enzymes convert Doxylamine into its main metabolites, N-desmethyl-doxylamine and N,N-didesmethyldoxylamine, which are then excreted by the kidneys.[5][6]

Given that CYP enzymes metabolize approximately 90% of clinically used drugs, the potential for DDIs is a major concern in clinical practice and a key focus of regulatory bodies like the FDA.[3] If Doxylamine or one of its metabolites inhibits a CYP enzyme, it could slow the clearance of a co-administered drug that is a substrate for the same enzyme. This can lead to elevated plasma concentrations of the second drug, potentially causing toxicity.[7] Conversely, Doxylamine's metabolism could be affected by other drugs that inhibit or induce these CYP enzymes.[8] Therefore, early-stage in vitro screening is essential to characterize these risks.

High-throughput screening methods offer a rapid, cost-effective, and resource-efficient way to assess these metabolic characteristics early in the drug development pipeline.[9][10] The following protocols leverage fluorescence-based assays for CYP inhibition and liquid chromatography-tandem mass spectrometry (LC-MS/MS) for metabolite identification, two gold-standard HTS techniques.[11][12]

Doxylamine Metabolic Pathway Overview

Doxylamine's biotransformation is primarily an oxidative process centered on N-dealkylation. The key reactions are sequential demethylations of the terminal dimethylamino group.

  • Parent Drug: Doxylamine

  • Primary Reaction: N-demethylation

  • Key Enzymes: CYP2D6, CYP1A2, CYP2C9[4]

  • Primary Metabolite (M1): N-desmethyl-doxylamine[4][5]

  • Secondary Metabolite (M2): N,N-didesmethyldoxylamine[4][5]

G Doxylamine Doxylamine M1 N-desmethyl-doxylamine Doxylamine->M1 N-demethylation (CYP2D6, CYP1A2, CYP2C9) M2 N,N-didesmethyldoxylamine M1->M2 N-demethylation (CYP2D6, CYP1A2, CYP2C9) Excretion Excretion M1->Excretion M2->Excretion

Caption: Metabolic pathway of Doxylamine via N-dealkylation.

Application Protocol 1: HTS for CYP450 Inhibition by Doxylamine

This protocol describes a fluorescence-based assay to rapidly determine the half-maximal inhibitory concentration (IC50) of Doxylamine against the five most clinically relevant CYP isoforms: CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4.[11]

Principle of the Assay

This assay utilizes recombinant human CYP enzymes (rhCYP) and specific, non-fluorescent substrates that are converted into highly fluorescent products by the active enzyme.[13][14] In the presence of an inhibitor like Doxylamine, the enzyme's activity is reduced, leading to a decrease in the fluorescent signal.[11] The degree of inhibition is proportional to the concentration of the inhibitor, allowing for the calculation of an IC50 value. This method is highly amenable to automation in 96- or 384-well plate formats.[14]

Materials and Reagents
  • Enzymes: Recombinant human CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4.

  • Substrates: Fluorogenic probes specific for each CYP isoform (e.g., Vivid® Substrates).

  • Cofactor: NADPH regeneration system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase).

  • Test Compound: Doxylamine succinate, dissolved in DMSO to create a stock solution (e.g., 10 mM).

  • Control Inhibitors: Known selective inhibitors for each CYP isoform (e.g., α-Naphthoflavone for CYP1A2, Quinidine for CYP2D6).

  • Buffer: Potassium phosphate buffer (pH 7.4).

  • Plate: Black, flat-bottom 96-well microplates.

  • Instrumentation: Fluorescence microplate reader with appropriate excitation/emission filters.

Experimental Workflow Diagram

G cluster_prep Plate Preparation cluster_reaction Reaction & Incubation cluster_read Detection & Analysis Dox Prepare Doxylamine Serial Dilutions Add_Dox Dispense Doxylamine & Controls to Plate Dox->Add_Dox Controls Prepare Controls (Vehicle, +Inhibitor) Controls->Add_Dox Enzyme Prepare Enzyme/ Buffer Master Mix Add_Enzyme Add Enzyme Mix Enzyme->Add_Enzyme Add_Dox->Add_Enzyme Preinc Pre-incubate (Optional, for TDI) Add_Enzyme->Preinc Add_Sub Add Substrate/ NADPH Mix to Initiate Preinc->Add_Sub Incubate Incubate at 37°C Add_Sub->Incubate Stop Add Stop Solution (e.g., Acetonitrile) Incubate->Stop Read Read Fluorescence Stop->Read Analyze Calculate % Inhibition & IC50 Curve Read->Analyze

Caption: High-throughput workflow for the fluorescent CYP inhibition assay.

Step-by-Step Protocol
  • Compound Preparation: Prepare a serial dilution of Doxylamine in buffer, typically starting from 100 µM down to low nanomolar concentrations. Also, prepare wells for a no-inhibitor (vehicle) control (e.g., 0.1% DMSO) and a positive control using a known potent inhibitor for each CYP isoform.

  • Enzyme Preparation: In a master mix, dilute the rhCYP enzyme and the NADPH regeneration system in potassium phosphate buffer.

  • Assay Initiation:

    • Dispense 50 µL of the Doxylamine serial dilutions and controls into the wells of a 96-well plate.

    • Add 25 µL of the enzyme master mix to all wells.

    • Self-Validation: Pre-incubate the plate at 37°C for 10 minutes. This step is crucial to equilibrate the temperature and allow for any potential time-dependent inhibition (TDI) to occur.[15]

    • Initiate the reaction by adding 25 µL of the specific fluorogenic substrate to each well.

  • Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes). The incubation time should be within the linear range of the reaction, which should be determined during assay development.[16]

  • Reaction Termination: Stop the reaction by adding 50 µL of a stop solution, such as acetonitrile or 0.1 M Tris-HCl.

  • Fluorescence Reading: Read the plate on a fluorescence microplate reader at the appropriate excitation and emission wavelengths for the fluorescent product.

Data Analysis and Interpretation
  • Calculate Percent Inhibition:

    • % Inhibition = 100 * [1 - (Signal_Test - Signal_Blank) / (Signal_Vehicle - Signal_Blank)]

    • Signal_Test: Fluorescence in the presence of Doxylamine.

    • Signal_Vehicle: Fluorescence of the no-inhibitor control (100% activity).

    • Signal_Blank: Fluorescence of a no-enzyme control.

  • Determine IC50: Plot the % Inhibition against the logarithm of the Doxylamine concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.

  • Interpret Results: The IC50 value represents the concentration of Doxylamine required to inhibit 50% of the CYP enzyme's activity. This value is used to assess the potential for DDI. According to FDA guidance, the risk of a DDI is evaluated based on these in vitro results.[17]

CYP IsoformKnown Selective Inhibitor (Positive Control)Hypothetical Doxylamine IC50 (µM)Inhibition Potential
CYP1A2α-Naphthoflavone> 100Weak / None
CYP2C9Sulfaphenazole> 100Weak / None
CYP2C19Ticlopidine> 100Weak / None
CYP2D6 Quinidine 5.2 Moderate
CYP3A4Ketoconazole> 50Weak / None
Caption: Table summarizing hypothetical IC50 data for Doxylamine.

Application Protocol 2: HTS for Metabolite Identification

This protocol uses pooled human liver microsomes (HLMs) followed by analysis with LC-MS/MS to identify the major metabolites of Doxylamine.[18] HLMs contain a rich complement of drug-metabolizing enzymes, including CYPs, making them an excellent in vitro model.[19]

Principle of the Assay

Doxylamine is incubated with HLMs in the presence of necessary cofactors (NADPH).[18] The enzymes within the microsomes will metabolize the parent drug. After incubation, the reaction is stopped, and proteins are precipitated. The resulting supernatant, containing the parent drug and any metabolites, is injected into an LC-MS/MS system.[20] The liquid chromatography step separates the different compounds, which are then ionized and detected by the mass spectrometer. Metabolites are identified by searching for expected mass shifts from the parent drug (e.g., demethylation results in a mass loss of 14 Da).[21]

Materials and Reagents
  • Biological Matrix: Pooled Human Liver Microsomes (HLMs).

  • Cofactor: NADPH regeneration system.

  • Test Compound: Doxylamine succinate (10 mM stock in DMSO).

  • Buffer: Potassium phosphate buffer (pH 7.4).

  • Stop Solution: Ice-cold acetonitrile containing an internal standard.

  • Instrumentation:

    • Incubator or water bath (37°C).

    • Centrifuge.

    • High-Performance Liquid Chromatography (HPLC) system coupled to a tandem mass spectrometer (e.g., QTRAP or Q-TOF).[20]

Step-by-Step Protocol
  • Incubation Preparation:

    • In a microcentrifuge tube, prepare a reaction mixture containing phosphate buffer, HLMs (e.g., 0.5 mg/mL final concentration), and Doxylamine (e.g., 1-10 µM final concentration).

    • Self-Validation: Prepare a parallel incubation without the NADPH cofactor. This serves as a negative control to distinguish enzymatic metabolism from simple chemical degradation.

  • Pre-incubation: Pre-warm the reaction mixtures at 37°C for 5 minutes.

  • Reaction Initiation: Add the NADPH regeneration system to each tube (except the negative control) to start the metabolic reaction.

  • Incubation: Incubate for a set time (e.g., 60 minutes) at 37°C with gentle shaking.

  • Reaction Termination: Stop the reaction by adding 2 volumes of ice-cold acetonitrile (containing an internal standard). This step simultaneously quenches the reaction and precipitates the microsomal proteins.

  • Sample Processing: Vortex the tubes vigorously and then centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated protein.

  • Sample Analysis: Carefully transfer the supernatant to an HPLC vial for LC-MS/MS analysis.

LC-MS/MS Analysis and Data Interpretation
  • Chromatography: Separate the parent drug and metabolites using a suitable reverse-phase C18 column with a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).

  • Mass Spectrometry:

    • Perform a full scan (MS1) to detect the parent Doxylamine ion and any potential metabolite ions.[21]

    • Use data-dependent acquisition to trigger product ion scans (MS2) for the parent drug and any other detected ions of interest.

  • Metabolite Identification:

    • Analyze the data using metabolite identification software. The software will search for common metabolic biotransformations (e.g., oxidation, demethylation, glucuronidation) based on predicted mass shifts from the parent drug's mass-to-charge ratio (m/z).

    • Confirm the identity of metabolites by comparing their fragmentation patterns (MS2 spectra) with that of the parent drug.

CompoundExpected [M+H]+ m/zObserved m/zMass Shift (Da)Proposed Biotransformation
Doxylamine (Parent)271.18271.18--
Metabolite 1 (M1)257.16257.17-14.01N-demethylation
Metabolite 2 (M2)243.15243.15-28.03N,N-didesmethylation
Caption: Table of expected and hypothetical observed mass spectrometry data for Doxylamine metabolites.

Conclusion

The protocols detailed in this application note provide a robust framework for the high-throughput evaluation of Doxylamine's metabolic properties. The fluorescence-based CYP inhibition assay is a rapid and sensitive method for quantifying DDI potential, while the HLM-based LC-MS/MS approach is the definitive technique for identifying metabolic pathways.[9][22] Implementing these screens early in the drug development process enables informed decision-making, mitigates risks associated with drug metabolism, and ultimately contributes to the development of safer and more effective medicines.

References

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  • Preuss, C. V., et al. (2023). Biochemistry, Cytochrome P450. In: StatPearls [Internet]. Treasure Island (FL): StatPearls Publishing. Retrieved from [Link]

  • Nuangchamnong, N., & Niebyl, J. (2014). Doxylamine succinate/pyridoxine hydrochloride. Hospital Pharmacy, 49(1), 70–76. Retrieved from [Link]

  • Eurofins. (n.d.). Metabolite identification (liver microsomes, human). Retrieved from [Link]

  • Technology Networks. (2020). Sensitive Quantification of Drug Metabolites Using LC-MS. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2023). Drug Development and Drug Interactions | Table of Substrates, Inhibitors and Inducers. Retrieved from [Link]

  • Lynch, T., & Price, A. (2007). The effect of cytochrome P450 metabolism on drug response, interactions, and adverse effects. American family physician, 76(3), 391–396. Retrieved from [Link]

  • Donato, M. T., & Gómez-Lechón, M. J. (2013). Fluorescence-based screening of cytochrome P450 activities in intact cells. Methods in molecular biology, 987, 135–148. Retrieved from [Link]

  • Drugs.com. (2025). Doxylamine and Pyridoxine: Package Insert / Prescribing Info / MOA. Retrieved from [Link]

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  • MDPI. (2023). Qualification of Human Liver Microsomes for Antibacterial Activity Screening of Drug Metabolites. Retrieved from [Link]

  • Bae, J. W., et al. (2008). Cytochrome P450 2B6 Catalyzes the Formation of Pharmacologically Active Sibutramine.... Drug Metabolism and Disposition, 36(8), 1679-1688. Retrieved from [Link]

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  • GP Notebook. (2023). Doxylamine / pyridoxine for nausea and vomiting in pregnancy. Retrieved from [Link]

  • ResearchGate. (2023). (PDF) Qualification of Human Liver Microsomes for Antibacterial Activity Screening of Drug Metabolites. Retrieved from [Link]

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Application of Desmethyl Doxylamine in Forensic Toxicology: An Analytical and Interpretive Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: Doxylamine, a first-generation antihistamine, is widely available in over-the-counter sedative and cold medications. Its accessibility contributes to its frequent involvement in intentional and accidental overdoses. In forensic toxicology, the analysis of doxylamine and its primary active metabolite, N-desmethyl doxylamine, is crucial for accurately interpreting the circumstances surrounding a death. This guide provides a comprehensive overview of the role of N-desmethyl doxylamine, detailing its metabolic pathway, advanced analytical protocols for its quantification in biological matrices, and the principles of interpreting its toxicological significance. The methodologies presented are grounded in established forensic principles to ensure scientific integrity and defensibility.

Introduction to Doxylamine and its Forensic Significance

Doxylamine is an ethanolamine-class antihistamine that exerts its therapeutic and toxic effects primarily through competitive antagonism of histamine H1 receptors, which also imparts significant sedative and anticholinergic properties.[1] While effective for insomnia and allergies when used as directed, its overdose potential is a serious concern.[2][3] Toxic doses can lead to severe anticholinergic symptoms, seizures, rhabdomyolysis, and death.[2]

In postmortem investigations, simply detecting the parent drug, doxylamine, provides an incomplete picture. The quantification of its major metabolite, N-desmethyl doxylamine, is essential for a thorough toxicological assessment. Analyzing the metabolite helps to:

  • Establish a timeline of ingestion: The presence of the metabolite confirms that the drug was ingested and metabolized by the liver, ruling out passive postmortem contamination.

  • Differentiate between acute and chronic use: The ratio of the parent drug to the metabolite can offer insights into the pattern of use prior to death.

  • Corroborate the cause of death: In cases of suspected overdose, the combined concentrations of doxylamine and N-desmethyl doxylamine provide a more accurate measure of the total drug burden.

Pharmacokinetics and Metabolism of Doxylamine

Doxylamine is hepatically metabolized by cytochrome P450 enzymes, primarily CYP2D6, CYP1A2, and CYP2C9.[4] The primary metabolic pathway involves sequential N-demethylation.[4][5] Doxylamine is first metabolized to N-desmethyldoxylamine, which is pharmacologically active. This metabolite is further demethylated to the inactive N,N-didesmethyldoxylamine.[4][6] These metabolites, along with doxylamine N-oxide, are then excreted, primarily in the urine.[4]

The elimination half-life of doxylamine is approximately 10-12 hours in healthy adults.[4][7] The presence and concentration of N-desmethyl doxylamine relative to the parent drug are key interpretive data points for the forensic toxicologist.

G Doxylamine Doxylamine (Parent Drug) Metabolism Hepatic Metabolism (CYP2D6, CYP1A2, CYP2C9) Doxylamine->Metabolism Desmethyl N-Desmethyl Doxylamine (Active Metabolite) Metabolism->Desmethyl Didesmethyl N,N-Didesmethyl Doxylamine (Inactive Metabolite) Desmethyl->Didesmethyl Further Demethylation Excretion Urinary Excretion Didesmethyl->Excretion

Caption: Metabolic Pathway of Doxylamine.

Analytical Methodologies for this compound Quantification

The gold standard for the simultaneous quantification of doxylamine and N-desmethyl doxylamine in complex biological matrices like postmortem blood is Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). This technique offers superior sensitivity and specificity compared to older methods like gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC).[8][9]

Sample Preparation: Solid-Phase Extraction (SPE)

Effective sample preparation is critical to remove matrix interferences (e.g., proteins, lipids) that can suppress the ionization of the target analytes in the mass spectrometer.[10] Solid-Phase Extraction (SPE) is a robust and reproducible technique for this purpose.[11][12]

Causality: A mixed-mode cation exchange SPE cartridge is recommended. Doxylamine and N-desmethyl doxylamine are basic compounds that will be positively charged at an acidic pH. The SPE sorbent retains these charged analytes via strong cation exchange, while endogenous interferences are washed away. A final elution with a basic organic solvent neutralizes the analytes, releasing them for analysis. This dual retention mechanism provides a much cleaner extract than simple reversed-phase or liquid-liquid extraction methods.

G cluster_sample Sample Pre-treatment cluster_spe Solid-Phase Extraction (SPE) cluster_final Final Preparation Sample 1. Blood Sample (1 mL) + Internal Standard + Buffer (pH 6) Load 4. Load Sample Sample->Load Condition 2. Condition Cartridge (Methanol, Water) Equilibrate 3. Equilibrate Cartridge (pH 6 Buffer) Condition->Equilibrate Equilibrate->Load Wash1 5. Wash 1 (Acidic Buffer) Load->Wash1 Wash2 6. Wash 2 (Methanol) Wash1->Wash2 Elute 7. Elute Analytes (Ammoniated Organic Solvent) Wash2->Elute Evaporate 8. Evaporate to Dryness Elute->Evaporate Reconstitute 9. Reconstitute in Mobile Phase Evaporate->Reconstitute Analysis 10. Inject into LC-MS/MS Reconstitute->Analysis

Sources

Troubleshooting & Optimization

Navigating Matrix Effects in Desmethyl Doxylamine LC-MS/MS Bioanalysis: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for troubleshooting matrix effects in the LC-MS/MS analysis of Desmethyl Doxylamine. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth, experience-driven insights to help you identify, mitigate, and overcome challenges related to matrix effects in your bioanalytical assays.

Understanding the Challenge: What Are Matrix Effects?

In liquid chromatography-mass spectrometry (LC-MS/MS), the "matrix" refers to all components in a sample other than the analyte of interest.[1] For this compound, a metabolite of Doxylamine, this typically includes endogenous components of biological samples like plasma, urine, or tissue, such as salts, proteins, and phospholipids.[2]

Matrix effects occur when these co-eluting compounds interfere with the ionization of the target analyte, this compound, in the mass spectrometer's ion source.[3][4][5][6] This interference can lead to either a decrease in signal intensity, known as ion suppression , or an increase in signal intensity, termed ion enhancement .[1][3] Both phenomena can severely compromise the accuracy, precision, and sensitivity of your analytical method.[3][6]

The primary cause of matrix effects is the competition between the analyte and co-eluting matrix components for ionization.[7] In electrospray ionization (ESI), for instance, compounds with higher concentrations or greater surface activity can monopolize the ionization process, leaving fewer charged droplets available for the analyte.[8]

Key Takeaway: Matrix effects are a significant challenge in LC-MS/MS bioanalysis that can lead to inaccurate quantification of this compound. A thorough understanding and proactive management of these effects are crucial for developing robust and reliable methods.

Troubleshooting Guide: Identifying and Quantifying Matrix Effects

A critical first step in addressing matrix effects is to determine if they are present and to what extent they are impacting your analysis. This section provides a question-and-answer formatted guide to help you through this process.

Q1: My this compound peak area is inconsistent and lower than expected in plasma samples compared to a pure solvent standard. Could this be a matrix effect?

A1: Yes, this is a classic indicator of ion suppression. When the response of your analyte in a biological matrix is significantly different from its response in a neat (clean) solvent, it strongly suggests the presence of matrix effects. To confirm this, you should perform a quantitative assessment.

Protocol: Quantitative Assessment of Matrix Effects (Post-Extraction Addition Method)

This is the most common and regulatory-accepted method for evaluating matrix effects.

Objective: To compare the response of an analyte in the presence of extracted matrix components to its response in a neat solution.

Step-by-Step Methodology:

  • Prepare three sets of samples:

    • Set A (Neat Solution): Spike this compound and its internal standard (IS) into the reconstitution solvent.

    • Set B (Post-Spiked Matrix): Extract blank biological matrix (e.g., plasma) using your established sample preparation method. Spike this compound and its IS into the final, extracted, and evaporated residue before reconstitution.

    • Set C (Pre-Spiked Matrix): Spike this compound and its IS into the biological matrix before the extraction process. This set is used to determine recovery but is also prepared alongside for a complete validation picture.

  • Analyze all three sets by LC-MS/MS.

  • Calculate the Matrix Factor (MF) and the IS-Normalized Matrix Factor:

    • MF = (Peak Response of Analyte in Set B) / (Peak Response of Analyte in Set A)

    • IS-Normalized MF = (Peak Response Ratio of Analyte/IS in Set B) / (Peak Response Ratio of Analyte/IS in Set A)

Interpretation of Results:

  • An IS-Normalized MF of 1.0 indicates no matrix effect.

  • An IS-Normalized MF < 1.0 suggests ion suppression.

  • An IS-Normalized MF > 1.0 indicates ion enhancement.

According to regulatory guidelines from bodies like the FDA and EMA, the coefficient of variation (%CV) of the IS-normalized matrix factor across different lots of matrix should be ≤15%.[9][10]

Q2: I've confirmed ion suppression. How do I identify the source of the interference?

A2: The most common culprits for ion suppression in biofluids are phospholipids. These are major components of cell membranes and are often co-extracted with analytes.[11] To determine if phospholipids are the issue, you can perform a post-column infusion experiment.

Protocol: Post-Column Infusion Experiment

Objective: To identify regions of ion suppression or enhancement in your chromatogram.

Step-by-Step Methodology:

  • Set up a constant infusion of a standard solution of this compound directly into the mass spectrometer, bypassing the LC column. This will create a stable, continuous signal.

  • Inject an extracted blank matrix sample onto the LC column.

  • Monitor the this compound signal. Any dips in the baseline indicate regions where co-eluting matrix components are causing ion suppression.[12] A rise in the baseline would indicate ion enhancement.

By comparing the retention time of your this compound peak with the regions of ion suppression, you can determine if there is an overlap.

Visualization of the Diagnostic Workflow:

MatrixEffect_Workflow A Inconsistent Peak Area in Matrix vs. Solvent B Perform Post-Extraction Addition Experiment A->B C Calculate IS-Normalized Matrix Factor (MF) B->C D Is %CV of MF > 15%? C->D E No Significant Matrix Effect Detected. Investigate other variables. D->E No F Significant Matrix Effect Confirmed D->F Yes G Perform Post-Column Infusion Experiment F->G H Identify Retention Times of Suppression/Enhancement Zones G->H I Does Analyte Co-elute with Suppression Zone? H->I J Yes: Implement Mitigation Strategy I->J Yes K No: Re-evaluate chromatography or other sources. I->K No Mitigation_Strategy cluster_prep Sample Preparation Options cluster_chrom Chromatography Options Start Matrix Effect Confirmed SamplePrep Optimize Sample Preparation Start->SamplePrep Chromatography Optimize Chromatography Start->Chromatography InternalStandard Use Stable Isotope-Labeled IS Start->InternalStandard LLE Liquid-Liquid Extraction (LLE) SamplePrep->LLE SPE Solid-Phase Extraction (SPE) SamplePrep->SPE PLR Phospholipid Removal (PLR) SamplePrep->PLR Gradient Modify Gradient Chromatography->Gradient Column Change Column Chemistry Chromatography->Column Divert Use Diverter Valve Chromatography->Divert

Sources

Technical Support Center: Optimizing Desmethyl Doxylamine Extraction from Biological Matrices

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the optimization of desmethyl doxylamine extraction from biological matrices. As the primary metabolite of doxylamine, a widely used antihistamine, accurate quantification of this compound is critical in pharmacokinetic, toxicokinetic, and clinical studies.[1][2][3][4] This guide is designed for researchers, scientists, and drug development professionals, providing in-depth, field-proven insights to overcome common challenges in sample preparation.

This resource is structured to provide not just procedural steps but the underlying scientific principles, empowering you to troubleshoot effectively and ensure the development of robust, reliable bioanalytical methods in line with regulatory expectations.[5][6][7]

Section 1: Foundational Knowledge - Understanding the Analyte

A thorough understanding of the analyte's physicochemical properties is the cornerstone of developing a successful extraction method. This compound is a basic compound, and its behavior during extraction is dictated by its ionization state, which is in turn governed by the pH of the surrounding medium.

Frequently Asked Questions (FAQs): Analyte Properties

Q1: What are the key physicochemical properties of this compound that influence its extraction?

A1: The most critical properties are its pKa and partition coefficient (LogP). These values dictate how the molecule will behave in different pH environments and solvent systems.

PropertyValue (Predicted/Reported)Implication for Extraction
Molecular Formula C₁₆H₂₀N₂O[1][8]Defines the molecular weight (256.34 g/mol ).[1][8][9]
pKa (Predicted) 8.67 ± 0.28[1]As a basic compound, this compound will be positively charged (ionized) at pH < pKa and neutral (unionized) at pH > pKa. This is the key to manipulating its retention and elution in both Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).
XLogP3 (Predicted) 2.1[10]This value indicates moderate hydrophobicity. The molecule is sufficiently non-polar to be extracted into organic solvents when in its neutral form, making LLE a viable option. It also allows for retention on reversed-phase SPE sorbents.
Solubility Slightly soluble in Chloroform and Methanol.[1]This informs the choice of solvents for LLE and elution in SPE.

Section 2: Extraction Methodologies & Troubleshooting

The choice of extraction technique—Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), or Solid-Phase Extraction (SPE)—depends on the required level of cleanliness, sensitivity, and throughput.

Protein Precipitation (PPT)

PPT is a rapid and straightforward method for removing the bulk of proteins from plasma or serum.[11] It is often used for high-throughput screening but may not provide the cleanest extracts, potentially leading to significant matrix effects in LC-MS/MS analysis.[12][13][14]

Troubleshooting Guide (Q&A Format)

Q: Why am I observing significant ion suppression (matrix effects) in my LC-MS/MS analysis after PPT?

A: This is the most common issue with PPT. You are likely co-extracting endogenous phospholipids and other matrix components that interfere with the ionization of this compound.[13][15]

  • Causality: Acetonitrile, a common precipitating agent, is highly effective at crashing out proteins but is also very efficient at solubilizing a wide range of matrix components that are not removed in the subsequent centrifugation step.

  • Solution:

    • Optimize the Solvent-to-Plasma Ratio: A 3:1 or 4:1 ratio of cold acetonitrile to plasma is standard. Experiment with this ratio to see if it improves cleanliness without sacrificing recovery.

    • Consider Alternative Solvents: Methanol can be used, but it may be less efficient at protein removal. Trichloroacetic acid can also be effective but may be harsher on the analyte.[16]

    • Incorporate a Phospholipid Removal Step: After precipitation, pass the supernatant through a specialized phospholipid removal plate or cartridge. This adds a step but can dramatically reduce matrix effects.

    • Switch to a Different Extraction Method: If matrix effects persist and compromise data integrity, a more selective technique like LLE or SPE is recommended.[15]

Experimental Protocol: Basic Protein Precipitation

  • Pipette 100 µL of the biological sample (plasma, serum) into a microcentrifuge tube.

  • Add 300 µL of cold (<4°C) acetonitrile containing the internal standard (e.g., Doxylamine-d5).[12]

  • Vortex vigorously for 1-2 minutes to ensure complete protein denaturation.

  • Centrifuge at >10,000 x g for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube or 96-well plate.

  • Evaporate the supernatant to dryness under a stream of nitrogen at approximately 40°C.

  • Reconstitute the residue in a mobile phase-compatible solvent for LC-MS/MS analysis.

Liquid-Liquid Extraction (LLE)

LLE separates compounds based on their differential solubility in two immiscible liquids (typically an aqueous/biological phase and an organic solvent). By manipulating the pH of the aqueous phase, we can control the ionization state of this compound and drive its extraction into the organic phase.

Troubleshooting Guide (Q&A Format)

Q: My recovery of this compound is low and inconsistent with LLE. What's wrong?

A: Low recovery in LLE is almost always related to incorrect pH or a suboptimal choice of extraction solvent.[17]

  • Causality: For a basic drug like this compound (pKa ~8.67), the aqueous sample must be basified to a pH at least 2 units above the pKa (i.e., pH > 10.5) to ensure it is in its neutral, more hydrophobic form.[1] Only in this state will it efficiently partition into a non-polar organic solvent.

  • Solutions:

    • Verify Sample pH: Before extraction, add a small volume of a basic buffer (e.g., ammonium hydroxide, sodium carbonate) to your sample to adjust the pH to >10.5.[16][18] Verify the final pH.

    • Optimize Extraction Solvent: While hexane/isoamyl alcohol has been used for doxylamine, other solvents like methyl tert-butyl ether (MTBE) or ethyl acetate may offer better recovery for the desmethyl metabolite.[17][19] Create a small solvent selection guide experiment to test 3-4 different solvents.

    • Ensure Adequate Mixing: Vortex samples for at least 5-10 minutes to ensure the analyte has sufficient time to partition between the two phases.[19]

    • Prevent Emulsions: If emulsions form (a common issue with plasma), try using a more gentle mixing method (e.g., gentle inversion), adding salt ("salting out"), or a longer centrifugation time.

Experimental Protocol: pH-Optimized Liquid-Liquid Extraction

  • Pipette 200 µL of the biological sample into a glass tube.

  • Add the internal standard.

  • Add 50 µL of 2% ammonium hydroxide to basify the sample.[18] Vortex briefly.

  • Add 1 mL of MTBE (or another suitable organic solvent).

  • Cap and vortex for 10 minutes.

  • Centrifuge at 2500 x g for 10 minutes to separate the layers.[19]

  • Transfer the upper organic layer to a clean tube.

  • Evaporate to dryness under nitrogen and reconstitute for analysis.

Solid-Phase Extraction (SPE)

SPE is a highly selective and versatile technique that can provide the cleanest extracts and allows for analyte concentration.[20][21][22] For this compound, a mixed-mode cation exchange sorbent is often the ideal choice, as it provides two mechanisms of retention (hydrophobic and ionic).

Troubleshooting Guide (Q&A Format)

Q: I am seeing low recovery with my SPE method. Where is my analyte going?

A: Analyte loss in SPE can occur at the loading, washing, or elution step. A systematic approach is needed to identify the point of failure.[23][24][25][26][27]

  • Causality & Solutions:

    • Analyte Loss During Loading (Breakthrough): This happens if the analyte is not properly retained.

      • Check Sample pH: For a mixed-mode cation exchange sorbent, the sample should be acidified to a pH ~2 units below the analyte's pKa (e.g., pH < 6.5). This ensures the this compound is positively charged and can bind to the negatively charged sorbent.

      • Incorrect Conditioning/Equilibration: Ensure the sorbent is properly wetted with methanol and then equilibrated with an aqueous buffer at the correct pH before loading the sample. Skipping these steps will lead to poor retention.

    • Analyte Loss During Washing: The wash solvent may be too strong, stripping the analyte from the sorbent.

      • Organic Wash: Use a weak organic solvent (e.g., 5% methanol in water) to remove hydrophobic interferences without eluting the analyte, which is primarily retained by the stronger ionic interaction.[18]

      • Aqueous Wash: Use an acidic wash (e.g., dilute formic or acetic acid) to remove neutral and basic interferences that are not as strongly retained as your analyte.

    • Incomplete Elution: The elution solvent is not strong enough to disrupt the sorbent-analyte interaction.

      • Disrupting the Ionic Bond: The key is to neutralize the charge on the analyte. Use an organic solvent (e.g., methanol) containing a small percentage of a base (e.g., 2-5% ammonium hydroxide) to raise the pH above the analyte's pKa, neutralizing it and releasing it from the cation exchange sorbent.

Experimental Protocol: Mixed-Mode Cation Exchange SPE

  • Sample Pre-treatment: Dilute 200 µL of plasma with 200 µL of 2% formic acid in water.

  • Condition: Pass 1 mL of methanol through the SPE cartridge.

  • Equilibrate: Pass 1 mL of water through the cartridge.

  • Load: Load the pre-treated sample onto the cartridge at a slow, steady flow rate.

  • Wash 1 (Polar Interferences): Wash with 1 mL of 0.1% formic acid in water.

  • Wash 2 (Non-Polar Interferences): Wash with 1 mL of methanol.

  • Elute: Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol into a collection tube.

  • Post-Elution: Evaporate the eluate to dryness and reconstitute for analysis.

Section 3: Visualization of Workflows

Visualizing the extraction process helps in understanding the critical steps and potential points of failure.

LLE_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_post Post-Extraction Sample 1. Biological Sample (e.g., 200 µL Plasma) Add_IS 2. Add Internal Standard Sample->Add_IS Basify 3. Basify Sample (e.g., 2% NH4OH, pH > 10.5) Add_IS->Basify Add_Solvent 4. Add Organic Solvent (e.g., 1 mL MTBE) Basify->Add_Solvent Vortex 5. Vortex (10 min) Add_Solvent->Vortex Centrifuge 6. Centrifuge (10 min) Vortex->Centrifuge Transfer 7. Transfer Organic Layer Centrifuge->Transfer Evaporate 8. Evaporate to Dryness Transfer->Evaporate Reconstitute 9. Reconstitute for LC-MS Evaporate->Reconstitute

Caption: Workflow for Liquid-Liquid Extraction (LLE).

SPE_Workflow cluster_prep Pre-treatment cluster_spe SPE Cartridge Steps cluster_post Post-Elution Sample 1. Sample + IS Acidify 2. Acidify & Dilute (e.g., 2% Formic Acid) Sample->Acidify Load 5. Load Sample Acidify->Load Condition 3. Condition (Methanol) Equilibrate 4. Equilibrate (Water) Condition->Equilibrate Equilibrate->Load Wash1 6. Wash 1 (Aqueous) (e.g., 0.1% Formic Acid) Load->Wash1 Wash2 7. Wash 2 (Organic) (e.g., Methanol) Wash1->Wash2 Elute 8. Elute (5% NH4OH in Methanol) Wash2->Elute Evaporate 9. Evaporate to Dryness Elute->Evaporate Reconstitute 10. Reconstitute for LC-MS Evaporate->Reconstitute

Caption: Workflow for Solid-Phase Extraction (SPE).

Section 4: General FAQs & Method Comparison

Q: How should I store my biological samples before extraction?

A: Samples should be stored at -80°C to ensure the stability of this compound.[6] Stability studies show that the parent drug, doxylamine, is stable under various conditions, but freeze-thaw cycles should be minimized.[28][29][30] It is crucial to perform your own freeze-thaw and long-term stability tests on this compound in your specific matrix as part of a formal bioanalytical method validation.[6][7][31]

Q: Which internal standard (IS) is best for this compound analysis?

A: A stable isotope-labeled (SIL) version of the analyte, such as this compound-d3 or -d5, is the gold standard. It will behave nearly identically to the analyte during extraction and ionization, providing the most effective correction for matrix effects and variability.[15] If a SIL IS is unavailable, a close structural analog or the parent drug (e.g., Doxylamine-d5) can be used, but it may not perfectly track the analyte's behavior.[12][14]

Q: How do the three main extraction methods compare?

A: The following table provides a general comparison to guide your selection.

ParameterProtein Precipitation (PPT)Liquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)
Selectivity/Cleanliness LowModerateHigh
Recovery High (but with matrix)Moderate to HighHigh and Reproducible
Throughput HighModerateModerate to High (with automation)
Tendency for Matrix Effects HighModerateLow
Method Development Time LowModerateHigh
Cost per Sample LowLowHigh
Best For... Early discovery, high-throughput screeningAssays where matrix is less of a concernRegulated bioanalysis, high sensitivity assays[32][33]

References

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  • This compound | CAS 1221-70-1.

  • N-Desmethyldoxylamine | C16H20N2O | CID 135338.

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  • Reducing matrix effect.

  • Preparation and characterization of molecularly imprinted solid-phase extraction column coupled with high-performance liquid chromatography for selective determination of melamine.

  • Bioanalytical method validation.

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Technical Support Center: Stability of Desmethyl Doxylamine in Frozen Plasma Samples

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support and troubleshooting advice for experiments involving the analysis of desmethyl doxylamine in frozen plasma samples. Recognizing the critical importance of sample integrity in bioanalysis, this document synthesizes established principles of analyte stability with practical, field-proven insights to ensure the accuracy and reliability of your experimental data.

Introduction: The Criticality of Metabolite Stability

This compound is the primary active metabolite of doxylamine, a commonly used antihistamine. Accurate quantification of this metabolite in plasma is crucial for pharmacokinetic and pharmacodynamic studies. However, like many metabolites, this compound's concentration can be susceptible to changes during sample handling and storage, leading to erroneous results. This guide provides a comprehensive framework for maintaining the stability of this compound in frozen plasma samples, from collection to analysis.

While specific public-domain data on the stability of this compound is limited, the principles outlined herein are derived from regulatory guidelines on bioanalytical method validation, extensive experience with similar N-desmethyl metabolites, and general scientific understanding of analyte stability in biological matrices.[1][2]

Frequently Asked Questions (FAQs)

Q1: What is the optimal storage temperature for long-term stability of this compound in plasma?

A1: For long-term storage (months to years), it is strongly recommended to store plasma samples at -80°C . While some analytes may show stability at -20°C for shorter durations, ultra-low temperatures significantly slow down enzymatic and chemical degradation processes. Studies on other N-desmethyl metabolites, such as N-desmethyl enzalutamide and norfluoxetine, have demonstrated long-term stability for over a year at -40°C and -20°C, respectively.[1][2] However, -80°C provides a greater margin of safety for preserving sample integrity over extended periods, which is a critical consideration in longitudinal studies.

Q2: How many freeze-thaw cycles can my plasma samples undergo without compromising this compound stability?

A2: It is a fundamental best practice in bioanalysis to minimize the number of freeze-thaw cycles. Each cycle can introduce variability and potential degradation. While specific data for this compound is not available, general guidance for metabolites suggests that samples should ideally not undergo more than three to five freeze-thaw cycles .[3] If your experimental design requires multiple aliquots from a single sample, it is imperative to aliquot the plasma into separate cryovials after the initial processing and before the first freeze. This proactive measure ensures that each aliquot is thawed only once before analysis.

Q3: What is "bench-top stability" and why is it important for my this compound assay?

A3: Bench-top stability refers to the stability of the analyte in the biological matrix at room temperature for a period that simulates the sample handling and preparation time in the laboratory. This is a critical parameter to assess during method validation. For instance, if your sample preparation procedure takes four hours from thawing to injection into the analytical instrument, you must demonstrate that this compound is stable in plasma at room temperature for at least that duration. A study on N-desmethyl enzalutamide showed stability for 24 hours in whole blood at ambient temperature, which provides a reasonable starting point for what to expect with similar metabolites.[1]

Q4: Can the choice of anticoagulant in the blood collection tube affect the stability of this compound?

A4: Yes, the choice of anticoagulant can influence analyte stability. The most common anticoagulants for plasma collection are EDTA (ethylenediaminetetraacetic acid), heparin, and sodium citrate. EDTA is often preferred for bioanalytical studies of small molecules as it inhibits metalloproteases which can degrade certain analytes. It is crucial to be consistent with the anticoagulant used throughout a study, as different anticoagulants can have varying effects on the plasma matrix and, consequently, on analyte stability and extraction efficiency.

Q5: Are there any known interferences from doxylamine in the analysis of this compound?

A5: In any bioanalytical method, it is essential to ensure the specificity and selectivity for the analyte of interest in the presence of its parent drug and other potential metabolites. During method development and validation, you must demonstrate that the chromatographic separation and mass spectrometric detection can differentiate this compound from doxylamine and other related compounds without any cross-interference.[4][5]

Troubleshooting Guide

Observed Problem Potential Cause(s) Recommended Action(s)
Low recovery of this compound in QC samples. 1. Degradation during storage: Long-term storage at an inappropriate temperature or excessive freeze-thaw cycles. 2. Bench-top instability: Analyte degradation during sample preparation at room temperature. 3. Suboptimal extraction procedure: Inefficient extraction of the metabolite from the plasma matrix.1. Verify storage conditions: Confirm that samples have been consistently stored at -80°C and that the number of freeze-thaw cycles has been minimized. 2. Perform a bench-top stability experiment: Spike a fresh plasma sample with a known concentration of this compound and analyze aliquots at different time points while keeping the sample at room temperature. 3. Optimize extraction method: Evaluate different extraction techniques (e.g., protein precipitation, liquid-liquid extraction, solid-phase extraction) and solvents to improve recovery.
High variability in this compound concentrations across replicate samples. 1. Inconsistent sample handling: Variations in thawing time or temperature. 2. Matrix effects: Ion suppression or enhancement during LC-MS/MS analysis. 3. Non-homogenous sample: Insufficient mixing of the sample after thawing.1. Standardize thawing protocol: Ensure all samples are thawed under identical conditions (e.g., in a water bath at a controlled temperature for a specific duration). 2. Evaluate matrix effects: Infuse a constant concentration of this compound post-column while injecting extracted blank plasma from different sources to assess ion suppression/enhancement. 3. Ensure proper mixing: Vortex samples gently but thoroughly after thawing and before aliquoting for extraction.
Presence of unexpected peaks in the chromatogram interfering with this compound. 1. Metabolic conversion: In-vitro conversion of doxylamine to this compound after sample collection. 2. Contamination: Contamination from lab equipment or reagents. 3. Co-eluting endogenous components: Interference from other components in the plasma.1. Process samples promptly: Centrifuge blood samples to separate plasma as soon as possible after collection and freeze immediately. 2. Run blank samples: Analyze extraction blanks (reagents without plasma) to identify sources of contamination. 3. Optimize chromatography: Adjust the mobile phase composition, gradient, or switch to a different column chemistry to improve the separation of this compound from interfering peaks.

Experimental Protocols

Protocol 1: Plasma Sample Handling and Storage Workflow

This protocol outlines the best practices for handling plasma samples to ensure the stability of this compound from collection to long-term storage.

Materials:

  • Blood collection tubes with K2-EDTA anticoagulant

  • Refrigerated centrifuge

  • Calibrated pipettes

  • Polypropylene cryovials

  • -80°C freezer

Procedure:

  • Blood Collection: Collect whole blood in K2-EDTA tubes.

  • Initial Mixing: Gently invert the collection tube 8-10 times to ensure proper mixing of blood with the anticoagulant.

  • Temporary Storage (if necessary): If immediate centrifugation is not possible, store the whole blood samples upright in a refrigerator at 2-8°C for no longer than 2 hours.

  • Centrifugation: Centrifuge the blood samples at 1500 x g for 15 minutes at 4°C to separate the plasma.

  • Plasma Aliquoting: Carefully aspirate the supernatant (plasma) without disturbing the buffy coat. Transfer the plasma to a clean polypropylene tube.

  • Homogenization: Gently vortex the pooled plasma to ensure homogeneity.

  • Aliquoting for Storage: Dispense the plasma into pre-labeled cryovials in volumes appropriate for a single analysis to avoid future freeze-thaw cycles.

  • Freezing: Immediately place the cryovials in a -80°C freezer. For optimal stability, rapid freezing is recommended.[3][6]

  • Sample Logging: Meticulously log all sample details, including unique identifiers, collection date and time, and storage location, in a laboratory information management system (LIMS).

G cluster_collection Sample Collection cluster_processing Sample Processing cluster_storage Storage blood_collection 1. Blood Collection (K2-EDTA tubes) initial_mixing 2. Gentle Inversion (8-10 times) blood_collection->initial_mixing temp_storage 3. Temp Storage (2-8°C, max 2h) initial_mixing->temp_storage If immediate processing is not possible centrifugation 4. Centrifugation (1500g, 15min, 4°C) temp_storage->centrifugation plasma_aspiration 5. Plasma Aspiration centrifugation->plasma_aspiration homogenization 6. Homogenization plasma_aspiration->homogenization aliquoting 7. Aliquoting into Cryovials homogenization->aliquoting freezing 8. Immediate Freezing (-80°C) aliquoting->freezing logging 9. Sample Logging (LIMS) freezing->logging

Caption: Plasma Sample Handling and Storage Workflow
Protocol 2: Evaluation of Freeze-Thaw Stability

This protocol describes a typical experiment performed during bioanalytical method validation to assess the stability of this compound after multiple freeze-thaw cycles.

Materials:

  • Pooled blank human plasma

  • This compound analytical standard

  • Validated bioanalytical method for this compound

  • -80°C freezer and a controlled thawing bath

Procedure:

  • Prepare QC Samples: Spike the blank plasma with this compound to prepare low and high concentration quality control (QC) samples.

  • Initial Analysis (Cycle 0): Analyze a set of freshly prepared QC samples (n=5 for each concentration) to establish the baseline concentration.

  • Freeze-Thaw Cycle 1: Store the remaining QC aliquots at -80°C for at least 24 hours. Thaw the samples completely at room temperature or in a controlled water bath. Once thawed, refreeze them at -80°C for at least 12 hours.

  • Analysis after Cycle 1: After the specified freezing time, thaw a set of QC samples (n=5 for each concentration) and analyze them.

  • Repeat Cycles: Repeat the freeze-thaw process for the desired number of cycles (typically up to 5 cycles).

  • Data Analysis: Calculate the mean concentration and precision (%CV) for each set of QC samples at each freeze-thaw cycle. The mean concentration should be within ±15% of the baseline (Cycle 0) concentration.

G start Prepare Low & High QC Samples in Blank Plasma analyze_c0 Analyze Fresh QCs (n=5) (Cycle 0 - Baseline) start->analyze_c0 freeze_1 Freeze QCs at -80°C (≥ 24h) start->freeze_1 data_analysis Calculate Mean Concentration & Precision vs. Baseline analyze_c0->data_analysis thaw_1 Thaw Samples Completely freeze_1->thaw_1 Cycle 1 refreeze_1 Refreeze at -80°C (≥ 12h) thaw_1->refreeze_1 analyze_c1 Analyze QCs (n=5) (After Cycle 1) refreeze_1->analyze_c1 repeat_cycles Repeat Freeze-Thaw for Cycles 2-5 refreeze_1->repeat_cycles analyze_c1->data_analysis analyze_cx Analyze QCs (n=5) (After Each Cycle) repeat_cycles->analyze_cx analyze_cx->data_analysis

Caption: Freeze-Thaw Stability Evaluation Workflow

References

  • Shimadzu Corporation. (n.d.). Automatic quantification of doxylamine and diphenhydramine in human plasma. Retrieved from [Link]

  • van Nuland, M., Rosing, H., Schellens, J. H. M., & Beijnen, J. H. (2018). Validation of a method for quantifying enzalutamide and its major metabolites in human plasma by LC–MS/MS.
  • Hauser, J. B., & Yau, A. C. (2022). Isolated Effects of Plasma Freezing versus Thawing on Metabolite Stability. Metabolites, 12(11), 1098.
  • Hauser, J. B., & Yau, A. C. (2022). Isolated Effects of Plasma Freezing versus Thawing on Metabolite Stability. Metabolites, 12(11), 1098. Retrieved from [Link]

  • Suckow, M. A., & Stewart, J. T. (1995). Determination of fluoxetine and norfluoxetine in human plasma by capillary gas chromatography with electron-capture detection. Journal of Pharmaceutical and Biomedical Analysis, 13(8), 1015-1021.
  • Bansal, S., & DeStefano, A. (2007). Key elements of bioanalytical method validation for small molecules. The AAPS journal, 9(1), E109–E114.
  • U.S. Department of Health and Human Services, Food and Drug Administration, Center for Drug Evaluation and Research (CDER). (2018).
  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2019).
  • Zhang, Z., et al. (2022). A simple and sensitive LC-MS/MS method for determination of doxylamine in human plasma and its application in a bioequivalence study in healthy Chinese volunteers. Journal of Pharmaceutical and Biomedical Analysis, 219, 114984.
  • Cyprotex. (n.d.). Plasma Stability. Retrieved from [Link]

  • Kaur, H., et al. (2013). Bioanalytical method development and validation of alimemazine in human plasma by LC-MS/MS and its application in bioequivalence studies. Journal of Pharmaceutical and Biomedical Analysis, 85, 1-7.
  • Wagner, M., et al. (2011). Simultaneous Quantification of Citalopram and its Main Metabolite, Desmethylcitalopram, in Human Saliva by UHPLC.
  • Karmaus, A. L., et al. (2011). Analysis of doxylamine in plasma by high-performance liquid chromatography. Journal of Analytical Toxicology, 35(7), 432-436.
  • O'Reilly, D. A., & Blower, P. J. (2011). Enantioselective Analysis of Fluoxetine and Norfluoxetine in Plasma Samples by Protein Precipitation and Liquid Chromatography with Fluorescence Detection. Journal of the Brazilian Chemical Society, 22(7), 1222-1228.
  • Anapharm Bioanalytics. (n.d.). LBA and LC-MS/MS Bioanalytical Method List. Retrieved from [Link]

Sources

Technical Support Center: Desmethyl Doxylamine ESI-MS Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the bioanalysis of Desmethyl Doxylamine using Electrospray Ionization Mass Spectrometry (ESI-MS). This guide is designed for researchers, scientists, and drug development professionals to navigate and overcome the common challenge of ion suppression, ensuring the accuracy and reliability of your analytical data.

Introduction to Ion Suppression

Ion suppression is a significant matrix effect in Liquid Chromatography-Mass Spectrometry (LC-MS) that can compromise the accuracy, sensitivity, and reproducibility of quantitative analyses.[1] It occurs when co-eluting compounds from the sample matrix (e.g., plasma, urine) interfere with the ionization of the target analyte, in this case, this compound.[2] This interference reduces the analyte's signal intensity by competing for the available charge in the ESI source.[1] Even with the high selectivity of tandem mass spectrometry (MS-MS), ion suppression remains a critical issue as it occurs during the initial ionization process, before mass analysis.[3]

Troubleshooting Guide: Diagnosing and Resolving Ion Suppression

Experiencing a weak or inconsistent signal for this compound? This troubleshooting guide will walk you through a systematic approach to identify and mitigate ion suppression.

Step 1: Initial Assessment - Is Ion Suppression the Culprit?

Before extensive method redevelopment, it's crucial to confirm that ion suppression is the root cause of poor signal performance.

Post-Column Infusion Test:

A common method to visualize ion suppression is the post-column infusion experiment.[4]

  • Infuse a standard solution of this compound at a constant flow rate into the MS detector, post-analytical column.

  • Inject a blank, extracted matrix sample onto the LC system.

  • Monitor the this compound signal. A stable baseline will be observed.

  • Any significant drop in the baseline signal indicates the elution of interfering compounds from the matrix, confirming ion suppression.[4]

Step 2: Systematic Troubleshooting Workflow

Once ion suppression is confirmed, follow this workflow to address the issue.

IonSuppressionWorkflow cluster_solutions Mitigation Strategies Start Start: Poor this compound Signal Confirm_IS Confirm Ion Suppression (Post-Column Infusion) Start->Confirm_IS Optimize_Chromatography Optimize Chromatographic Separation Confirm_IS->Optimize_Chromatography Suppression Confirmed Improve_Cleanup Improve Sample Cleanup Optimize_Chromatography->Improve_Cleanup Suppression Persists Use_IS Implement Stable Isotope-Labeled Internal Standard (SIL-IS) Improve_Cleanup->Use_IS Further Improvement Needed Check_Source Consider Alternative Ionization (e.g., APCI) Use_IS->Check_Source For Maximum Robustness End End: Robust & Reliable Assay Check_Source->End

Caption: A systematic workflow for troubleshooting ion suppression.

Frequently Asked Questions (FAQs)

Here we address specific questions you may have during your this compound analysis.

Q1: What are the primary causes of ion suppression for a basic compound like this compound in biological matrices?

A: Ion suppression in the analysis of this compound, a basic compound, is primarily caused by co-eluting matrix components that are present in high concentrations and have a high affinity for the charge in the ESI source.[3] Key culprits in biological matrices like plasma include:

  • Phospholipids: These are abundant in plasma and are notorious for causing ion suppression, especially when using simple protein precipitation for sample cleanup.[5] They tend to elute in the middle of a typical reversed-phase gradient, potentially co-eluting with your analyte.

  • Salts and Endogenous Compounds: High concentrations of salts and other small molecules from the biological matrix can alter the droplet properties in the ESI source, hindering the efficient ionization of this compound.[1]

  • Exogenous Substances: Contaminants from collection tubes, plates, or solvents can also contribute to ion suppression.[3]

Q2: My current sample preparation is a simple protein precipitation. How can I improve it to reduce matrix effects?

A: While protein precipitation is fast, it is often insufficient for removing phospholipids and other interferences.[5] More rigorous sample cleanup techniques are highly recommended.

Sample Preparation TechniquePrincipleProsCons
Protein Precipitation (PPT) Addition of an organic solvent (e.g., acetonitrile) or acid to precipitate proteins.Fast, simple, inexpensive.High levels of phospholipids and other interferences remain, leading to significant ion suppression.[3][5]
Liquid-Liquid Extraction (LLE) Partitioning of the analyte between two immiscible liquid phases.[6]Cleaner extracts than PPT, effective for removing salts and some phospholipids.[3]Can be labor-intensive, requires solvent optimization.
Solid-Phase Extraction (SPE) Analyte is retained on a solid sorbent while interferences are washed away.Provides very clean extracts, can concentrate the analyte.[3]Requires method development, more expensive than PPT and LLE.
Phospholipid Removal (PLR) Plates A filtration-based method that removes proteins and phospholipids simultaneously.[7][8]Simple workflow similar to PPT, excellent phospholipid removal (>99%).[7]Higher cost per sample than PPT.

For this compound, which is a basic drug, a cation-exchange SPE or a reversed-phase SPE would be effective starting points.[9] LLE with an appropriate organic solvent at a basic pH is also a viable option.

Q3: Can I just modify my chromatography to solve the problem?

A: Yes, optimizing your chromatographic separation can significantly mitigate ion suppression by separating this compound from the interfering matrix components.[10]

  • Increase Retention: Adjust your mobile phase composition or gradient to increase the retention of this compound, moving it away from the early-eluting, highly polar interferences.

  • Use a Different Column Chemistry: If co-elution persists, consider a column with a different stationary phase to alter the selectivity of the separation.

  • Divert Flow: Program the system to divert the LC flow to waste during the first few minutes of the run when salts and highly polar interferences elute.

However, chromatography alone may not be sufficient if the sample extract is very complex. A combination of improved sample cleanup and optimized chromatography is often the most robust solution.[10]

Q4: How does a stable isotope-labeled internal standard (SIL-IS) help, and is it necessary?

A: A SIL-IS is the gold standard for quantitative bioanalysis as it is the most effective tool to compensate for matrix effects.[11] A SIL-IS, such as this compound-d4, has nearly identical chemical and physical properties to the analyte.[12] This means it will co-elute and experience the same degree of ion suppression as the analyte.[12] By calculating the ratio of the analyte signal to the SIL-IS signal, the variability caused by ion suppression is normalized, leading to highly accurate and precise quantification. While not strictly necessary if ion suppression can be completely eliminated through other means, using a SIL-IS is strongly recommended for robust and reliable results, especially in regulated environments.[13][14]

Q5: Are there any MS source parameter adjustments that can help reduce ion suppression?

A: While sample preparation and chromatography are the primary tools to combat ion suppression, some adjustments to the MS source can have a minor impact.

  • Optimize Gas Flows and Temperatures: Ensure that nebulizer gas, auxiliary gas, and source temperatures are optimized for efficient desolvation. Inefficient desolvation can exacerbate ion suppression.

  • Consider APCI: Atmospheric Pressure Chemical Ionization (APCI) is generally less susceptible to ion suppression than ESI, particularly for less polar compounds.[3][15] If this compound shows a good response with APCI, this could be a viable alternative.

Experimental Protocols

Here are detailed, step-by-step methodologies for common sample preparation techniques that can be adapted for this compound.

Protocol 1: Liquid-Liquid Extraction (LLE) for this compound from Plasma

This protocol is designed for basic drugs and aims to extract this compound into an organic solvent, leaving polar interferences behind.

LLE_Protocol Start Start: Plasma Sample Add_IS 1. Add Internal Standard (SIL-IS) Start->Add_IS Basify 2. Add 100 µL of 0.1M NaOH (to basify the sample) Add_IS->Basify Add_Solvent 3. Add 1 mL of Extraction Solvent (e.g., Methyl-tert-butyl ether) Basify->Add_Solvent Vortex 4. Vortex for 5 minutes Add_Solvent->Vortex Centrifuge 5. Centrifuge at 4000 rpm for 10 min Vortex->Centrifuge Transfer 6. Transfer organic layer to a clean tube Centrifuge->Transfer Evaporate 7. Evaporate to dryness under Nitrogen Transfer->Evaporate Reconstitute 8. Reconstitute in 100 µL of mobile phase Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject

Caption: Step-by-step workflow for Liquid-Liquid Extraction.

Protocol 2: Solid-Phase Extraction (SPE) for this compound from Plasma

This protocol uses a mixed-mode cation exchange SPE cartridge for a highly selective extraction of the basic this compound.

SPE_Protocol Start Start: Plasma Sample Pretreat 1. Pretreat Sample: Add IS, then dilute 1:1 with 4% H3PO4 Start->Pretreat Condition 2. Condition SPE Cartridge: 1 mL Methanol, then 1 mL Water Pretreat->Condition Load 3. Load Pretreated Sample Condition->Load Wash_1 4. Wash 1: 1 mL 0.1M Acetic Acid Load->Wash_1 Wash_2 5. Wash 2: 1 mL Methanol Wash_1->Wash_2 Elute 6. Elute Analyte: 1 mL of 5% NH4OH in Methanol Wash_2->Elute Evaporate 7. Evaporate to dryness under Nitrogen Elute->Evaporate Reconstitute 8. Reconstitute in 100 µL of mobile phase Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject

Caption: Step-by-step workflow for Solid-Phase Extraction.

References

  • Title: Ion Suppression: A Major Concern in Mass Spectrometry Source: LCGC International URL: [Link]

  • Title: Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research Source: Journal of Analytical Methods in Chemistry URL: [Link]

  • Title: Electrospray ionization mass spectrometry ion suppression/enhancement caused by column bleed for three mixed‐mode reversed‐phase/anion‐exchange high‐performance liquid chromatography columns Source: Rapid Communications in Mass Spectrometry (via NIH) URL: [Link]

  • Title: Ion suppression in Biological Sample Analysis: You May or May Not See It but It's There Source: Bioanalysis Zone URL: [Link]

  • Title: The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations Source: Waters Corporation URL: [Link]

  • Title: Synthesis and Use of Stable-Isotope-Labeled Internal Standards for Quantification of Phosphorylated Metabolites by LC–MS/MS Source: ACS Publications - Analytical Chemistry URL: [Link]

  • Title: Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis Source: AMSbiopharma URL: [Link]

  • Title: An Improved Method for Eliminating Ion Suppression and Other Phospholipid-Induced Interferences in Bioanalytical Samples Source: Spectroscopy Online URL: [Link]

  • Title: Ion suppression (mass spectrometry) Source: Wikipedia URL: [Link]

  • Title: All You Need To Know About Phospholipid Removal (PLR) Source: Element Lab Solutions URL: [Link]

  • Title: TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW Source: NIH - National Library of Medicine URL: [Link]

  • Title: Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation Source: Phenomenex URL: [Link]

  • Title: Designing Stable Isotope Labeled Internal Standards Source: Acanthus Research URL: [Link]

  • Title: Extraction of Basic Drugs from Plasma with Polymeric SPE Source: Agilent URL: [Link]

  • Title: A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis Source: NIH - National Library of Medicine URL: [Link]

  • Title: Rapid Improvements for LC–MS-MS Analysis Using the New Phree Phospholipid Removal Plates Source: LCGC International URL: [Link]

  • Title: Simple Approach for the Removal of Phospholipids in Small Molecule Quantitative Bioanalysis Using Ostro Sample Preparation Plates Source: Waters Corporation URL: [Link]

Sources

Improving peak resolution in chiral HPLC of Desmethyl Doxylamine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support resource for the chiral separation of Desmethyl Doxylamine. This guide is designed for researchers, analytical scientists, and professionals in drug development who are navigating the complexities of resolving the enantiomers of this chiral compound using High-Performance Liquid Chromatography (HPLC). Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to optimize your chiral separations, ensuring both accuracy and efficiency in your analytical workflows.

Introduction to the Challenge

This compound, a primary metabolite of the antihistamine Doxylamine, possesses a single chiral center. The differential pharmacological and toxicological profiles of its enantiomers necessitate their accurate separation and quantification. Chiral HPLC stands as the cornerstone technique for this, yet achieving optimal peak resolution can be a formidable challenge, often hindered by issues such as co-elution, peak tailing, and poor reproducibility. This guide provides a systematic approach to overcoming these common hurdles.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions and provides foundational knowledge for troubleshooting.

Q1: What are the most common types of chiral stationary phases (CSPs) for separating this compound?

A: Polysaccharide-based CSPs are overwhelmingly the most successful for a broad range of chiral compounds, including this compound. Specifically, derivatives of amylose and cellulose, such as amylose tris(3,5-dimethylphenylcarbamate) and cellulose tris(3,5-dimethylphenylcarbamate), are excellent starting points. These phases operate on principles of attractive interactions, including hydrogen bonding, π-π interactions, and steric hindrance, which are crucial for forming the transient diastereomeric complexes necessary for separation.

Q2: Why is my peak resolution for this compound enantiomers suddenly poor when it was acceptable before?

A: A sudden drop in resolution often points to a few key culprits:

  • Column Contamination: Buildup of matrix components from your sample can block active sites on the CSP, leading to a loss of stereoselectivity.

  • Mobile Phase Preparation: Inconsistent preparation of the mobile phase, especially the concentration of additives like acids or bases, can drastically alter retention and resolution.

  • Column Degradation: Over time and with exposure to harsh conditions, the chiral selector can be stripped from the silica support, leading to a permanent loss of performance.

  • Temperature Fluctuations: Even minor changes in ambient temperature can affect the thermodynamics of the chiral recognition process, impacting resolution.

Q3: Can I use a generic chiral screening method for this compound?

A: While generic screening methods are a valuable starting point, they often require optimization for a specific analyte like this compound. The unique structural and chemical properties of the molecule will dictate the ideal combination of CSP and mobile phase. A screening approach should be used to identify promising conditions, which are then fine-tuned for optimal resolution and peak shape.

Part 2: In-Depth Troubleshooting Guide

This section provides a systematic approach to resolving specific issues encountered during the chiral HPLC analysis of this compound.

Issue 1: Poor or No Enantiomeric Resolution (Rs < 1.5)

Achieving baseline resolution (Rs ≥ 1.5) is critical for accurate quantification. If you are observing co-eluting or poorly resolved peaks, a systematic optimization of the mobile phase and temperature is necessary.

Chiral recognition on a polysaccharide-based CSP is governed by the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector. The stability of these complexes is influenced by the mobile phase composition and temperature. The mobile phase modulates the interactions, while temperature affects the kinetics and thermodynamics of complex formation and dissociation.

  • Mobile Phase Modifier Optimization:

    • Rationale: The organic modifier (e.g., isopropanol, ethanol) in a normal-phase system, or the organic solvent in a reversed-phase system, competes with the analyte for interaction sites on the CSP. Adjusting its concentration can significantly impact retention and selectivity.

    • Protocol:

      • Start with a mobile phase of Hexane/Isopropanol (90:10 v/v) with 0.1% Diethylamine (DEA) as a basic additive to improve peak shape.

      • Systematically vary the isopropanol concentration from 5% to 20% in 2.5% increments.

      • Equilibrate the column with at least 20 column volumes of the new mobile phase before each injection.

      • Monitor the resolution (Rs) and retention factor (k'). A lower concentration of the polar modifier will generally increase retention and may improve resolution.

  • Flow Rate Adjustment:

    • Rationale: Lowering the flow rate increases the time the analyte spends interacting with the CSP, which can enhance resolution, as described by the Van Deemter equation.

    • Protocol:

      • Using the mobile phase composition that provided the best initial resolution, reduce the flow rate from 1.0 mL/min to 0.8 mL/min, and then to 0.5 mL/min.

      • Observe the impact on resolution and peak width. Be mindful that lower flow rates will result in longer run times.

  • Temperature Optimization:

    • Rationale: Temperature influences the thermodynamics of chiral recognition. Lower temperatures often lead to more stable diastereomeric complexes and, consequently, better resolution.

    • Protocol:

      • Set the column thermostat to 25°C as a starting point.

      • Decrease the temperature in 5°C increments (e.g., to 20°C, then 15°C).

      • Allow the system to fully equilibrate at each new temperature before injecting the sample.

      • Analyze the chromatograms for changes in resolution.

ParameterCondition 1Condition 2Condition 3Condition 4
Mobile Phase Hexane/IPA (90:10)Hexane/IPA (95:5)Hexane/IPA (90:10)Hexane/IPA (90:10)
Flow Rate (mL/min) 1.01.00.51.0
Temperature (°C) 25252515
Resolution (Rs) 1.21.61.82.1

This is example data and will vary based on the specific CSP and system.

G start Poor Resolution (Rs < 1.5) mp_opt Optimize Mobile Phase (Modifier Concentration) start->mp_opt check_res1 Resolution Improved? mp_opt->check_res1 flow_opt Adjust Flow Rate (Decrease for more interaction) check_res2 Resolution Improved? flow_opt->check_res2 temp_opt Optimize Temperature (Decrease for better resolution) check_res3 Resolution Improved? temp_opt->check_res3 check_res1->flow_opt No end_success Resolution Acceptable (Rs >= 1.5) check_res1->end_success Yes check_res2->temp_opt No check_res2->end_success Yes check_res3->end_success Yes end_fail Consider Different CSP or Mobile Phase System check_res3->end_fail No

Caption: Troubleshooting workflow for poor peak resolution.

Issue 2: Peak Tailing and Poor Peak Shape

Peak tailing can compromise the accuracy of integration and reduce resolution. For a basic compound like this compound, this is often due to secondary interactions with the silica support.

The silica backbone of most CSPs contains residual silanol groups (-Si-OH). These acidic sites can interact strongly with basic analytes like this compound, leading to peak tailing.

  • Rationale: Adding a small amount of a basic modifier to the mobile phase, such as diethylamine (DEA) or triethylamine (TEA), can saturate the acidic silanol groups, preventing them from interacting with the analyte.

  • Protocol:

    • Prepare the mobile phase with 0.1% DEA.

    • If peak tailing persists, incrementally increase the DEA concentration to 0.2%, and then to 0.5%.

    • Be aware that excessive concentrations of the additive can sometimes negatively impact chiral selectivity.

G start Peak Tailing Observed add_dea Add 0.1% Diethylamine (DEA) to Mobile Phase start->add_dea check_shape1 Tailing Resolved? add_dea->check_shape1 increase_dea Increase DEA to 0.2% check_shape1->increase_dea No end_success Symmetrical Peak Shape Achieved check_shape1->end_success Yes check_shape2 Tailing Resolved? increase_dea->check_shape2 check_shape2->end_success Yes end_fail Consider Alternative CSP with Endcapping check_shape2->end_fail No

Caption: Workflow for improving peak shape.

Part 3: Column Care and Maintenance

To ensure the longevity of your chiral column and the reproducibility of your results, proper care is essential.

  • Column Equilibration: Always equilibrate the column with at least 20-30 column volumes of the mobile phase before starting an analysis.

  • Sample Filtration: Filter all samples through a 0.22 µm or 0.45 µm filter to prevent particulates from clogging the column frit.

  • Storage: For short-term storage (overnight), the column can be left in the mobile phase. For long-term storage, flush the column with the mobile phase stripped of any additives, and then store it in the recommended solvent (typically Hexane/Isopropanol 90:10 v/v).

References

  • A Practical Guide to Chiral HPLC Method Development. (2019). Phenomenex. [Link]

  • The Role of Mobile Phase Additives in HPLC. (2022). Waters Corporation. [Link]

  • Troubleshooting HPLC: Peak Tailing. (2020). Restek Corporation. [Link]

Technical Support Center: Troubleshooting Poor Recovery of Desmethyl Doxylamine in SPE

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support guide for optimizing the solid-phase extraction (SPE) of desmethyl doxylamine. This resource is designed for researchers, scientists, and drug development professionals who are encountering challenges with low or inconsistent recovery of this primary metabolite of doxylamine. Here, we will delve into the underlying scientific principles governing its extraction, provide structured troubleshooting guidance, and offer detailed protocols to enhance your analytical workflow.

Understanding the Analyte: this compound

Before troubleshooting, a firm grasp of the analyte's physicochemical properties is paramount. This compound is the N-demethylated metabolite of doxylamine, a first-generation antihistamine. The structural difference—a secondary amine in the metabolite versus a tertiary amine in the parent drug—significantly influences its behavior during extraction.

Key Physicochemical Properties:

PropertyDoxylamineThis compoundSignificance for SPE
Molecular Formula C₁₇H₂₂N₂O[1]C₁₆H₂₀N₂O[2]Affects hydrophobicity and potential for secondary interactions.
Molecular Weight 270.37 g/mol [1]256.34 g/mol [2]Minor difference, but relevant for mass spectrometry.
Amine Type TertiarySecondaryThis compound's secondary amine is more polar and has a hydrogen bond donor, increasing its potential for strong interactions with silica-based sorbents.
Predicted pKa ~9.3 (for the tertiary amine)8.67 ± 0.28[3]Crucial for ion-exchange SPE. Dictates the pH required to ensure the analyte is charged for retention or neutralized for elution.
XLogP3 2.5[4]2.1[2]Both are relatively hydrophobic, but this compound is slightly more polar.

The presence of the secondary amine and the pyridine ring makes this compound a basic compound. This basicity is the cornerstone of a robust SPE method, allowing for the use of ion-exchange mechanisms, often in a mixed-mode approach, to achieve high selectivity and recovery.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Poor recovery in SPE is a common issue that can often be resolved by systematically evaluating each step of the process. The most frequent causes of analyte loss are:

  • Analyte Breakthrough: The analyte does not adequately bind to the sorbent during the loading step.

  • Wash-Step Elution: The analyte is inadvertently removed along with interferences during the wash step.

  • Incomplete Elution: The elution solvent is not strong enough to desorb the analyte from the sorbent.

Let's address these issues in a question-and-answer format.

Q1: My recovery of this compound is very low, and I'm using a standard reversed-phase (C18) cartridge. What's going wrong?

Answer: While this compound has hydrophobic character (XLogP3 of 2.1), its basic secondary amine is prone to strong secondary interactions with the silica backbone of traditional C18 sorbents. This can lead to two primary problems:

  • Irreversible Binding: The secondary amine can interact strongly with acidic silanol groups on the silica surface, leading to incomplete elution.[5]

  • Poor Retention under Acidic Conditions: If the sample is acidified to improve solubility, the protonated amine may have reduced hydrophobic retention on the C18 phase, leading to breakthrough during loading.

A standard reversed-phase protocol is often insufficient for basic compounds like this compound. A more robust approach is to utilize a mixed-mode SPE sorbent that combines reversed-phase and ion-exchange retention mechanisms.[6][7][8]

Q2: I've switched to a mixed-mode cation exchange (MCX) sorbent, but my recovery is still inconsistent. How do I optimize the method?

Answer: Mixed-mode SPE offers superior selectivity for basic compounds, but requires careful control of pH at each step to manage the dual retention mechanisms.[7][8] Here is a systematic approach to troubleshooting and optimization:

The foundation of a successful mixed-mode cation exchange SPE is manipulating the charge state of this compound. With a pKa of approximately 8.67, we can control its charge:

  • pH < 6.7 (pKa - 2): The secondary amine will be fully protonated (positively charged).

  • pH > 10.7 (pKa + 2): The secondary amine will be in its neutral, free base form.

This allows for a "catch and release" mechanism.

If you are experiencing poor recovery, it's essential to determine at which step the analyte is being lost.

Experimental Protocol: Analyte Loss Assessment

  • Prepare a known concentration of this compound standard in a clean matrix (e.g., water or buffer).

  • Perform your current SPE procedure.

  • Collect and save each fraction separately:

    • Load flow-through

    • Wash 1 flow-through

    • Wash 2 flow-through

    • Elution fraction

  • Analyze each fraction by LC-MS/MS to determine the amount of this compound present.

This will pinpoint the problematic step.

SPE_Troubleshooting cluster_analysis Analysis of Fractions cluster_problem Problem Identification cluster_solution Corrective Actions Analyze_Load Analyte in Load Flow-through? Analyze_Wash Analyte in Wash Flow-through? Analyze_Load->Analyze_Wash No Problem_Retention Poor Retention Analyze_Load->Problem_Retention Yes Analyze_Elution Analyte in Elution Fraction? Analyze_Wash->Analyze_Elution No Problem_Wash Premature Elution Analyze_Wash->Problem_Wash Yes Problem_Elution Incomplete Elution Analyze_Elution->Problem_Elution Low % Problem_OK Good Recovery Analyze_Elution->Problem_OK High % Solution_Retention Adjust sample pH to < 6.7 Decrease organic content in sample Problem_Retention->Solution_Retention Solution_Wash Increase wash solvent strength (organic %) Ensure wash pH maintains charge Problem_Wash->Solution_Wash Solution_Elution Increase elution solvent strength Use ammoniated organic solvent to neutralize analyte Problem_Elution->Solution_Elution start Start Troubleshooting start->Analyze_Load

Caption: A decision tree for troubleshooting poor SPE recovery.

This protocol is a robust starting point for extracting this compound from biological fluids like plasma or urine.

Materials:

  • Mixed-Mode Strong Cation Exchange SPE Cartridge (e.g., C8/SCX)[6]

  • Methanol

  • Deionized Water

  • Acid (e.g., Formic Acid, Phosphoric Acid)

  • Base (e.g., Ammonium Hydroxide)

  • Organic Solvent (e.g., Acetonitrile, Methanol)

  • Elution Solvent: 5% Ammonium Hydroxide in Methanol (v/v)

Protocol:

  • Sample Pre-treatment:

    • Objective: To ensure the analyte is in its charged, protonated state.

    • Procedure: Dilute the sample (e.g., 1 mL of plasma with 1 mL of 2% phosphoric acid). Ensure the final pH is at least 2 units below the pKa of this compound (i.e., pH ≤ 6.7). A pH of 4-6 is a good starting point.

  • Conditioning:

    • Objective: To activate the C8 chains and equilibrate the ion-exchange sites.

    • Procedure: Pass 1 cartridge volume of methanol through the sorbent, followed by 1 cartridge volume of deionized water. Do not let the sorbent go dry.

  • Equilibration:

    • Objective: To prepare the sorbent with a pH similar to the pre-treated sample.

    • Procedure: Pass 1 cartridge volume of your sample pre-treatment buffer (e.g., 2% phosphoric acid) through the sorbent.

  • Loading:

    • Objective: To bind the analyte to the sorbent via both hydrophobic and cation exchange mechanisms.

    • Procedure: Load the pre-treated sample onto the cartridge at a slow, consistent flow rate (e.g., 1-2 mL/min).

  • Washing:

    • Objective: To remove endogenous interferences without eluting the analyte.

    • Step 5a (Polar Interference Removal): Wash with 1 cartridge volume of an acidic buffer (e.g., 0.1 M acetate buffer, pH 4-6). This maintains the positive charge on the analyte, keeping it bound to the SCX phase.

    • Step 5b (Non-polar Interference Removal): Wash with 1 cartridge volume of methanol or acetonitrile. This will remove non-polar interferences retained on the C8 phase. The analyte should remain bound due to the strong ionic interaction.

  • Elution:

    • Objective: To disrupt the ionic interaction and elute the analyte.

    • Procedure: Pass 1-2 cartridge volumes of the elution solvent (e.g., 5% ammonium hydroxide in methanol) through the cartridge. The high pH will neutralize the secondary amine, breaking the ionic bond with the SCX sorbent. The methanol will disrupt the hydrophobic interaction with the C8 phase, allowing for complete elution.

  • Dry-down and Reconstitution:

    • Procedure: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute in a solvent compatible with your analytical instrument (e.g., mobile phase).

SPE_Workflow cluster_steps Mixed-Mode SPE Protocol Sample_Prep 1. Sample Pre-treatment (Acidify to pH < 6.7) Condition 2. Conditioning (Methanol -> Water) Sample_Prep->Condition Equilibrate 3. Equilibration (Acidic Buffer) Condition->Equilibrate Load 4. Load Sample Equilibrate->Load Wash_1 5a. Wash 1 (Aqueous Acidic Buffer) Load->Wash_1 Wash_2 5b. Wash 2 (Organic Solvent) Wash_1->Wash_2 Elute 6. Elution (Ammoniated Organic Solvent) Wash_2->Elute Dry_Recon 7. Dry & Reconstitute Elute->Dry_Recon

Caption: A step-by-step workflow for mixed-mode SPE.

Final Considerations for Method Robustness

  • Internal Standards: Always use a stable, isotopically labeled internal standard for this compound if available. This will correct for any variability in recovery during the extraction process.

  • Method Validation: Once you have an optimized method, it is crucial to validate it for parameters such as linearity, accuracy, precision, and matrix effects to ensure reliable results.

  • Sorbent Variability: Be aware that different lots of SPE sorbents can have slight variations. It is good practice to test new lots before routine use.

By understanding the chemistry of this compound and systematically applying the principles of mixed-mode solid-phase extraction, you can overcome the challenges of poor recovery and develop a robust and reliable analytical method.

References

  • PubChem. (n.d.). N-Desmethyldoxylamine. National Center for Biotechnology Information. Retrieved January 25, 2026, from [Link]

  • Bertin Bioreagent. (n.d.). N-desmethyl-Doxylamine (succinate). Retrieved January 25, 2026, from [Link]

  • Veeprho. (n.d.). N-Nitroso N-Desmethyl Doxylamine. Retrieved January 25, 2026, from [Link]

  • Holder, C. L., et al. (1990). Elimination and metabolic profiles of the glucuronide products of doxylamine and its N-demethylated metabolites. Journal of Analytical Toxicology, 14(4), 247-251.
  • PubChem. (n.d.). Doxylamine. National Center for Biotechnology Information. Retrieved January 25, 2026, from [Link]

  • Agilent Technologies. (n.d.). SPE Method Development Tips and Tricks. Retrieved January 25, 2026, from [Link]

  • Ray, M. S., & Ray, A. (2014). Understanding and Improving Solid-Phase Extraction. LCGC North America, 32(12), 926-935.
  • Wikipedia. (n.d.). Doxylamine. Retrieved January 25, 2026, from [Link]

  • LabRulez LCMS. (2022, October 4). Tips for Developing Successful Solid Phase Extraction Methods. Retrieved January 25, 2026, from [Link]

  • Waters Corporation. (n.d.). Solid-Phase Extraction (SPE) Method Development. Retrieved January 25, 2026, from [Link]

  • Restek Corporation. (n.d.). Mixed-Mode SPE Improves Extraction of Pharmaceutical Compounds from Biological Fluids. Retrieved January 25, 2026, from [Link]

  • Google Patents. (n.d.). RT-HPLC detection method for related substances of doxylamine succinate.
  • Hawach Scientific. (2020, October 17). The Reason of Poor Sample Recovery When Using SPE. Retrieved January 25, 2026, from [Link]

  • Ray, M. S., & Ray, A. (2014, December 1). Understanding and Improving Solid-Phase Extraction. LCGC International. Retrieved January 25, 2026, from [Link]

  • ALWSCI. (2023, August 7). Why Is Your SPE Recovery So Low? Retrieved January 25, 2026, from [Link]

  • Agilent Technologies. (2016, March 4). Solid Phase Extraction (SPE) Sample Preparation - Fundamentals [Video]. YouTube. Retrieved January 25, 2026, from [Link]

  • Holder, C. L., et al. (1987). Characterization of doxylamine and pyrilamine metabolites via thermospray/mass spectrometry and tandem mass spectrometry. Biomedical & Environmental Mass Spectrometry, 14(12), 679-686.
  • MicroSolv Technology Corporation. (n.d.). Doxylamine Succinate Tablet Analyzed by HPLC. Retrieved January 25, 2026, from [Link]

  • Phenomenex. (n.d.). Sample Prep Tech Tip: Low Recovery- SPE Method. Retrieved January 25, 2026, from [Link]

  • Chemistry For Everyone. (2023, March 18). Why Do Amines Adhere To Silica Gel Columns? [Video]. YouTube. Retrieved January 25, 2026, from [Link]

Sources

Technical Support Center: Forced Degradation Studies of Doxylamine and its Metabolites

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for forced degradation studies of Doxylamine and its metabolites. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for your experimental needs. Here, we move beyond rote protocols to explain the "why" behind the "how," ensuring your studies are robust, compliant, and scientifically sound.

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of conducting forced degradation studies on doxylamine?

Forced degradation, or stress testing, is a critical component of the drug development process mandated by regulatory bodies like the ICH.[1][2] The primary objectives for studying doxylamine are:

  • To develop and validate a stability-indicating analytical method: This ensures that the analytical method can accurately measure the amount of doxylamine without interference from its degradation products, metabolites, or excipients.[1][3]

  • To elucidate degradation pathways: Understanding how doxylamine degrades under various stress conditions helps in identifying potential degradation products that may arise during storage and handling.[1][4]

  • To understand the intrinsic stability of the molecule: This knowledge aids in formulation development, packaging selection, and defining appropriate storage conditions and shelf-life.[1]

Q2: What are the typical stress conditions applied in a forced degradation study of doxylamine?

Based on ICH guidelines and published literature, the following stress conditions are typically applied to doxylamine succinate:[1][3][5]

  • Acid Hydrolysis: Treatment with an acid (e.g., 0.1N to 1N HCl) at room temperature or elevated temperatures.[3][6]

  • Base Hydrolysis: Treatment with a base (e.g., 0.1N to 1N NaOH) at room temperature or elevated temperatures. Doxylamine has been shown to be particularly susceptible to base-catalyzed degradation.[6]

  • Oxidation: Exposure to an oxidizing agent, most commonly hydrogen peroxide (H₂O₂), typically at a concentration of 3% to 30%.[3][4]

  • Thermal Degradation: Exposing the solid drug substance or a solution to high temperatures (e.g., 60-80°C).[3][6]

  • Photodegradation: Exposing the drug substance or product to a combination of UV and visible light, as specified in ICH Q1B guidelines.[3]

Q3: What are the major metabolites of doxylamine, and should they be included in forced degradation studies?

The main metabolites of doxylamine are N-desmethyldoxylamine, N,N-didesmethyldoxylamine, and doxylamine N-oxide. While the primary focus of forced degradation is typically on the parent drug substance, understanding the stability of major metabolites is also crucial, especially if they are found to be present in significant amounts in the final drug product or are known to be pharmacologically active or toxic. Ideally, if reference standards for these metabolites are available, they should be subjected to the same stress conditions as the parent drug to understand their degradation profiles and ensure the analytical method can separate them from both the parent drug and other degradation products.

Troubleshooting Guide

Q4: I am not achieving the target degradation of 5-20%. What should I do?
  • Problem: Degradation is less than 5%.

    • Causality & Solution: The stress condition is likely too mild. You can incrementally increase the severity of the stressor. For hydrolytic studies, you can increase the concentration of the acid or base, raise the temperature, or extend the exposure time. For thermal and photolytic studies, you can increase the temperature or the duration of light exposure, respectively.[1]

  • Problem: Degradation is more than 20%.

    • Causality & Solution: The stress condition is too harsh, which can lead to the formation of secondary degradation products that may not be relevant to the actual stability of the drug.[1] Reduce the severity of the stressor. Use a lower concentration of acid, base, or oxidizing agent, decrease the temperature, or shorten the exposure time. The goal is to achieve a level of degradation that is sufficient to demonstrate the separation of degradation products without completely destroying the molecule.

Q5: I am observing poor peak shape (e.g., tailing or fronting) for doxylamine or its degradation products in my HPLC analysis. How can I resolve this?
  • Causality & Solution:

    • Secondary Silanol Interactions: Doxylamine is a basic compound and can interact with acidic silanol groups on the surface of C18 columns, leading to peak tailing. Ensure your mobile phase is adequately buffered to a pH that keeps doxylamine protonated (e.g., pH 2.5-4.5). Using a high-purity, end-capped column can also minimize these interactions.

    • Mobile Phase pH: The pH of the mobile phase is critical. For a basic compound like doxylamine, a low pH mobile phase (e.g., using formic acid or phosphoric acid) will ensure it is in its ionized form, which generally results in better peak shape on reversed-phase columns.

    • Column Overload: Injecting too much sample can lead to peak fronting. Try diluting your sample and reinjecting.

    • Co-elution: A distorted peak shape may also be due to the co-elution of a degradation product. A peak purity analysis using a photodiode array (PDA) detector can help to confirm this. If co-elution is suspected, the chromatographic method (e.g., gradient slope, mobile phase composition) will need to be further optimized.

Q6: My mass balance is not within the acceptable range of 95-105%. What are the potential reasons and how can I troubleshoot this?
  • Causality & Solution:

    • Co-eluting Peaks: A major reason for poor mass balance is the co-elution of degradation products with the parent peak or with each other. This can lead to an underestimation of the total impurities. Re-evaluate your chromatograms for any signs of peak distortion and perform peak purity analysis. Method optimization to improve resolution is necessary.

    • Non-chromophoric Degradants: Some degradation products may lack a UV chromophore and will not be detected by a UV detector. If you suspect this, using a universal detector like a mass spectrometer (MS) or a charged aerosol detector (CAD) can help to identify any "invisible" degradants.

    • Volatile Degradants: Degradation may lead to the formation of volatile compounds that are lost during the experiment and therefore not detected. This is a known challenge in mass balance calculations.

    • Different Response Factors: The assumption that the parent drug and its degradation products have the same UV response factor can lead to inaccurate mass balance. If possible, isolate the major degradation products and determine their individual response factors. If isolation is not feasible, a relative response factor can be estimated using a tool like a CAD or by comparing the UV response to a universal detector.

Experimental Protocols & Methodologies

General Workflow for Forced Degradation of Doxylamine

Caption: General experimental workflow for forced degradation studies of doxylamine.

Step-by-Step Protocol for Acid Hydrolysis
  • Sample Preparation: Prepare a stock solution of doxylamine succinate at a concentration of 1 mg/mL in a 50:50 mixture of methanol and water.

  • Stress Application: To 5 mL of the stock solution, add 5 mL of 1N HCl.

  • Incubation: Keep the solution at 60°C for 8 hours. Monitor the degradation at intermediate time points (e.g., 2, 4, 6 hours) to achieve the target degradation.

  • Neutralization: After the desired time, cool the solution to room temperature and neutralize it with an equivalent amount of 1N NaOH.

  • Dilution and Analysis: Dilute the neutralized solution with the mobile phase to a suitable concentration for HPLC analysis (e.g., 100 µg/mL).

Step-by-Step Protocol for Oxidative Degradation
  • Sample Preparation: Prepare a stock solution of doxylamine succinate at 1 mg/mL in a 50:50 mixture of methanol and water.

  • Stress Application: To 5 mL of the stock solution, add 5 mL of 6% v/v hydrogen peroxide.

  • Incubation: Keep the solution at room temperature for 24 hours, protected from light.

  • Dilution and Analysis: Dilute the solution with the mobile phase to a suitable concentration (e.g., 100 µg/mL) for HPLC analysis.

Degradation Pathways

The degradation of doxylamine can proceed through several pathways depending on the stress condition applied. The tertiary amine and the ether linkage are the most labile parts of the molecule.

Doxylamine_Degradation cluster_oxidative Oxidative Degradation (H₂O₂) cluster_alkaline Alkaline Hydrolysis (NaOH) cluster_photolytic Photodegradation (UV/Vis) Doxylamine Doxylamine N_Oxide Doxylamine N-oxide Doxylamine->N_Oxide N-oxidation Desmethyl N-desmethyldoxylamine Doxylamine->Desmethyl N-demethylation Ether_Cleavage Ether Cleavage Products Doxylamine->Ether_Cleavage Ether hydrolysis Photo_Products Complex Mixture of Photoproducts Doxylamine->Photo_Products Photochemical reactions

Sources

Navigating the Analytical Maze: A Technical Support Guide for Desmethyl Doxylamine Assays

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center dedicated to the robust and reliable quantification of Desmethyl Doxylamine. As drug development pipelines increasingly focus on characterizing metabolite profiles, the accurate measurement of compounds like this compound, a primary metabolite of the widely used antihistamine Doxylamine, becomes paramount. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth troubleshooting advice and frequently asked questions to navigate the complexities of bioanalysis. Our focus is to empower you with the scientific rationale behind experimental choices, ensuring data integrity and confidence in your results.

Frequently Asked Questions (FAQs)

This section addresses common questions encountered during the development and execution of this compound assays, particularly those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Q1: What are the recommended starting LC-MS/MS parameters for this compound analysis?

A1: For initial method development, leveraging parameters from established Doxylamine methods is a sound strategy. A typical starting point involves a C18 reversed-phase column with gradient elution. The mobile phase usually consists of an aqueous component, such as water with 0.1% formic acid or an ammonium acetate buffer, and an organic component like acetonitrile or methanol.[1] Electrospray ionization (ESI) in the positive ion mode is generally preferred for Doxylamine and its metabolites due to their propensity to form protonated molecules.[2]

Q2: What are the expected Multiple Reaction Monitoring (MRM) transitions for this compound?

A2: this compound (N-desmethyldoxylamine) has a molecular weight of 256.34 g/mol .[3] The protonated molecule [M+H]⁺ would therefore have a mass-to-charge ratio (m/z) of approximately 257.2. While specific literature on the fragmentation of this compound is limited, we can infer probable transitions from its parent compound, Doxylamine. Doxylamine ([M+H]⁺ ≈ m/z 271.2) commonly fragments to a product ion of m/z 182.0.[1][2][4][5] A plausible fragmentation for this compound would involve a similar pathway, potentially yielding a prominent product ion around m/z 182.0.

However, it is critically important to confirm these transitions empirically. This is achieved by infusing a certified reference standard of this compound into the mass spectrometer and performing a product ion scan to identify the most intense and stable fragment ions. This process will also allow for the optimization of the collision energy for each transition, maximizing sensitivity.[2]

Q3: What are the most common sources of interference in this compound LC-MS/MS assays?

A3: Interferences in this compound assays can be broadly categorized as:

  • Matrix Effects: Co-eluting endogenous components from the biological matrix (e.g., plasma, urine) can suppress or enhance the ionization of the analyte, leading to inaccurate quantification.[6] Phospholipids are common culprits in plasma samples.

  • Isobaric Interferences: Compounds with the same nominal mass as this compound can be mistakenly detected. This is a significant concern with metabolites, as further metabolism of this compound (e.g., hydroxylation) can produce isobaric species.

  • Cross-Contamination (Carryover): Residual analyte from a high-concentration sample can carry over into subsequent injections, leading to false-positive results in blank or low-concentration samples.

Q4: How can I minimize matrix effects?

A4: A multi-pronged approach is most effective:

  • Optimize Sample Preparation: Employ a robust sample preparation technique to remove as much of the matrix as possible. While protein precipitation is simple, it is often insufficient. Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) typically provide cleaner extracts.

  • Chromatographic Separation: Adjust the chromatographic method to separate this compound from the regions where matrix components elute. A post-column infusion experiment can help identify these regions of ion suppression or enhancement.[7]

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS, such as this compound-d3, will co-elute with the analyte and experience similar matrix effects, thereby providing the most accurate correction during quantification.

Q5: What is the importance of the FDA guidance on bioanalytical method validation?

A5: The U.S. Food and Drug Administration (FDA) provides comprehensive guidance on bioanalytical method validation to ensure the reliability and integrity of data submitted for regulatory review.[8][9][10][11] Adhering to these guidelines is crucial for drug development programs. The guidance outlines the necessary experiments to demonstrate a method's accuracy, precision, selectivity, sensitivity, reproducibility, and stability. For metabolites like this compound, the guidance specifies when a full validation is required.[11]

Troubleshooting Guide: A Deep Dive into Common Assay Problems

This section provides a structured approach to identifying and resolving specific issues you may encounter during your this compound assays.

Problem 1: Inconsistent or No Analyte Peak

Symptoms:

  • The this compound peak is absent, or its area is significantly lower than expected in quality control (QC) samples.

  • Poor reproducibility of peak areas between replicate injections.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for inconsistent or absent analyte peaks.

Detailed Explanation:

  • System Suitability: Always begin by injecting a known concentration of a system suitability standard. This will help you determine if the issue lies with the instrument or the sample.

  • LC-MS/MS System Check: If the system suitability standard fails, systematically check the LC for leaks, ensure proper mobile phase composition and flow, and confirm the MS parameters are correct. A dirty ion source is a frequent cause of signal loss.[2]

  • Sample Integrity: If the system is performing correctly, the problem is likely with your sample. Analyte degradation due to improper storage or handling is a possibility. Prepare a fresh standard and re-inject.

  • Matrix Effects Investigation: If a fresh standard also fails to produce a consistent peak, severe matrix effects may be the culprit. A post-column infusion experiment is the definitive way to diagnose this. This involves teeing in a constant flow of your analyte post-column and injecting a blank matrix extract. Dips in the baseline signal indicate regions of ion suppression.

Problem 2: Unexpected Peaks in the Chromatogram

Symptoms:

  • An unknown peak is observed at or near the retention time of this compound.

  • This peak may be present in some or all samples, including blanks.

Potential Causes and Solutions:

Potential CauseIdentification StrategyResolution
Carryover Inject a blank solvent after a high-concentration sample. The presence of the analyte peak confirms carryover.Optimize the autosampler wash method (use a stronger solvent, increase wash volume/time). In severe cases, replace the injection port seals or rotor.
Isobaric Interference Analyze the unknown peak's product ion scan. A different fragmentation pattern from this compound suggests an isobaric compound. High-resolution mass spectrometry can differentiate compounds with the same nominal mass but different elemental compositions.Improve chromatographic separation to resolve the two peaks. If separation is not possible, a more specific MRM transition for this compound may be necessary. Advanced techniques like ion mobility mass spectrometry can also separate isobaric ions.[12][13][14]
Endogenous Interference Analyze multiple sources of blank matrix. If the peak is consistently present, it is likely an endogenous compound.Similar to resolving isobaric interferences, focus on chromatographic separation or finding a unique MRM transition. The use of a surrogate matrix for calibration standards may be necessary, but requires thorough validation to demonstrate parallelism with the authentic matrix.[15]

Investigating Isobaric Metabolites:

Doxylamine undergoes metabolism to form several compounds, some of which could be isobaric with this compound. For instance, a hydroxylated version of N,N-didesmethyldoxylamine would have the same nominal mass as this compound.

Workflow for Investigating Unknown Peaks:

Caption: Workflow for investigating and identifying unexpected peaks.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for this compound from Human Plasma

This protocol provides a general procedure for extracting this compound from plasma using a mixed-mode cation exchange SPE plate.

Materials:

  • Mixed-mode cation exchange SPE plate (e.g., Oasis MCX)

  • Human plasma samples, QCs, and standards

  • Internal Standard (SIL-IS recommended)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic Acid

  • Ammonium Hydroxide

  • SPE manifold or positive pressure processor

  • Evaporation system (e.g., nitrogen evaporator)

Procedure:

  • Sample Pre-treatment: To 100 µL of plasma, add the internal standard. Dilute with 200 µL of 4% phosphoric acid in water. Vortex to mix.

  • Conditioning: Condition the SPE wells with 1 mL of methanol followed by 1 mL of water. Do not allow the wells to dry.

  • Loading: Load the pre-treated sample onto the SPE plate. Apply gentle vacuum or positive pressure to draw the sample through the sorbent at a slow, steady rate (approx. 1 mL/min).

  • Washing:

    • Wash 1: Add 1 mL of 0.1% formic acid in water.

    • Wash 2: Add 1 mL of methanol.

  • Elution: Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol into a clean collection plate.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase. Vortex and inject.

Protocol 2: Post-Column Infusion Experiment to Detect Matrix Effects

This protocol helps to identify regions in the chromatogram where matrix effects (ion suppression or enhancement) occur.

Materials:

  • LC-MS/MS system

  • Syringe pump

  • Tee-union

  • This compound standard solution (e.g., 100 ng/mL)

  • Blank, extracted biological matrix

Procedure:

  • System Setup:

    • Set up the LC system with the analytical column and mobile phases used for the this compound assay.

    • Connect the outlet of the analytical column to one inlet of a tee-union.

    • Connect the syringe pump containing the this compound standard solution to the second inlet of the tee-union.

    • Connect the outlet of the tee-union to the MS ion source.

  • Infusion: Begin infusing the this compound solution at a low, constant flow rate (e.g., 5-10 µL/min).

  • Acquisition: Start acquiring data on the mass spectrometer, monitoring the MRM transition for this compound. You should observe a stable, elevated baseline signal.

  • Injection: Inject a sample of the extracted blank matrix.

  • Data Analysis: Monitor the baseline signal for any deviations during the chromatographic run.

    • A decrease in the baseline signal indicates ion suppression .

    • An increase in the baseline signal indicates ion enhancement . The retention times of these deviations correspond to the elution of interfering matrix components.

References

  • Zhang, Z. (2020). Bioanalysis of Endogenous Compounds in PK BE Studies in ANDAs. FDA CDER Small Business and Industry Assistance. Retrieved from [Link]

  • Li, L., et al. (2021). Determination of drugs and drug metabolites by ion mobility-mass spectrometry: A review. Journal of Pharmaceutical and Biomedical Analysis, 198, 113995.
  • Li, W., et al. (2022). A simple and sensitive LC-MS/MS method for determination of doxylamine in human plasma and its application in a bioequivalence study in healthy Chinese volunteers. Journal of Pharmaceutical and Biomedical Analysis, 219, 114984.
  • Kaeslin, G., & Zenobi, R. (2022). Resolving isobaric interferences in direct infusion tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 36(10), e9281.
  • Li, Y., et al. (2021). Signal interference between drugs and metabolites in LC-ESI-MS quantitative analysis and its evaluation strategy. Journal of Pharmaceutical Analysis, 11(6), 754-761.
  • Van de Merbel, N. C. (2008). Quantitative analysis of endogenous compounds. TrAC Trends in Analytical Chemistry, 27(10), 924-933.
  • Academic Strive. (2024). Eliminating Ghost Peaks in LC-MS/MS: Enhancing Accuracy Through Advanced Analytical Techniques. Retrieved from [Link]

  • PubChem. (n.d.). N-Desmethyldoxylamine. National Center for Biotechnology Information. Retrieved from [Link]

  • Royal Society of Chemistry. (2015). Metabolomics Using Ion Mobility Mass Spectrometry. In RSC Drug Discovery Series No. 45 (pp. 235-261).
  • Chromatography Today. (2012). Drug Bioanalysis by LC-MS: some pragmatic solutions to commonly occurring problems. Retrieved from [Link]

  • ChemRxiv. (2021).
  • Ovid. (2022). A simple and sensitive LC-MS/MS method for determination of doxylamine in human plasma and its application in a bioequivalence s. Retrieved from [Link]

  • ResearchGate. (2025). Disappearing peaks in LC-MS ?. Retrieved from [Link]

  • LCGC International. (2021). Strategies for the Quantification of Endogenously Present Small Molecules in Biological Samples. Retrieved from [Link]

  • ETH Zurich Research Collection. (2022). Resolving isobaric interferences in direct infusion tandem mass spectrometry. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2018).
  • PubMed. (2022). A simple and sensitive LC-MS/MS method for determination of doxylamine in human plasma and its application in a bioequivalence study in healthy Chinese volunteers. Retrieved from [Link]

  • PubMed Central. (2022). Resolving isobaric interferences in direct infusion tandem mass spectrometry. Retrieved from [Link]

  • PubMed Central. (2014). TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW. Retrieved from [Link]

  • American Association for Clinical Chemistry. (2017). Interference Testing and Mitigation in LC-MS/MS Assays. Retrieved from [Link]

  • Bioanalysis Zone. (2020). Learn with Lin about LC–MS bioanalysis: part III tune the triple quadrupole system. Retrieved from [Link]

  • ACS Publications. (2023). New Approach for the Identification of Isobaric and Isomeric Metabolites. Retrieved from [Link]

  • CST Technologies. (2008).
  • LCGC International. (2015). Ion-Mobility Mass Spectrometry in Metabolomics and Lipidomics. Retrieved from [Link]

  • ResearchGate. (n.d.). LC-MS in drug bioanalysis. Retrieved from [Link]

  • PubMed. (2013). Fragmentation pathways of polymer ions. Retrieved from [Link]

  • PubChem. (n.d.). Doxylamine. National Center for Biotechnology Information. Retrieved from [Link]

  • Oreate AI Blog. (2026). Guidelines for Troubleshooting Chromatographic Peak Loss in Liquid Chromatography and LC-MS Systems. Retrieved from [Link]

  • RSC Publishing. (2021). Resolving isobaric interference towards the determination of 137Cs and 90Sr using laser-ionization mass spectrometry. Retrieved from [Link]

  • Outsourced Pharma. (2022). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Retrieved from [Link]

  • De Gruyter. (2013). Automatic quantification of doxylamine and diphenhydramine in human plasma. Retrieved from [Link]

  • PubMed. (2010). Liquid chromatography/tandem mass spectrometry utilizing ion-molecule reactions and collision-activated dissociation for the identification of N-oxide drug metabolites. Retrieved from [Link]

  • YouTube. (2022). Utilizing Precursor and Product Ion Scans as a Method Development Tool on the NexION 5000 ICP-MS. Retrieved from [Link]

  • LCGC North America. (2014).
  • ResearchGate. (2017). Recent Progress in Metabolomics using Ion Mobility-Mass Spectrometry.
  • ResearchGate. (2019).
  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • PerkinElmer. (n.d.). Mass Spectrometer Scan Types.
  • American Society for Clinical Pharmacology & Therapeutics. (2022).
  • West Virginia University. (n.d.).
  • ResearchGate. (2018). Validation of bioanalytical methods - Highlights of FDA's guidance.
  • PubChem. (n.d.). N-Nitroso this compound. National Center for Biotechnology Information. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. Retrieved from [Link]

Sources

Technical Support Center: Method Validation for Desmethyl Doxylamine Bioanalysis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Desmethyl Doxylamine bioanalysis. This guide is designed for researchers, scientists, and drug development professionals to navigate the specific challenges encountered during the method validation of this key metabolite. As your virtual application scientist, I will provide field-proven insights and troubleshooting strategies grounded in rigorous scientific principles and regulatory standards.

Doxylamine is a widely used antihistamine, and quantifying its primary metabolite, N-desmethyldoxylamine, in biological matrices is crucial for pharmacokinetic (PK) and toxicokinetic (TK) studies.[1] However, being a polar metabolite, it presents distinct challenges in extraction, chromatography, and detection. This guide provides a structured, question-and-answer approach to address these issues directly.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental problems. Each issue is broken down into potential causes and actionable solutions, explaining the scientific rationale behind each step.

Issue 1: Poor Sensitivity and/or Low Analyte Recovery

You're struggling to achieve the required Lower Limit of Quantitation (LLOQ) or your recovery is inconsistent and low.

Q: My signal for this compound is weak, even for mid-range QC samples. What are the likely causes and how can I fix this?

A: Low sensitivity is a frequent hurdle for polar metabolites. The issue typically stems from one of three areas: sample extraction, chromatographic conditions, or mass spectrometer settings.

Potential Causes & Step-by-Step Solutions:

  • Inefficient Sample Preparation: this compound is more polar than its parent drug, doxylamine. A generic protein precipitation (PPT) or liquid-liquid extraction (LLE) protocol optimized for the parent drug may not be efficient for the metabolite.

    • Scientific Rationale: The increased polarity of the N-desmethyl metabolite reduces its affinity for traditional non-polar organic solvents used in LLE and may lead to poor recovery in certain Solid-Phase Extraction (SPE) sorbents.

    • Troubleshooting Protocol (SPE):

      • Select an Appropriate SPE Sorbent: Switch from a standard C18 sorbent to a mixed-mode cation exchange or a polar-enhanced sorbent. These phases offer multiple retention mechanisms (hydrophobic and ionic) that are more effective at retaining and concentrating polar, basic compounds like this compound from a complex matrix.

      • Optimize pH: Adjust the pH of the sample load solution to be ~2 pH units below the pKa of this compound to ensure it is fully protonated (cationic) for strong retention on a cation-exchange sorbent.

      • Elution Solvent: Use an elution solvent with a basic modifier (e.g., 5% ammonium hydroxide in methanol) to neutralize the analyte, disrupting the ionic interaction and ensuring complete elution.

  • Suboptimal Chromatography: Poor peak shape and retention can drastically reduce sensitivity.

    • Scientific Rationale: On a standard C18 column, polar analytes may have insufficient retention, eluting close to the void volume where significant matrix suppression often occurs.[2]

    • Troubleshooting Protocol:

      • Column Selection: Consider switching to a column designed for polar analytes. Options include:

        • HILIC (Hydrophilic Interaction Liquid Chromatography): Excellent for retaining very polar compounds. Requires a high percentage of organic solvent in the mobile phase.

        • Polar-Embedded C18: These columns have a polar group embedded near the base of the C18 chain, which helps to retain polar analytes and reduces peak tailing.

      • Mobile Phase Optimization: Ensure your mobile phase additives are appropriate. For positive electrospray ionization (ESI+), low concentrations of formic acid (0.1-0.2%) are standard. For HILIC, ammonium acetate or formate buffers are common.[3][4]

  • Mass Spectrometry (MS) Parameter Tuning: Default or parent drug parameters are often not optimal for the metabolite.

    • Scientific Rationale: The fragmentation pattern and ionization efficiency of a metabolite can differ from the parent drug. Direct infusion of a pure this compound standard is critical for determining the most intense and stable MRM transitions and optimizing collision energy and other source parameters.

    • Action: Perform a full compound optimization via direct infusion or flow-injection analysis for this compound to confirm precursor ion, product ions, and optimize collision energy (CE) and declustering potential (DP). A published method for the parent drug, doxylamine, used MRM transitions of m/z 271.0→182.0.[3][4] You will need to determine the optimal transitions for this compound (expected m/z ~257.2).

Issue 2: High Variability in Results & Poor Precision

Your calibration curves are non-linear, or the precision (%CV) for your quality control (QC) samples exceeds regulatory limits (typically ±15%, and ±20% at the LLOQ).[5]

Q: My QC replicates show high scatter (%CV > 20%), especially at the low end. What's causing this imprecision?

A: High variability is often a symptom of unaddressed matrix effects or issues with the internal standard (IS).

Potential Causes & Step-by-Step Solutions:

  • Uncompensated Matrix Effects: This is the most common culprit in LC-MS/MS bioanalysis. Co-eluting endogenous components (e.g., phospholipids, salts) from the biological matrix can suppress or enhance the ionization of the analyte, leading to erratic results.[2][6][7]

    • Scientific Rationale: Matrix effects are sample-dependent. Variations in the amount of interfering substances between different lots of matrix or individual study samples can cause significant imprecision if not properly managed.[2]

    • Troubleshooting Workflow:

      • Diagnose the Problem: Conduct a post-extraction addition experiment. Compare the analyte response in a clean solvent to the response in an extracted blank matrix spiked with the analyte at the same concentration. A significant difference indicates the presence of matrix effects.

      • Improve Sample Cleanup: As detailed in Issue 1, move from a simple PPT to a more rigorous SPE or LLE method to better remove interfering components.

      • Optimize Chromatography: Adjust the chromatographic gradient to separate the analyte peak from the regions where matrix components elute. A post-column infusion experiment can map these suppression zones.

      • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for matrix effects. A SIL-IS (e.g., this compound-d3) is chemically identical to the analyte and will experience the same extraction variability and ionization suppression/enhancement, thus providing reliable normalization.[8] If a SIL-IS for the metabolite is unavailable, a SIL-IS of the parent drug (e.g., doxylamine-d5) is the next best choice.[3][4]

  • Inappropriate Internal Standard: Using a structural analog as an IS can introduce variability.

    • Scientific Rationale: An analog IS may have different extraction recovery, chromatographic retention, and ionization response compared to the analyte. It cannot reliably correct for analyte-specific matrix effects.[8]

    • Action: Prioritize obtaining a SIL-IS. If you must use an analog, its performance must be rigorously validated to demonstrate it tracks the analyte's performance, a requirement highlighted in regulatory guidance.[9]

Visual Workflow: Troubleshooting Strategy for Poor Precision

The following diagram outlines a logical workflow for diagnosing and resolving issues of high variability in your assay.

G cluster_matrix Matrix Effect Mitigation start High Variability (%CV > 15%) is_check Is a Stable Isotope-Labeled Internal Standard (SIL-IS) in use? start->is_check matrix_effect Investigate Matrix Effects is_check->matrix_effect Yes use_sil Implement a SIL-IS (this compound-d3 or Doxylamine-d5) is_check->use_sil No post_extraction 1. Perform Post-Extraction Addition Experiment matrix_effect->post_extraction revalidate Re-evaluate Precision with Low, Mid, High QCs use_sil->revalidate cleanup 2. Enhance Sample Cleanup (SPE > LLE > PPT) post_extraction->cleanup chromatography 3. Optimize Chromatography (Separate from suppression zones) cleanup->chromatography chromatography->revalidate G cluster_analyte Analyte Properties cluster_method Method Development Choices cluster_outcome Validation Outcomes Analyte This compound (Polar, Basic) SamplePrep Sample Preparation (e.g., Mixed-Mode SPE) Analyte->SamplePrep influences Chromatography Chromatography (e.g., HILIC / Polar-Embedded) Analyte->Chromatography influences Accuracy Accuracy SamplePrep->Accuracy Sensitivity Sensitivity SamplePrep->Sensitivity Precision Precision Chromatography->Precision mitigates matrix effects Chromatography->Sensitivity Detection Detection (Optimized MRM, SIL-IS) Detection->Accuracy Detection->Precision Robustness Robustness Detection->Robustness

Sources

Technical Support Center: Impact of Anticoagulants on Desmethyl Doxylamine Stability

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the impact of common anticoagulants on the stability of Desmethyl Doxylamine in biological matrices. As your dedicated scientific resource, this center is designed to help you navigate potential challenges in your bioanalytical assays, ensuring the integrity and reliability of your experimental data.

Introduction: The Critical Role of Pre-Analytical Variables

The accurate quantification of drug metabolites is fundamental to pharmacokinetic and toxicokinetic studies. This compound, the primary metabolite of the antihistamine Doxylamine, is a key analyte in many such investigations.[1] However, the journey from sample collection to analysis is fraught with potential pitfalls, many of which are introduced during the pre-analytical phase. The choice of anticoagulant, in particular, can have a profound impact on the stability of an analyte, leading to erroneous concentration measurements.

This guide will explore the mechanisms by which common anticoagulants—Ethylenediaminetetraacetic acid (EDTA), Heparin, and Sodium Citrate—can influence the stability of this compound and provide you with actionable strategies to mitigate these effects.

Frequently Asked Questions (FAQs)

Q1: Which anticoagulant is recommended for studies involving this compound?

A1: The selection of an optimal anticoagulant for this compound analysis should be empirically determined during method development and validation.[2][3] However, based on general chemical principles, EDTA is often a preferred starting point.

  • Rationale: this compound, containing a secondary amine, may be susceptible to enzymatic degradation in plasma. EDTA is a strong chelating agent that sequesters divalent cations like Mg²⁺ and Ca²⁺.[] These ions are often cofactors for enzymes that could potentially metabolize the analyte. By chelating these ions, EDTA can inhibit such enzymatic activity, thereby preserving the integrity of this compound.[][5]

Q2: Can I use Heparin- or Citrate-treated plasma for this compound analysis?

A2: Yes, but with caution and thorough validation.

  • Heparin: Heparin acts by potentiating the activity of antithrombin III, thus preventing clot formation.[6] While it doesn't directly chelate ions like EDTA, its large, polysulfated structure can sometimes lead to non-specific binding with analytes, particularly those with basic functional groups like the amine in this compound. This binding can affect extraction efficiency and lead to an underestimation of the analyte concentration. Furthermore, heparinized plasma has been reported to be less stable for certain analytes upon freezing and thawing compared to citrated plasma.[7]

  • Sodium Citrate: Citrate also acts as a calcium chelator, but its chelating strength is weaker than that of EDTA.[6] While it can offer some protection against metalloenzyme-mediated degradation, it may be less effective than EDTA. The primary use of citrate tubes is for coagulation assays.[8]

Q3: My this compound concentrations are lower than expected in heparinized plasma. What could be the cause?

A3: Lower-than-expected concentrations in heparinized plasma could be due to several factors:

  • Non-Specific Binding: As mentioned, the anionic nature of heparin can lead to ionic interactions with the basic amine group of this compound. This can reduce the free concentration of the analyte available for extraction and analysis.

  • Analyte Adsorption: Heparin might promote the adsorption of the analyte to the surfaces of collection tubes or other labware.

  • Matrix Effects: Heparin can influence the ionization efficiency of the analyte in mass spectrometry-based assays, leading to signal suppression.

Troubleshooting Steps:

  • Perform a recovery experiment comparing spiked samples in EDTA plasma versus heparin plasma.

  • Evaluate different extraction techniques (e.g., protein precipitation, liquid-liquid extraction, solid-phase extraction) to see if one is less susceptible to this effect.

  • Use a stable isotope-labeled internal standard for this compound to compensate for matrix effects.

Q4: I'm observing degradation of this compound in my plasma samples even when stored at -80°C. Could the anticoagulant be a factor?

A4: While storage at -80°C is generally considered to preserve analyte stability, issues can still arise. The choice of anticoagulant can influence long-term stability. For instance, some studies have shown that heparin can lead to the formation of protein aggregates in plasma at warmer frozen temperatures, which could potentially entrap the analyte.[7] It is crucial to perform long-term stability studies in the specific matrix and anticoagulant you intend to use for your study samples, as recommended by regulatory guidelines.[2][9]

Troubleshooting Guide: Anticoagulant-Related Stability Issues

This section provides a structured approach to identifying and resolving stability problems linked to your choice of anticoagulant.

Issue 1: Inconsistent results between different batches of plasma.
Potential Cause Investigative Action Proposed Solution
Variability in Anticoagulant Concentration Verify the fill volume of your blood collection tubes. Under-filled citrate tubes, for example, will have a higher relative citrate concentration.Ensure proper blood collection procedures are followed to maintain the correct blood-to-anticoagulant ratio.
Matrix Effect Differences Analyze at least six different lots of blank plasma with each anticoagulant to assess selectivity and matrix effects as per FDA guidelines.[2]If significant lot-to-lot variability is observed with one anticoagulant, consider switching to another. Implement a robust internal standard strategy.
Endogenous Enzyme Activity Incubate this compound in fresh plasma from different donors with each anticoagulant and monitor for degradation over time at room temperature.If degradation is observed, EDTA is likely the best choice to inhibit enzymatic activity. Alternatively, consider adding specific enzyme inhibitors post-collection.
Issue 2: Analyte degradation during sample processing (e.g., freeze-thaw cycles).
Potential Cause Investigative Action Proposed Solution
pH Shifts Upon Freezing Measure the pH of the plasma with each anticoagulant before and after a freeze-thaw cycle.If significant pH shifts are observed, consider using a buffered anticoagulant or adding a buffer to the plasma post-separation, ensuring it doesn't interfere with the assay.
Cryo-precipitation with Heparin Visually inspect thawed heparinized plasma for precipitates. Centrifuge a thawed aliquot and analyze the supernatant for this compound concentration compared to an unfrozen sample.If precipitation is an issue, consider switching to EDTA or citrate. If heparin must be used, ensure rapid thawing and thorough vortexing before extraction.
Repeated Freeze-Thaw Instability Perform a freeze-thaw stability assessment for at least three cycles, as recommended by bioanalytical method validation guidelines.[10]Minimize the number of freeze-thaw cycles for study samples. Aliquot samples into smaller volumes for individual analyses.

Experimental Protocols

To ensure the integrity of your results, it is imperative to validate the stability of this compound in the presence of your chosen anticoagulant.

Protocol 1: Anticoagulant Selection and Initial Stability Assessment
  • Objective: To determine the most suitable anticoagulant for this compound stability.

  • Materials:

    • Blank human plasma collected in K2EDTA, Sodium Heparin, and Sodium Citrate tubes.

    • This compound certified reference standard.

    • Appropriate solvents and reagents for your analytical method (e.g., LC-MS/MS).

  • Procedure:

    • Prepare a stock solution of this compound.

    • Spike the stock solution into aliquots of plasma from each anticoagulant type to achieve low and high QC concentrations.

    • Analyze a set of samples immediately (T=0).

    • Incubate the remaining spiked samples at room temperature.

    • Analyze aliquots at various time points (e.g., 2, 4, 8, 24 hours).

    • Calculate the percent recovery at each time point relative to T=0.

  • Acceptance Criteria: The mean concentration should be within ±15% of the nominal concentration.[10]

Protocol 2: Freeze-Thaw Stability Assessment
  • Objective: To evaluate the stability of this compound after repeated freeze-thaw cycles in the chosen anticoagulant.

  • Procedure:

    • Using the selected anticoagulant plasma, prepare spiked low and high QC samples.

    • Store these samples at the intended long-term storage temperature (e.g., -80°C) for at least 24 hours.

    • Thaw the samples completely at room temperature.

    • Refreeze the samples at the storage temperature for at least 12 hours.

    • Repeat this cycle for the desired number of iterations (typically 3-5).

    • After the final thaw, analyze the samples and compare the concentrations to a freshly prepared control.

  • Acceptance Criteria: The mean concentration should be within ±15% of the nominal concentration.[10]

Data Presentation

Table 1: Hypothetical Short-Term Stability of this compound at Room Temperature

AnticoagulantTime (hours)Low QC Recovery (%)High QC Recovery (%)
K2EDTA 0100.0100.0
498.5101.2
897.199.8
2495.398.5
Sodium Heparin 0100.0100.0
492.194.5
888.791.3
2481.585.6
Sodium Citrate 0100.0100.0
496.498.7
894.296.1
2491.893.4

This table illustrates a hypothetical scenario where EDTA provides the best stability, followed by citrate, with heparin showing potential for analyte loss.

Visualizing the Workflow

A well-defined experimental workflow is crucial for obtaining reliable stability data.

Anticoagulant_Selection_Workflow cluster_prep Sample Preparation cluster_stability Stability Assessment cluster_analysis Analysis cluster_decision Decision Collect_Blood Collect Blood in EDTA, Heparin, Citrate Tubes Centrifuge Centrifuge to Separate Plasma Collect_Blood->Centrifuge Spike_Plasma Spike Plasma with This compound Centrifuge->Spike_Plasma Short_Term Short-Term Stability (Room Temperature) Spike_Plasma->Short_Term Freeze_Thaw Freeze-Thaw Stability (-80°C) Spike_Plasma->Freeze_Thaw Long_Term Long-Term Stability (-80°C) Spike_Plasma->Long_Term Extraction Sample Extraction Short_Term->Extraction Freeze_Thaw->Extraction Long_Term->Extraction LCMS_Analysis LC-MS/MS Analysis Extraction->LCMS_Analysis Data_Evaluation Data Evaluation (% Recovery) LCMS_Analysis->Data_Evaluation Select_Anticoagulant Select Optimal Anticoagulant Data_Evaluation->Select_Anticoagulant

Caption: Workflow for selecting the optimal anticoagulant.

Concluding Remarks

The choice of anticoagulant is a critical decision in the bioanalysis of this compound that should not be overlooked. A systematic evaluation of anticoagulant effects during method development is a necessary investment to ensure the generation of high-quality, reliable data for pharmacokinetic and other drug development studies. This guide provides a framework for understanding potential issues and a logical approach to troubleshooting. For further assistance, always refer to the latest regulatory guidelines and consider consulting with a bioanalytical expert.

References

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • Celegence. (2024). Stability Assessments in Bioanalytical Method Validation. [Link]

  • U.S. Department of Health and Human Services. (2023). Bioanalytical Method Validation for Biomarkers Guidance. [Link]

  • Rock, M., et al. (1993). Characterization of factors affecting the stability of frozen heparinized plasma. PubMed. [Link]

  • Samtani, M. N., & Jusko, W. J. (2005). Stability of dexamethasone sodium phosphate in rat plasma. PMC - NIH. [Link]

  • MedlinePlus. Blood Collection Tubes. [Link]

  • European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. [Link]

  • National Center for Biotechnology Information. Laboratory Tube Collection - StatPearls. [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. [Link]

Sources

Technical Support Center: A-Z Guide to Eliminating Carryover in Automated Desmethyl Doxylamine Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the comprehensive troubleshooting guide for mitigating carryover in the automated analysis of Desmethyl Doxylamine. This resource is designed for researchers, scientists, and drug development professionals seeking to enhance the accuracy and reliability of their bioanalytical data. Here, we delve into the root causes of carryover and provide actionable, field-proven solutions to ensure the integrity of your results.

Understanding Carryover in a Nutshell

In liquid chromatography-mass spectrometry (LC-MS) and other automated analytical techniques, carryover is the unwanted appearance of an analyte from a previous injection in a subsequent analysis.[1] This phenomenon can lead to inaccurate quantification, particularly when analyzing low-concentration samples that follow high-concentration ones. This compound, a primary metabolite of the antihistamine Doxylamine, can be prone to carryover due to its chemical properties and potential for interaction with various components of the analytical system.[2][3]

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common questions and issues encountered during this compound analysis.

Q1: I'm observing a consistent peak in my blank injections right after a high concentration standard. What's the first step to identify the source of this carryover?

A1: The first crucial step is to differentiate between true carryover and system contamination.[4] A systematic approach involving strategic blank injections is recommended.

Experimental Protocol: Carryover Source Identification

  • Pre-Blank Injection: Begin your sequence with a blank injection to establish a baseline and ensure the system is clean.

  • High-Concentration Standard: Inject your highest concentration standard of this compound.

  • Post-Blank Injections: Immediately follow the high standard with a series of at least three to four consecutive blank injections.[5]

Interpreting the Results:

  • Classic Carryover: If you observe a progressively decreasing peak area in the subsequent blank injections, it's indicative of "classic" carryover.[6] This suggests that remnants of the analyte are being washed out of the system with each injection.

  • Constant Contamination: If the peak area in the blank injections remains relatively constant, this points towards a contamination issue within your system, such as a contaminated mobile phase, blank solution, or a persistent source of the analyte within the LC-MS system.[4][6]

Troubleshooting Workflow: Differentiating Carryover from Contamination

G start Peak observed in blank after high standard blank_injections Inject a series of consecutive blanks start->blank_injections peak_trend Peak area decreasing? blank_injections->peak_trend classic_carryover Classic Carryover Identified (Proceed to Q2) peak_trend->classic_carryover Yes contamination Potential System Contamination peak_trend->contamination No check_solvents Check mobile phase and blank for contamination contamination->check_solvents check_system Inspect system for persistent contamination sources contamination->check_system G start Persistent Carryover wash_optimized Autosampler wash optimized? start->wash_optimized column_check Perform Double Gradient Experiment wash_optimized->column_check Yes autosampler_issue Investigate Autosampler Hardware (See Q2) wash_optimized->autosampler_issue No peak_in_second Peak in 2nd gradient? column_check->peak_in_second column_carryover Column is the source peak_in_second->column_carryover Yes peak_in_second->autosampler_issue No column_solutions Implement Column Wash or Change Column column_carryover->column_solutions

Caption: A decision tree for isolating the source of persistent carryover.

Q5: Are there any mobile phase modifications that can help reduce carryover during the analytical run itself?

A5: Absolutely. The composition of your mobile phase can influence how strongly this compound interacts with the stationary phase and other system components. [7][8] Mobile Phase Optimization Strategies:

  • pH Adjustment: Since this compound is a basic compound, adjusting the pH of the aqueous mobile phase can alter its ionization state. A lower pH (e.g., using formic acid or ammonium formate) will keep the analyte in its protonated, more polar form, which can reduce its interaction with the reversed-phase column and potentially minimize carryover. [9][10][11]* Ionic Strength: Increasing the ionic strength of the mobile phase by increasing the buffer concentration can sometimes help to reduce secondary ionic interactions between the analyte and the stationary phase. [7]* Organic Modifier: The choice of organic solvent (e.g., acetonitrile vs. methanol) can impact selectivity and carryover. [9][10][11]Experimenting with different organic modifiers may be beneficial.

Regulatory Context and Acceptance Criteria

It's important to operate within the guidelines set by regulatory bodies. The U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have guidelines on bioanalytical method validation that address carryover. [12][13]

  • EMA Guideline: The EMA suggests that carryover in a blank sample following a high-concentration standard should not be greater than 20% of the lower limit of quantification (LLOQ). [13]* FDA Guidance: The FDA's guidance on bioanalytical method validation also emphasizes the need to assess and mitigate carryover. [12][14] If carryover is unavoidable, a common strategy is to inject one or more blank samples after high-concentration samples to ensure that any residual analyte does not impact the quantification of subsequent low-concentration samples. [13]

Summary of Key Troubleshooting Steps

Problem Potential Cause(s) Recommended Action(s)
Peak in BlankCarryover or ContaminationPerform strategic blank injections to differentiate. [4][6]
Classic CarryoverAutosampler components (needle, rotor seal, loop), ColumnOptimize wash protocol, inspect and replace hardware, perform double gradient experiment. [1][4][6]
Persistent CarryoverStrong analyte-column interaction, Ineffective washModify mobile phase pH, increase gradient strength, change column chemistry. [7][8]

Final Recommendations from the Field

  • Proactive Maintenance: Regularly inspect and replace consumable parts like rotor seals and needle seats. [4]* Method-Specific Washes: Don't rely on a one-size-fits-all wash solution. Tailor your wash protocol to the specific properties of this compound.

  • Document Everything: Keep detailed records of your troubleshooting experiments and their outcomes. This will be invaluable for future method development and for regulatory submissions.

By systematically applying the principles and protocols outlined in this guide, you can effectively minimize carryover in your automated this compound analysis, leading to more accurate and trustworthy results.

References

  • Troubleshooting Carry-Over in the LC-MS Analysis of Biomolecules: The Case of Neuropeptide Y. PubMed Central. [Link]

  • Reducing carryover. Waters Help Center. [Link]

  • Solving Carryover Problems in HPLC. Shimadzu Scientific Instruments. [Link]

  • A simple and sensitive LC-MS/MS method for determination of doxylamine in human plasma and its application in a bioequivalence s. Ovid. [Link]

  • Sample carry-over problem in automated analyzers can be identified by the Internal Control. Controllab. [Link]

  • Diagnostic pitfall of carryover: In automatic urine analyzers. ResearchGate. [Link]

  • Minimizing HPLC Carryover. Lab Manager. [Link]

  • What Is Carryover In LC-MS And How Do You Prevent It?. Chemistry For Everyone. [Link]

  • Impact of Mobile Phase Composition on Separation Selectivity of Labeled Dextran Ladder in Hydrophilic Interaction Liquid Chromatography. PubMed Central. [Link]

  • Quantitation of N-Nitroso N-Desmethyl Diphenhydramine in Diphenhydramine HCl API. Agilent. [Link]

  • A simple and sensitive LC-MS/MS method for determination of doxylamine in human plasma and its application in a bioequivalence study in healthy Chinese volunteers. PubMed. [Link]

  • How can I solve my carry over issue in LC-MS/MS?. ResearchGate. [Link]

  • M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. FDA. [Link]

  • Impact of mobile phase composition on reverse-phase separation of polar basic compounds. Macedonian Pharmaceutical Bulletin. [Link]

  • How to get rid of carryover on my HPLC autosampler?. ResearchGate. [Link]

  • A simple and sensitive LC-MS/MS method for determination of doxylamine in human plasma and its application in a bioequivalence study in healthy Chinese volunteers. ResearchGate. [Link]

  • Bioanalytical Method Validation. FDA. [Link]

  • Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. [Link]

  • Exceptional Carryover Performance of the Arc HPLC System for Chlorhexidine Sample. Waters. [Link]

  • New US FDA draft guidance on bioanalytical method validation versus current FDA and EMA guidelines. Ovid. [Link]

  • FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Outsourced Pharma. [Link]

  • (PDF) Development of an LC-MS/MS method for the determination of five psychoactive drugs in postmortem urine by optimization of enzymatic hydrolysis of glucuronide conjugates. ResearchGate. [Link]

  • Bioanalytical Method Validation for Biomarkers Guidance. HHS.gov. [Link]

  • N-Desmethyldoxylamine. PubChem. [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Bioanalytical Method Validation for Desmethyl Doxylamine in Plasma

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of bioanalytical methods for the quantification of desmethyl doxylamine, the primary metabolite of doxylamine, in human plasma. It is intended for researchers, scientists, and drug development professionals who require robust and reliable analytical procedures for pharmacokinetic (PK), bioequivalence (BE), or toxicological studies. This document is grounded in established regulatory frameworks, including the International Council for Harmonisation (ICH) M10 guideline, adopted by the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1][2][3][4][5]

Introduction: The "Why" of Method Validation

This compound is a key metabolite in the biotransformation of doxylamine, a widely used antihistamine. Accurate measurement of its concentration in plasma over time is critical for understanding the parent drug's absorption, distribution, metabolism, and excretion (ADME) profile. A validated bioanalytical method ensures that the data generated are reliable, reproducible, and suitable for their intended purpose, forming the bedrock of regulatory submissions and clinical decisions.[5]

The validation process is not merely a checklist; it is a systematic investigation that characterizes a method's performance. It establishes, through rigorous experimentation, that the chosen analytical procedure will consistently and accurately measure what it is intended to measure. This guide will focus on the gold standard for small molecule quantification—Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS)—while also considering alternative approaches.

The Premier Choice: A Validated LC-MS/MS Method

LC-MS/MS has become the preferred technique for bioanalysis due to its exceptional sensitivity, selectivity, and versatility.[6] The following protocol represents a robust and validated method for quantifying this compound in human plasma.

Causality Behind Experimental Choices
  • Internal Standard (IS) Selection: The use of a stable isotope-labeled (SIL) internal standard, such as this compound-d5, is paramount. A SIL-IS is the ideal choice as it shares near-identical physicochemical properties with the analyte, ensuring it co-elutes chromatographically and experiences similar ionization efficiency and potential matrix effects.[6] This homology allows it to compensate for variability during sample preparation and analysis, leading to highly accurate and precise quantification.[6]

  • Sample Preparation: Liquid-Liquid Extraction (LLE) is a classic and effective technique for extracting this compound from the complex plasma matrix. It is chosen for its ability to provide a clean extract by partitioning the analyte into an immiscible organic solvent, leaving behind proteins and other endogenous interferences. While Solid-Phase Extraction (SPE) can also yield clean samples and is easily automated, LLE often requires less method development and can be more cost-effective for certain analytes.[7][8]

  • Chromatography: Reversed-phase chromatography with a C18 column is selected due to the moderately polar nature of this compound. A gradient elution using a mobile phase of ammonium acetate with formic acid and methanol allows for efficient separation from endogenous plasma components and ensures good peak shape and retention. The acidic modifier (formic acid) promotes the protonation of the analyte, which is crucial for positive mode electrospray ionization (ESI).[9][10]

  • Mass Spectrometry: Tandem mass spectrometry (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode provides unparalleled selectivity and sensitivity.[9][10] By monitoring a specific precursor-to-product ion transition for both the analyte and the IS, chemical noise is drastically reduced, allowing for quantification at very low levels.

Experimental Protocol: LC-MS/MS Quantification

1. Preparation of Standards and Quality Controls (QCs):

  • Prepare stock solutions of this compound and its SIL-IS in methanol.
  • Create a series of calibration standards (CS) by spiking drug-free human plasma with known concentrations of this compound, typically covering a range of 0.5 to 200 ng/mL.[9][10]
  • Prepare QC samples at a minimum of four levels: Lower Limit of Quantification (LLOQ), Low QC, Medium QC, and High QC.

2. Sample Extraction (Liquid-Liquid Extraction):

  • To 100 µL of plasma sample (unknown, CS, or QC), add 25 µL of the IS working solution.
  • Add 50 µL of a basifying agent (e.g., 0.1 M NaOH) to ensure the analyte is in its non-ionized form, facilitating extraction into an organic solvent.
  • Add 600 µL of an organic extraction solvent (e.g., methyl tert-butyl ether or a hexane/dichloromethane mixture).
  • Vortex for 5 minutes to ensure thorough mixing and partitioning.
  • Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.
  • Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
  • Reconstitute the dried extract in 100 µL of the mobile phase and inject into the LC-MS/MS system.

3. LC-MS/MS Conditions:

  • LC System: Standard HPLC or UHPLC system.
  • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
  • Mobile Phase A: 20 mM ammonium acetate with 0.2% formic acid in water.[9][10]
  • Mobile Phase B: Methanol.[9][10]
  • Flow Rate: 0.6 mL/min.[9][10]
  • Gradient: A typical gradient would start with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the analyte, followed by a re-equilibration step.
  • Mass Spectrometer: Triple quadrupole mass spectrometer.
  • Ionization Source: Electrospray Ionization (ESI), positive mode.
  • MRM Transitions: Monitor specific transitions for this compound and its IS (e.g., for doxylamine, m/z 271.0→182.0).[9][10]
Workflow Visualization

G cluster_prep Sample Preparation cluster_extraction Extraction & Reconstitution cluster_analysis Analysis plasma 1. Plasma Sample (100 µL) add_is 2. Add Internal Standard plasma->add_is add_base 3. Basify (e.g., NaOH) add_is->add_base add_solvent 4. Add Organic Solvent add_base->add_solvent vortex 5. Vortex add_solvent->vortex centrifuge 6. Centrifuge vortex->centrifuge transfer 7. Transfer Organic Layer centrifuge->transfer evaporate 8. Evaporate to Dryness transfer->evaporate reconstitute 9. Reconstitute in Mobile Phase evaporate->reconstitute inject 10. Inject into LC-MS/MS reconstitute->inject quantify 11. Data Acquisition & Quantification inject->quantify

Sources

A Comparative Analysis of the H1 Receptor Antagonist Potency: Doxylamine Versus its Primary Metabolite, Desmethyl Doxylamine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the antihistaminic potency of the first-generation H1 receptor antagonist, Doxylamine, and its principal active metabolite, Desmethyl Doxylamine. By synthesizing available pharmacological data and outlining key experimental methodologies, this document serves as a technical resource for researchers engaged in the study of antihistamines and their metabolic derivatives.

Introduction: The Metabolic Relationship and Pharmacological Significance

Doxylamine, a widely utilized antihistamine with sedative properties, undergoes hepatic metabolism primarily through N-dealkylation to form its main metabolites, N-desmethyldoxylamine and N,N-didesmethyldoxylamine.[1] This metabolic conversion is a critical factor in understanding the overall pharmacological profile and duration of action of Doxylamine. This compound itself exhibits biological activity, contributing to the therapeutic and potential side effects of the parent drug.[2] A thorough comparison of the potency of the parent compound and its metabolite is therefore essential for a complete understanding of Doxylamine's pharmacology.

Mechanism of Action: Competitive Antagonism at the Histamine H1 Receptor

Both Doxylamine and this compound exert their antihistaminic effects by acting as competitive antagonists or inverse agonists at the histamine H1 receptor.[1][2] This action blocks the binding of histamine to its receptor, thereby preventing the downstream signaling cascade that leads to allergic and inflammatory responses.[3] The potency of these compounds is directly related to their binding affinity for the H1 receptor, a value that can be quantified using experimental techniques such as radioligand binding assays.

Comparative Potency: A Qualitative and Quantitative Assessment

A direct, quantitative comparison of the H1 receptor binding affinity of Doxylamine and this compound is not extensively available in publicly accessible literature. However, a qualitative assessment can be made based on existing knowledge of structure-activity relationships and stereoselectivity.

For Doxylamine, a reported Ki value for the human histamine H1 receptor is 42 nM .[1] The Ki, or inhibition constant, represents the concentration of the drug required to occupy 50% of the receptors in vitro; a lower Ki value indicates a higher binding affinity and thus greater potency.

While a specific Ki value for this compound is not readily found in the reviewed literature, it is understood to possess antihistaminic and sedative properties similar to its parent compound.[2]

The Critical Role of Stereoselectivity

Chirality plays a significant role in the pharmacological activity of Doxylamine. The (d)-enantiomer, also referred to as the (+)-enantiomer, of Doxylamine has been shown to possess greater antihistaminic activity compared to its (l)- or (-)-enantiomer.[4] This stereoselectivity is a crucial consideration when evaluating potency.

It is hypothesized that this stereochemical preference extends to its primary metabolite. The (S)-enantiomer of Doxylamine is considered the more pharmacologically active form, and consequently, it is likely that (S)-Desmethyl Doxylamine is the more potent enantiomer of this metabolite.[5] This suggests that the metabolic process may not only alter the chemical structure but also maintain or potentially enhance the stereospecific interaction with the H1 receptor.

Table 1: Summary of H1 Receptor Binding Affinity

CompoundReceptorReported Ki (nM)Notes
DoxylamineHistamine H142[1]Data for the racemic mixture.
This compoundHistamine H1Data not availableExpected to have antihistaminic activity. The (S)-enantiomer is likely more potent.[5]

Experimental Protocols for Potency Determination

To definitively quantify and compare the potency of Doxylamine and this compound, standardized in vitro assays are required. The following protocols outline the methodologies for determining key parameters such as IC50 and Ki values.

Radioligand Binding Assay

This assay directly measures the affinity of a compound for a specific receptor.

Objective: To determine the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) of Doxylamine and this compound for the histamine H1 receptor.

Methodology:

  • Membrane Preparation: Prepare cell membrane homogenates from a cell line expressing the human histamine H1 receptor.

  • Assay Setup: In a multi-well plate, combine the cell membrane preparation, a radiolabeled H1 receptor antagonist (e.g., [³H]-mepyramine), and varying concentrations of the test compound (Doxylamine or this compound).

  • Incubation: Incubate the mixture to allow the binding to reach equilibrium.

  • Separation: Separate the receptor-bound radioligand from the unbound radioligand via rapid filtration through a glass fiber filter.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. The IC50 value is determined from the resulting sigmoidal curve. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membranes Prepare H1R Membranes Setup Set up Assay Plate: Membranes + Radioligand + Test Compound Membranes->Setup Radioligand Prepare [³H]-mepyramine Radioligand->Setup Compounds Prepare Serial Dilutions of Doxylamine & this compound Compounds->Setup Incubate Incubate to Equilibrium Setup->Incubate Filter Filter and Wash Incubate->Filter Count Quantify Radioactivity (Scintillation Counting) Filter->Count Plot Plot % Inhibition vs. [Compound] Count->Plot Calculate Determine IC₅₀ and Calculate Kᵢ Plot->Calculate

Caption: Workflow for Radioligand Binding Assay to Determine H1 Receptor Affinity.

Functional Assays

Functional assays measure the ability of a compound to inhibit the cellular response to histamine.

Objective: To determine the functional antagonist potency of Doxylamine and this compound.

Methodology (e.g., Calcium Flux Assay):

  • Cell Culture: Culture a cell line expressing the human histamine H1 receptor.

  • Cell Loading: Load the cells with a calcium-sensitive fluorescent dye.

  • Compound Addition: Add varying concentrations of the test compound (Doxylamine or this compound) to the cells and incubate.

  • Histamine Stimulation: Stimulate the cells with a fixed concentration of histamine.

  • Signal Detection: Measure the change in fluorescence, which corresponds to the intracellular calcium concentration, using a fluorometric plate reader.

  • Data Analysis: Plot the inhibition of the histamine-induced calcium response against the concentration of the test compound to determine the IC50 value.

Conclusion and Future Directions

Future research should focus on conducting head-to-head in vitro binding and functional assays to definitively quantify the Ki and IC50 values of both Doxylamine and this compound, as well as their individual enantiomers. Such data would provide a more precise understanding of their relative potencies and contribute to a more complete pharmacological profile, aiding in the development of more targeted and effective antihistamine therapies.

References

  • BuzzRx. (2025, August 6). Doxylamine vs Diphenhydramine: Comparing Sleep Aids.
  • Doxylamine. DrugBank.
  • Drugs.com. (n.d.). Diphenhydramine vs Doxylamine Comparison.
  • Kramer, K., Elz, S., Pertz, H. H., & Schunack, W. (1998). N alpha-alkylated derivatives of 2-phenylhistamines: synthesis and in vitro activity of potent histamine H1-receptor agonists. Bioorganic & medicinal chemistry letters, 8(18), 2583–2588.
  • National Center for Biotechnology Information. (n.d.). Doxylamine. PubChem Compound Summary for CID 3162.
  • Patel, R. K., & Gaikwad, M. V. (2015). Chiral separation of (d)- and (l)-enantiomers of doxylamine succinate in rat plasma. Bulletin of Faculty of Pharmacy, Cairo University, 53(1), 15-22.
  • S, S. (2025, January 9). Pharmacology of Doxylamine ; Mechanism of action, Pharmacokinetics, Uses, Effects.
  • The Pharmacological Profile of (S)-Desmethyl Doxylamine: A Technical Overview. Benchchem.
  • Simons, F. E. R. (2004). H1 Antihistamines: Current Status and Future Directions.
  • Slack, R. J., & Hall, D. A. (2012). In vitro characterisation of the duration of action of the histamine-1 receptor antagonist azelastine. European journal of pharmacology, 670(2-3), 568–574.
  • Tadiboyina, S., N, S. K., & K, S. (2013). Pharmacokinetic dose proportionality between two strengths (12.5 mg and 25 mg) of doxylamine hydrogen succinate film-coated tablets in fasting state: a single-dose, randomized, two-period crossover study in healthy volunteers.
  • U.S. National Library of Medicine. (n.d.). Doxylamine.
  • U.S. National Library of Medicine. (2018). A Phase I Study of the Pharmacokinetics and Pharmacodynamics of Intranasal Doxylamine in Subjects with Chronic Intermittent Sleep Impairment.
  • Dr. Oracle. (2025, April 12). Is doxylamine an antihistamine?
  • McLoughlin, K. S., Shi, D., Mast, J. E., Bucci, J., Williams, J. P., Jones, W. D., Miyao, D., Nam, L., Osswald, H. L., Zegelman, L., Allen, J., Bennion, B. J., Paulson, A. K., Abagyan, R., Head, M. S., & Brase, J. M. (2023). Generative Molecular Design and Experimental Validation of Selective Histamine H1 Inhibitors. bioRxiv.
  • Videla, S., Cebrecos, J., Lahjou, M., Wagner, F., Guibord, P., Xu, Z., Cabot, A., Encabo, M., Encina, G., Sicard, E., & Sans, A. (2013). Comparative bioavailability of two strengths of doxylamine hydrogen succinate film-coated tablets in fasting state: a single-dose, randomized, two-period crossover study in healthy volunteers. Drugs in R&D, 13(2), 125–132.
  • Ws, C., & Rj, S. (2002). Comparative pharmacokinetics of single doses of doxylamine succinate following intranasal, oral and intravenous administration in rats. Biopharmaceutics & drug disposition, 23(1), 1–7.
  • Wójcik, P., & Rysz, J. (2024). The antiglycation potential of H1 receptor antagonists - in vitro studies in bovine serum albumin model and in silico molecular docking analyses. European journal of pharmaceutical sciences : official journal of the European Federation for Pharmaceutical Sciences, 197, 106809.

Sources

Navigating Specificity: A Comparative Guide to the Cross-reactivity of Doxylamine Immunoassays with Desmethyl Doxylamine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Need for Specificity in Doxylamine Quantification

Doxylamine, a first-generation antihistamine, is widely utilized for its sedative and hypnotic properties in the management of insomnia and as an antiemetic for nausea and vomiting during pregnancy.[1] Accurate quantification of doxylamine in biological matrices is paramount for pharmacokinetic studies, therapeutic drug monitoring, and toxicological assessments. Immunoassays, particularly the enzyme-linked immunosorbent assay (ELISA), are frequently employed for high-throughput screening of doxylamine due to their sensitivity and convenience.[2][3]

Structural Nuances: Doxylamine vs. Desmethyl Doxylamine

The potential for cross-reactivity is rooted in the structural homology between doxylamine and its desmethyl metabolite. The only structural difference is the absence of a single methyl group on the terminal nitrogen of the ethanolamine side chain in this compound. This subtle modification can influence the binding affinity of the antibody, the degree of which determines the specificity of the immunoassay.

Compound Chemical Structure Key Structural Difference
Doxylamine C₁₇H₂₂N₂OContains a dimethylamino group.
This compound C₁₆H₂₀N₂OContains a monomethylamino group.

The Competitive ELISA: A Mechanism Prone to Cross-Reactivity

Doxylamine immunoassays typically employ a competitive ELISA format. In this setup, a known amount of enzyme-labeled doxylamine (conjugate) competes with the doxylamine present in the sample for a limited number of binding sites on a specific antibody coated onto a microplate. The amount of bound enzyme conjugate is inversely proportional to the concentration of doxylamine in the sample. The presence of a cross-reactant, such as this compound, which can also bind to the antibody, will further reduce the binding of the enzyme conjugate, leading to an inaccurate, falsely elevated measurement of doxylamine.

Figure 1: Competitive binding in a doxylamine ELISA. High concentrations of doxylamine and/or its cross-reactive metabolite inhibit the binding of the doxylamine-enzyme conjugate to the antibody.

Performance Comparison: Cross-Reactivity of Doxylamine Immunoassays

The degree of cross-reactivity is a critical performance characteristic of any immunoassay. It is typically quantified by determining the concentration of the cross-reactant required to produce a 50% inhibition of the signal (IC50) and comparing it to the IC50 of the target analyte (doxylamine). The percent cross-reactivity is calculated using the following formula:

% Cross-Reactivity = (IC50 of Doxylamine / IC50 of this compound) x 100

Below is a table of representative experimental data comparing the cross-reactivity of three hypothetical doxylamine immunoassays with this compound.

Immunoassay Kit Doxylamine IC50 (ng/mL) This compound IC50 (ng/mL) % Cross-Reactivity
Assay A 10.255.818.3%
Assay B 12.5250.15.0%
Assay C 8.915.258.6%

Interpretation of Data:

  • Assay A shows moderate cross-reactivity. This level of cross-reactivity may be acceptable for qualitative screening but could lead to significant overestimation in quantitative analyses, especially if this compound is present in high concentrations.

  • Assay B demonstrates low cross-reactivity, indicating a higher specificity for doxylamine. This assay would be more suitable for applications requiring accurate quantification of the parent drug.

  • Assay C exhibits high cross-reactivity, suggesting that the antibody has a strong affinity for both doxylamine and its metabolite. This assay would not be appropriate for specific doxylamine quantification and may be better suited for detecting the presence of either compound.

Experimental Protocol: Determining Cross-Reactivity in a Doxylamine Competitive ELISA

This protocol outlines the steps to determine the cross-reactivity of a doxylamine immunoassay with this compound.

Materials:

  • Doxylamine ELISA Kit (including antibody-coated microplate, doxylamine-enzyme conjugate, substrate, and stop solution)

  • Doxylamine standard

  • This compound standard

  • Assay buffer

  • Microplate reader

Procedure:

  • Preparation of Standards:

    • Prepare a series of doxylamine standards in assay buffer with concentrations ranging from 0 ng/mL to 100 ng/mL.

    • Prepare a separate series of this compound standards in assay buffer with concentrations ranging from 0 ng/mL to 500 ng/mL (or a wider range depending on the expected cross-reactivity).

  • Assay Procedure:

    • Add 50 µL of each standard (doxylamine and this compound) or sample to the appropriate wells of the antibody-coated microplate.

    • Add 50 µL of the doxylamine-enzyme conjugate to each well.

    • Incubate the plate at room temperature for 1 hour.

    • Wash the plate three times with the provided wash buffer.

    • Add 100 µL of the substrate solution to each well and incubate for 30 minutes in the dark.

    • Add 50 µL of the stop solution to each well to terminate the reaction.

    • Read the absorbance of each well at 450 nm using a microplate reader.

Data Analysis:

  • Generate Standard Curves:

    • Plot the absorbance values against the corresponding concentrations for both the doxylamine and this compound standards.

    • Use a four-parameter logistic (4-PL) curve fit to generate the standard curves.

  • Determine IC50 Values:

    • From the standard curves, determine the concentration of doxylamine and this compound that results in a 50% reduction in the maximum absorbance (IC50).

  • Calculate Percent Cross-Reactivity:

    • Use the formula provided above to calculate the percent cross-reactivity of the assay with this compound.

Cross-Reactivity Workflow cluster_Prep Preparation cluster_Assay Assay cluster_Analysis Data Analysis Prep_Dox Prepare Doxylamine Standards Add_Std Add Standards to Plate Prep_Dox->Add_Std Prep_Des Prepare this compound Standards Prep_Des->Add_Std Add_Conj Add Enzyme Conjugate Add_Std->Add_Conj Incubate1 Incubate Add_Conj->Incubate1 Wash1 Wash Incubate1->Wash1 Add_Sub Add Substrate Wash1->Add_Sub Incubate2 Incubate (Dark) Add_Sub->Incubate2 Add_Stop Add Stop Solution Incubate2->Add_Stop Read_Abs Read Absorbance Add_Stop->Read_Abs Gen_Curves Generate Standard Curves (4-PL Fit) Read_Abs->Gen_Curves Det_IC50 Determine IC50 Values Gen_Curves->Det_IC50 Calc_CR Calculate % Cross-Reactivity Det_IC50->Calc_CR

Sources

A Comparative Pharmacokinetic Guide to Doxylamine and its Primary Metabolite, Desmethyl Doxylamine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth pharmacokinetic comparison of the first-generation antihistamine, Doxylamine, and its principal active metabolite, N-Desmethyl Doxylamine. Designed for researchers, scientists, and drug development professionals, this document synthesizes key pharmacokinetic parameters, details the underlying metabolic processes, and presents robust analytical methodologies essential for accurate quantification in biological matrices.

Introduction: The Significance of Metabolite Profiling

Doxylamine is widely utilized for its sedative and antiemetic properties.[1][2] Its therapeutic and potential toxicological effects are not solely attributable to the parent drug but also to its metabolites. Understanding the pharmacokinetic profile of the primary metabolite, Desmethyl Doxylamine, is crucial for a comprehensive assessment of the drug's overall activity, duration of action, and potential for drug-drug interactions. Hepatic metabolism, primarily through N-dealkylation, converts Doxylamine into N-Desmethyl Doxylamine and subsequently to N,N-didesmethyldoxylamine.[3][4][5] This guide will focus on the initial metabolic step and the resulting pharmacokinetic differences between the parent compound and its N-desmethyl metabolite.

Metabolic Pathway and Bioactivation

Doxylamine undergoes extensive hepatic metabolism, with the primary pathway being N-dealkylation mediated by cytochrome P450 enzymes, specifically CYP2D6, CYP1A2, and CYP2C9.[4][6][7] This process removes a methyl group from the tertiary amine of Doxylamine, yielding the secondary amine, N-Desmethyl Doxylamine.[3][6]

G Doxylamine Doxylamine (Tertiary Amine) Desmethyl N-Desmethyl Doxylamine (Primary Metabolite, Secondary Amine) Doxylamine->Desmethyl N-dealkylation Didesmethyl N,N-Dithis compound (Secondary Metabolite) Desmethyl->Didesmethyl N-dealkylation CYP2D6 CYP2D6 CYP1A2 CYP1A2 CYP2C9 CYP2C9

Metabolic conversion of Doxylamine.

Comparative Pharmacokinetic Parameters

The pharmacokinetic profiles of Doxylamine and this compound exhibit notable differences. While specific pharmacokinetic data for this compound is less abundant in the literature, inferences can be drawn from studies that have monitored both the parent drug and its metabolite.

ParameterDoxylamineThis compoundSignificance of Differences
Time to Peak (Tmax) 1.5 - 2.5 hours (Oral)[4][6][7]Typically observed later than Doxylamine's TmaxThe delayed Tmax for the metabolite reflects its formation-rate limited kinetics.
Elimination Half-life (t½) 10 - 12 hours[2][4][6]Potentially longer than DoxylamineA longer half-life for the metabolite could contribute to a prolonged pharmacological effect or sustained side effects.
Plasma Elimination Slower at higher doses[1][8]Slower at higher doses[1][8]This suggests potential saturation of metabolic or elimination pathways at higher concentrations for both compounds.
Renal Excretion A portion of the dose is excreted unchanged in urine.[6]Excreted by the kidneys.[3][9]Both parent drug and metabolite are cleared renally, highlighting the importance of kidney function in overall drug elimination.

Experimental Protocol: Quantification of Doxylamine and this compound in Human Plasma via LC-MS/MS

The simultaneous quantification of Doxylamine and this compound in biological matrices is essential for accurate pharmacokinetic modeling. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this application due to its high sensitivity and specificity.[10]

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of human plasma, add a suitable internal standard (e.g., Doxylamine-d5).[10]

  • Add 300 µL of cold acetonitrile to precipitate plasma proteins.[11]

  • Vortex the mixture for 1 minute to ensure thorough mixing.[11]

  • Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.[11]

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.[11]

  • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Instrumentation and Conditions

  • Chromatographic Separation:

    • Column: A C18 reversed-phase column is typically effective.[11]

    • Mobile Phase: A gradient elution using a combination of an aqueous phase (e.g., 20 mM ammonium acetate with 0.2% formic acid) and an organic phase (e.g., methanol) is commonly employed.[10][12]

    • Flow Rate: A flow rate of 0.6 mL/min can be used.[10][12]

  • Mass Spectrometric Detection:

    • Ionization: Electrospray ionization (ESI) in the positive ion mode is preferred for these analytes.[10][11]

    • Detection: Multiple Reaction Monitoring (MRM) is used for quantification.[10]

      • Doxylamine Transition: m/z 271.0 → 182.0[10][12]

      • This compound (Predicted): Precursor ion [M+H]+ at approximately m/z 257.2, with product ions to be determined by infusion of a standard.[11]

      • Internal Standard (Doxylamine-d5): m/z 276.2 → 187.3[10][12]

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Plasma Plasma Sample (100 µL) IS Add Internal Standard (e.g., Doxylamine-d5) Plasma->IS Precipitate Protein Precipitation (Cold Acetonitrile) IS->Precipitate Vortex Vortex (1 min) Precipitate->Vortex Centrifuge Centrifuge (10,000 x g, 10 min) Vortex->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant Evaporate Evaporate to Dryness Supernatant->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject LC LC Separation (C18 Column) Inject->LC MS MS/MS Detection (ESI+, MRM) LC->MS Data Data Acquisition & Quantification MS->Data

Sources

A Comparative Guide to Interspecies Differences in Doxylamine Metabolism to Desmethyl Doxylamine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of the metabolic conversion of doxylamine to its primary metabolite, desmethyl doxylamine, across various species. Understanding these differences is critical for the accurate extrapolation of preclinical data to human clinical outcomes.

Introduction

Doxylamine: A First-Generation Antihistamine

Doxylamine is a first-generation antihistamine belonging to the ethanolamine class.[1] It is widely available over-the-counter for the treatment of insomnia and allergies.[2] In combination with pyridoxine, it is also used to manage nausea and vomiting during pregnancy.[3] Its therapeutic effects are primarily mediated through antagonism of the histamine H1 receptor.[1]

This compound: The Primary Metabolite

The metabolism of doxylamine is a key determinant of its pharmacokinetic profile and duration of action. The primary metabolic pathway is N-demethylation, which leads to the formation of N-desmethyldoxylamine (this compound).[4] This process is followed by further demethylation to N,N-didesmethyldoxylamine.[4] These metabolites, particularly this compound, may possess pharmacological activity and contribute to the overall therapeutic and side-effect profile of the parent drug.

The Importance of Interspecies Metabolic Comparisons in Drug Development

Significant variations in drug metabolism can exist between different species, which can profoundly impact a drug's efficacy and toxicity.[5] Therefore, a thorough understanding of the interspecies differences in doxylamine metabolism is essential for selecting appropriate animal models for preclinical safety and efficacy studies and for accurately predicting human pharmacokinetics.[6]

The Metabolic Pathway: Doxylamine N-Demethylation

The conversion of doxylamine to this compound is a critical step in its biotransformation. This reaction is primarily catalyzed by a superfamily of enzymes known as cytochrome P450s.

The Role of Cytochrome P450 (CYP) Enzymes

Cytochrome P450 enzymes are a diverse group of heme-containing monooxygenases that are responsible for the metabolism of a vast array of xenobiotics, including a majority of clinically used drugs.[7][8] These enzymes are predominantly located in the liver and play a crucial role in drug clearance and detoxification.[8][9]

Key CYP Isoforms Involved in Doxylamine Metabolism

The N-demethylation of doxylamine is primarily mediated by several CYP isoforms, with CYP2D6 being a major contributor.[3] Other isoforms, including CYP1A2 and CYP2C9, are also involved in its metabolism.[3] The expression and activity of these enzymes can vary significantly between species and even among individuals within the same species due to genetic polymorphisms.[7][10] This variability can lead to substantial differences in the rate and extent of this compound formation.

Doxylamine to this compound Pathway

Doxylamine_Metabolism Doxylamine Doxylamine Desmethyl_Doxylamine N-Desmethyl Doxylamine Doxylamine->Desmethyl_Doxylamine N-Demethylation Didesmethyl_Doxylamine N,N-Dithis compound Desmethyl_Doxylamine->Didesmethyl_Doxylamine N-Demethylation CYP_Enzymes CYP2D6, CYP1A2, CYP2C9 CYP_Enzymes->Doxylamine CYP_Enzymes->Desmethyl_Doxylamine

Caption: Metabolic pathway of Doxylamine to this compound.

Comparative Analysis of Doxylamine Metabolism Across Species

The metabolism of doxylamine to this compound exhibits notable differences across various preclinical species and humans.

Human Metabolism

In humans, doxylamine is metabolized to N-desmethyldoxylamine and N,N-didesmethyldoxylamine, which have been identified in urine.[11] The formation of these metabolites is primarily catalyzed by CYP2D6, CYP1A2, and CYP2C9.[3] Genetic polymorphisms in CYP2D6 can lead to significant interindividual variability in doxylamine metabolism, affecting both efficacy and the potential for adverse effects.[7][10]

Rodent Metabolism (Rat and Mouse)

Studies in Fischer 344 rats have shown that doxylamine is extensively metabolized, with desmethyldoxylamine and didesmethyldoxylamine being among the identified nonconjugated metabolites.[12] In vitro studies using rat hepatocytes have confirmed the formation of these metabolites.[12] The oral bioavailability of doxylamine in rats has been reported to be around 24.7%.[13] In mice, doxylamine has been shown to induce CYP2B, CYP3A, and CYP2A enzymes.[3] Notably, N-demethylation of heterocyclic amines, a class of compounds with some structural similarities to doxylamine, occurs in mice but not in rats.[14]

Non-Human Primate Metabolism (Monkey)

In rhesus and squirrel monkeys, both N-desmethyldoxylamine and N,N-didesmethyldoxylamine have been detected in urine following doxylamine administration.[15] Pharmacokinetic studies in cynomolgus monkeys, rhesus monkeys, and baboons have shown considerable interindividual variation but no significant differences in the elimination of doxylamine and its metabolites between these primate species.[16] In rhesus monkeys, an increase in the administered dose of doxylamine led to a slower plasma elimination of both doxylamine and desmethyldoxylamine.[17]

Tabular Summary of Interspecies Differences in this compound Formation
SpeciesPrimary Metabolites IdentifiedKey CYP Enzymes InvolvedNotable Interspecies Differences
Human N-Desmethyl Doxylamine, N,N-Dithis compound[11]CYP2D6, CYP1A2, CYP2C9[3]Significant interindividual variability due to CYP2D6 polymorphisms.[7][10]
Rat N-Desmethyl Doxylamine, N,N-Dithis compound[12]Not explicitly detailed in the provided context.Lower oral bioavailability compared to intranasal administration.[13]
Mouse Not explicitly detailed in the provided context.Doxylamine induces CYP2B, CYP3A, and CYP2A.[3]N-demethylation of related compounds is a major pathway.[14]
Monkey N-Desmethyl Doxylamine, N,N-Dithis compound[15]Not explicitly detailed in the provided context.Dose-dependent elimination of doxylamine and desmethyldoxylamine.[17]

Experimental Methodologies for Assessing Interspecies Metabolism

A combination of in vitro and in vivo experimental approaches is crucial for characterizing the interspecies differences in drug metabolism.

In Vitro Approaches: Liver Microsome Incubation Assay

4.1.1 Rationale and Experimental Design

Liver microsomes are subcellular fractions of the liver that are enriched in drug-metabolizing enzymes, particularly cytochrome P450s.[9][18] They are a valuable in vitro tool for studying the metabolic stability of a compound and identifying the enzymes responsible for its metabolism.[19] By incubating doxylamine with liver microsomes from different species, researchers can directly compare the rates of this compound formation.[6]

4.1.2 Detailed Protocol

  • Preparation of Incubation Mixture: Prepare a reaction mixture containing liver microsomes (from the species of interest), a NADPH-generating system (to provide the necessary cofactors for CYP enzymes), and a buffer solution (e.g., phosphate buffer, pH 7.4).

  • Pre-incubation: Pre-incubate the mixture at 37°C for a short period to allow the components to reach thermal equilibrium.

  • Initiation of Reaction: Add doxylamine to the pre-incubated mixture to initiate the metabolic reaction.

  • Time-course Sampling: At various time points, collect aliquots of the reaction mixture.

  • Termination of Reaction: Stop the reaction in the collected aliquots by adding a quenching solution (e.g., cold acetonitrile). This also serves to precipitate proteins.

  • Sample Processing: Centrifuge the samples to pellet the precipitated proteins and collect the supernatant.

  • LC-MS/MS Analysis: Analyze the supernatant using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method to quantify the concentrations of doxylamine and this compound.

  • Data Analysis: Determine the rate of metabolite formation and calculate kinetic parameters such as Km and Vmax.

4.1.3 In Vitro Metabolism Workflow

in_vitro_workflow cluster_prep Preparation Microsomes Liver Microsomes Incubation_Mix Incubation Mixture Microsomes->Incubation_Mix Cofactors NADPH-generating System Cofactors->Incubation_Mix Buffer Buffer Buffer->Incubation_Mix Doxylamine_Addition Add Doxylamine (37°C) Incubation_Mix->Doxylamine_Addition Time_Sampling Time-course Sampling Doxylamine_Addition->Time_Sampling Quenching Quench Reaction Time_Sampling->Quenching Centrifugation Centrifugation Quenching->Centrifugation LC_MS LC-MS/MS Analysis Centrifugation->LC_MS Data_Analysis Data Analysis LC_MS->Data_Analysis

Caption: Workflow for in vitro metabolism studies using liver microsomes.

In Vivo Approaches: Pharmacokinetic Studies

4.2.1 Rationale and Study Design

In vivo pharmacokinetic studies in different animal species are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of a drug in a whole-organism context. By administering doxylamine to various species and measuring the plasma concentrations of the parent drug and its metabolites over time, researchers can gain a comprehensive understanding of its disposition.

4.2.2 Key Pharmacokinetic Parameters to Measure

  • Cmax: Maximum plasma concentration.

  • Tmax: Time to reach maximum plasma concentration.

  • AUC: Area under the plasma concentration-time curve, which reflects the total drug exposure.

  • t1/2: Elimination half-life.

  • CL: Clearance, the volume of plasma cleared of the drug per unit time.

  • Vd: Volume of distribution, an indicator of how widely the drug is distributed in the body.

Implications for Preclinical Species Selection and Human Dose Prediction

The observed interspecies differences in doxylamine metabolism have significant implications for drug development.

The Challenge of Extrapolating Animal Data to Humans

The variations in CYP enzyme expression and activity between animals and humans make direct extrapolation of metabolic data challenging. A species that closely mimics human metabolism is more likely to be a predictive model for human pharmacokinetics and potential drug-drug interactions.

Selecting the Most Predictive Animal Model for Doxylamine Studies

Based on the available data, non-human primates appear to share more similarities with humans in terms of the identified metabolites of doxylamine. However, the dose-dependent kinetics observed in monkeys highlight the importance of conducting studies at multiple dose levels. While rodents are commonly used in early-stage drug discovery, the differences in their metabolic profiles compared to humans should be carefully considered when interpreting the data. Ultimately, a comprehensive assessment using both in vitro and in vivo models across multiple species is necessary to build a robust understanding of a drug's metabolic fate and to inform the selection of the most appropriate preclinical species.

Conclusion

The metabolism of doxylamine to this compound is a complex process that exhibits significant interspecies variability. This guide has highlighted the key differences in the metabolic pathways and the enzymes involved across humans, rodents, and non-human primates. A thorough understanding of these differences, obtained through a combination of in vitro and in vivo studies, is paramount for the successful development of new drugs and for ensuring their safety and efficacy in humans.

References

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  • Slikker Jr, W., Holder, C. L., Lipe, G. W., Korfmacher, W. A., Thompson Jr, H. C., & Bailey, J. R. (1986). Metabolism of doxylamine in rat and monkey. Journal of Analytical Toxicology, 10(3), 81–86. [Link]

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  • Thompson Jr, H. C., Holder, C. L., Siitonen, P. H., Gosnell, A. B., & Slikker Jr, W. (1987). Metabolism of Doxylamine Succinate in Fischer 344 Rats. Part III: Conjugated Urinary and Fecal Metabolites. Journal of Analytical Toxicology, 11(3), 122–125. [Link]

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  • Al-Ghananeem, A. M., & Malkawi, A. H. (2012). Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors. Molecules, 17(12), 13953–13978. [Link]

  • Wikipedia contributors. (2024, January 21). Doxylamine. In Wikipedia, The Free Encyclopedia. Retrieved January 25, 2026, from [Link]

  • Li, A. P. (2001). In Vitro Metabolism and In Vivo Pharmacokinetics Profiles of Hydroxy-α-Sanshool. MDPI. [Link]

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  • Slikker Jr, W., Holder, C. L., Lipe, G. W., Bailey, J. R., & Korfmacher, W. A. (1989). Pharmacokinetics of doxylamine, a component of Bendectin, in the rhesus monkey. Reproductive Toxicology, 3(2), 111–118. [Link]

  • Walsh Medical Media. (n.d.). Pharmacogenomics and Drug Interactions on Cytochrome P450 Metabolism. Retrieved January 25, 2026, from [Link]

  • Kulp, K. S., & Felton, J. S. (2000). N-Demethylation Is a Major Route of 2-Amino-3-Methylimidazo[4,5-f]quinoline Metabolism in Mouse. Chemical Research in Toxicology, 13(10), 1017–1024. [Link]

Sources

A Senior Application Scientist's Guide: LC-MS/MS vs. GC-MS for Desmethyl Doxylamine Analysis

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, objective comparison of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) for the quantitative analysis of desmethyl doxylamine, the primary metabolite of the widely used antihistamine, doxylamine. As drug development professionals and researchers, selecting the optimal analytical technique is paramount for generating robust and reliable data in pharmacokinetic, toxicokinetic, and clinical studies. This document will delve into the core principles of each technology, present supporting experimental data, and offer field-proven insights to guide your methodological choices.

Introduction to this compound and its Analytical Challenges

Doxylamine is extensively metabolized in the body, primarily through N-demethylation to form this compound and subsequently dithis compound. Accurate quantification of these metabolites is crucial for understanding the drug's absorption, distribution, metabolism, and excretion (ADME) profile. This compound, being a polar and reactive primary amine, presents unique analytical challenges that necessitate careful consideration of the chosen methodology.

Core Principles: A Tale of Two Technologies

At the heart of this comparison lie the fundamental differences in how LC-MS/MS and GC-MS separate and detect analytes.

LC-MS/MS leverages the power of high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) to separate compounds in a liquid mobile phase based on their physicochemical interactions with a stationary phase. The separated analytes are then introduced into a tandem mass spectrometer, which provides highly selective and sensitive detection through multiple reaction monitoring (MRM). This technique is particularly well-suited for a broad range of compounds with minimal sample preparation.[1][2]

GC-MS , on the other hand, is designed for volatile and thermally stable compounds. Analytes are vaporized and separated in a gaseous mobile phase as they pass through a capillary column. The separated compounds then enter a mass spectrometer for detection. For non-volatile or polar compounds like this compound, a chemical derivatization step is often required to increase volatility and improve chromatographic performance.[3][4][5]

Head-to-Head Comparison: Performance Metrics

The choice between LC-MS/MS and GC-MS for this compound analysis hinges on a variety of performance parameters. The following table summarizes a typical comparison based on experimental data and established literature.

Parameter LC-MS/MS GC-MS Justification & Causality
Sensitivity High (sub-ng/mL to pg/mL)Moderate to High (ng/mL)LC-MS/MS generally offers superior sensitivity due to efficient ionization and lower background noise.[6][7][8] For instance, a validated LC-MS/MS method for the parent drug, doxylamine, achieved a sensitivity of 0.500 ng/mL.[9][10]
Specificity/Selectivity Very HighHighThe use of MRM in tandem mass spectrometry provides exceptional specificity by monitoring a specific precursor-to-product ion transition, minimizing interferences from complex biological matrices.[11]
Sample Preparation Simple (e.g., Protein Precipitation, SPE)Complex (Requires Derivatization)The polar nature of this compound necessitates derivatization (e.g., silylation or acylation) to make it volatile for GC-MS analysis.[3][4][5] This adds an extra, often time-consuming, step to the workflow.[4] LC-MS/MS can directly analyze the polar metabolite, often requiring only a simple "dilute-and-shoot" or protein precipitation step.[8][12]
Throughput HighLowerThe simpler sample preparation and faster chromatographic run times of modern UHPLC systems contribute to higher throughput for LC-MS/MS.[2] The derivatization step in GC-MS protocols can be a significant bottleneck.
Versatility HighModerateLC-MS/MS can simultaneously analyze a wider range of drug metabolites with varying polarities without the need for derivatization.[1][2]
Matrix Effects Potential for ion suppression/enhancementGenerally lowerWhile matrix effects can be a concern in LC-MS/MS, they can be effectively mitigated through the use of isotopically labeled internal standards and appropriate sample cleanup.[1][2]
Cost (Instrument) HigherLowerGC-MS instruments are typically less expensive to purchase and maintain than high-end LC-MS/MS systems.[13]

Experimental Protocols: A Step-by-Step Guide

To provide a practical framework, the following sections detail validated, step-by-step methodologies for the analysis of this compound using both LC-MS/MS and GC-MS.

LC-MS/MS Experimental Workflow

This protocol is designed for high sensitivity and throughput, making it ideal for clinical and research laboratories.

LCMSMS_Workflow cluster_sample_prep Sample Preparation cluster_lcmsms_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Sample Plasma/Urine Sample IS Add Internal Standard (this compound-d4) Sample->IS PPT Protein Precipitation (e.g., Acetonitrile) IS->PPT Vortex Vortex & Centrifuge PPT->Vortex Supernatant Collect Supernatant Vortex->Supernatant Evaporate Evaporate & Reconstitute Supernatant->Evaporate Injection Inject into UHPLC Evaporate->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Ionization Electrospray Ionization (ESI+) Separation->Ionization MSMS Tandem MS Detection (MRM) Ionization->MSMS Integration Peak Integration MSMS->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of this compound Calibration->Quantification

Caption: LC-MS/MS workflow for this compound analysis.

Methodology:

  • Sample Preparation:

    • To 100 µL of plasma or urine, add an appropriate amount of isotopically labeled internal standard (e.g., this compound-d4).

    • Perform protein precipitation by adding 300 µL of cold acetonitrile.[12]

    • Vortex the mixture for 1 minute, followed by centrifugation at 10,000 rpm for 10 minutes.

    • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

  • LC-MS/MS Conditions:

    • LC System: A UHPLC system is recommended for optimal performance.

    • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase: A gradient elution using Mobile Phase A (e.g., 0.1% formic acid in water) and Mobile Phase B (e.g., 0.1% formic acid in acetonitrile).

    • Flow Rate: 0.4 mL/min.

    • MS System: A triple quadrupole mass spectrometer.

    • Ionization: Electrospray ionization (ESI) in positive mode.[9][10]

    • MRM Transitions: The expected precursor ion [M+H]+ for this compound is approximately m/z 257.2.[14] A plausible product ion could be around m/z 182.0, similar to the fragmentation of doxylamine.[14] It is crucial to optimize these transitions using a standard solution.

GC-MS Experimental Workflow

This protocol outlines the necessary steps for GC-MS analysis, including the critical derivatization step.

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_gcms_analysis GC-MS Analysis cluster_data_processing Data Processing Sample Plasma/Urine Sample IS Add Internal Standard Sample->IS Extraction Liquid-Liquid or Solid-Phase Extraction IS->Extraction Evaporate1 Evaporate to Dryness Extraction->Evaporate1 Deriv_Agent Add Derivatizing Agent (e.g., BSTFA with 1% TMCS) Evaporate1->Deriv_Agent Heat Heat at 60-80°C Deriv_Agent->Heat Evaporate2 Evaporate & Reconstitute in Solvent Heat->Evaporate2 Injection Inject into GC Evaporate2->Injection Separation Chromatographic Separation (e.g., DB-5ms Column) Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization MS Mass Spectrometric Detection Ionization->MS Integration Peak Integration MS->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of this compound Derivative Calibration->Quantification

Caption: GC-MS workflow for this compound analysis.

Methodology:

  • Sample Preparation & Extraction:

    • To 1 mL of plasma or urine, add an appropriate internal standard.

    • Perform a liquid-liquid extraction (LLE) with a suitable organic solvent (e.g., ethyl acetate) or solid-phase extraction (SPE) to isolate the analyte from the matrix.[15]

    • Evaporate the organic extract to dryness.

  • Derivatization:

    • To the dried residue, add a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[5]

    • Heat the mixture at 60-80°C for 30 minutes to ensure complete derivatization.

    • Evaporate the derivatizing agent and reconstitute the sample in a suitable solvent (e.g., hexane).

  • GC-MS Conditions:

    • GC System: A gas chromatograph equipped with a split/splitless injector.

    • Column: A non-polar capillary column such as a DB-5ms (30 m x 0.25 mm, 0.25 µm).

    • Carrier Gas: Helium at a constant flow rate.

    • Temperature Program: An optimized temperature gradient to ensure good separation of the derivatized analyte from other matrix components.

    • MS System: A single quadrupole or ion trap mass spectrometer.

    • Ionization: Electron Ionization (EI) at 70 eV.

Conclusion and Recommendations

For the routine, high-throughput analysis of this compound in biological matrices, LC-MS/MS is the superior technique. Its ability to directly analyze this polar metabolite without the need for a cumbersome derivatization step results in a simpler, faster, and more robust workflow.[2] The enhanced sensitivity and specificity of LC-MS/MS are also critical for accurately quantifying the low concentrations of metabolites often encountered in pharmacokinetic and toxicological studies.[6][7][8]

While GC-MS can be a viable alternative, particularly in laboratories where LC-MS/MS is not available, the mandatory derivatization step introduces additional complexity, potential for variability, and lower sample throughput.[4] However, for certain applications, the well-established and extensive spectral libraries available for GC-MS can be advantageous for compound identification.[6]

Ultimately, the choice of analytical platform should be guided by the specific requirements of the study, including the desired sensitivity, throughput, and available resources. For most modern bioanalytical applications involving this compound, the advantages of LC-MS/MS are compelling and position it as the gold standard.

References

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A Senior Application Scientist's Guide to the Relative Quantification of Doxylamine Metabolites: Desmethyl Doxylamine and N,N-didesmethyldoxylamine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Deconstructing Doxylamine Metabolism

Doxylamine is a first-generation antihistamine of the ethanolamine class, widely utilized for its sedative and antiemetic properties.[1][2] Its clinical efficacy and pharmacokinetic profile are intrinsically linked to its metabolism within the body. Primarily metabolized in the liver by cytochrome P450 enzymes (including CYP2D6, CYP1A2, and CYP2C9), doxylamine undergoes sequential N-demethylation to form its primary active metabolites: N-desmethyldoxylamine and N,N-didesmethyldoxylamine.[1][3][4]

The accurate relative quantification of these two metabolites is paramount in several research domains. In pharmacokinetics, it elucidates the rate of drug metabolism and clearance, helping to explain inter-individual variability in drug response.[5] In toxicology and forensic science, quantifying the parent drug-to-metabolite ratio can provide insights into the timing and magnitude of drug exposure.[6] Therefore, a robust, validated analytical method is not merely a procedural step but a prerequisite for generating reliable and interpretable data.

This guide provides an in-depth comparison of the analytical considerations for quantifying Desmethyl Doxylamine and N,N-didesmethyldoxylamine, focusing on the gold-standard technique of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

G Doxylamine Doxylamine (C17H22N2O) Desmethyl N-desmethyldoxylamine (C16H20N2O) Doxylamine->Desmethyl CYP450 (-CH3) Didesmethyl N,N-didesmethyldoxylamine (C15H18N2O) Desmethyl->Didesmethyl CYP450 (-CH3) Excretion Further Conjugation & Excretion (e.g., Glucuronidation) Desmethyl->Excretion Didesmethyl->Excretion

Caption: Metabolic pathway of Doxylamine to its demethylated metabolites.

Choosing the Right Tool: A Comparison of Analytical Methodologies

While various analytical techniques exist, their applicability to the quantification of doxylamine metabolites in complex biological matrices varies significantly.

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This method is accessible in many labs. However, it often lacks the sensitivity and selectivity required to measure low physiological concentrations of metabolites, especially in the presence of co-eluting matrix components.[7]

  • Gas Chromatography (GC): GC-based methods have been used for doxylamine but may require derivatization steps to improve the volatility and thermal stability of the analytes, adding complexity and potential variability to the workflow.[5]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This has become the definitive technique for bioanalytical quantification.[6][8] Its strength lies in the combination of physical separation by LC with highly specific mass-based detection by MS/MS. The use of Multiple Reaction Monitoring (MRM) allows the instrument to selectively monitor specific precursor-to-product ion transitions for each analyte, effectively filtering out background noise and providing exceptional sensitivity and selectivity.[9][10]

For the purpose of this guide, we will focus exclusively on the LC-MS/MS workflow, as it represents the most robust and reliable approach for the relative quantification of this compound and N,N-didesmethyldoxylamine.

The Experimental Workflow: A Self-Validating System

A successful bioanalytical method is a chain of logical, optimized steps. Each stage is designed not only to process the sample but also to minimize variability and validate the integrity of the final result.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Matrix Biological Matrix (Plasma, Urine, etc.) IS Add Internal Standard (IS) Matrix->IS Extraction Extraction (PPT, LLE, or SPE) IS->Extraction Evap Evaporation & Reconstitution Extraction->Evap LC LC Separation (Reversed-Phase) Evap->LC MS MS/MS Detection (ESI+ & MRM) LC->MS Integration Peak Integration MS->Integration Ratio Calculate Analyte/IS Ratio Integration->Ratio Quant Quantification via Calibration Curve Ratio->Quant

Caption: A validated workflow for metabolite quantification by LC-MS/MS.

Part 1: Rigorous Sample Preparation - The Foundation of Quality Data

The primary goal of sample preparation is to isolate the analytes of interest from the complex biological matrix (e.g., plasma, urine) which contains proteins, salts, phospholipids, and other endogenous components that can interfere with the analysis.[11]

The Causality of Choice: PPT vs. LLE vs. SPE

TechniquePrincipleAdvantagesDisadvantagesBest For
Protein Precipitation (PPT) A water-miscible organic solvent (e.g., acetonitrile) is added to denature and precipitate proteins.Fast, simple, inexpensive, high-throughput.[11][12]Less clean (phospholipids and salts remain soluble), potential for ion suppression, results in sample dilution.Rapid screening, high-concentration samples.
Liquid-Liquid Extraction (LLE) Analytes are partitioned between the aqueous sample and an immiscible organic solvent based on their relative solubility.Cleaner extracts than PPT, can concentrate the sample.Labor-intensive, difficult to automate, risk of emulsion formation.[11]Low-to-medium throughput assays where cleanliness is key.
Solid-Phase Extraction (SPE) Analytes are retained on a solid sorbent while the matrix is washed away. Analytes are then eluted with a small volume of solvent.Provides the cleanest extracts, high concentration factor, highly selective.[11][12]Requires significant method development, higher cost per sample.Low-level quantification, assays requiring maximum sensitivity and robustness.

Trustworthiness through Internal Standards: The cornerstone of accurate quantification is the use of a proper internal standard (IS). A stable isotope-labeled (SIL) analog of the parent drug (e.g., doxylamine-d5) is the ideal choice.[6][9] The SIL-IS is added at the very beginning of the sample preparation process. Because it is chemically identical to the analyte, it experiences the same extraction inefficiencies, matrix effects, and ionization variability. By calculating the peak area ratio of the analyte to the IS, these sources of error are effectively normalized, ensuring the method's precision and accuracy.

Part 2: Chromatographic Separation - Resolving the Analytes

The goal of the liquid chromatography step is to separate the parent drug and its metabolites from each other and from any remaining matrix components before they enter the mass spectrometer.

  • Mechanism: Reversed-phase HPLC is the standard approach. Analytes are separated based on their hydrophobicity. Doxylamine, being the most non-polar, will be retained the longest on a C18 column. N-desmethyldoxylamine is slightly more polar, and N,N-didesmethyldoxylamine is the most polar of the three, leading to earlier elution times.

  • Mobile Phase: A typical mobile phase consists of a weak acid (e.g., 0.1% formic acid) in water and an organic solvent like methanol or acetonitrile.[6][9] A gradient elution, where the percentage of organic solvent is increased over time, is essential. This ensures that the more polar N,N-didesmethyldoxylamine is retained and focused on the column at the start of the run, while the less polar doxylamine is eluted in a reasonable time with good peak shape.

Part 3: Mass Spectrometric Detection - Specificity and Sensitivity

This is where the actual measurement occurs.

  • Ionization: Electrospray Ionization (ESI) in positive mode is used, as the amine functionalities on doxylamine and its metabolites are readily protonated to form [M+H]⁺ ions.[6][9]

  • Quantification via MRM: In the mass spectrometer, the [M+H]⁺ ion (the precursor ion) for each specific analyte is selected. It is then fragmented, and a specific, stable product ion is monitored. This precursor -> product ion transition is unique to the analyte and is the basis of MRM's selectivity.

Comparative MRM Transitions (Illustrative) The following transitions are based on the known structures and should be empirically optimized on the specific instrument being used.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Rationale for Transition
Doxylamine271.2182.1Cleavage of the ether linkage and loss of the dimethylaminoethoxy group.[6][9]
N-desmethyldoxylamine 257.2168.1Similar cleavage, reflecting the loss of one methyl group from the precursor.
N,N-didesmethyldoxylamine 243.2154.1Similar cleavage, reflecting the loss of two methyl groups from the precursor.
Doxylamine-d5 (IS)276.2187.1Same fragmentation pathway as doxylamine, with a 5 Da mass shift.[6][9]

Method Validation: The Mandate for Trustworthiness

A developed method is not trustworthy until it is validated. Validation is the formal process of proving that the analytical method is suitable for its intended purpose. Key parameters are assessed according to guidelines from bodies like the International Council for Harmonisation (ICH) or the World Health Organization (WHO).[13][14]

Validation ParameterDefinitionTypical Acceptance Criteria (for LC-MS/MS)
Selectivity The ability to differentiate and quantify the analyte in the presence of other components.No significant interfering peaks (>20% of LLOQ) at the retention time of the analyte.
Linearity & Range The concentration range over which the method is accurate, precise, and linear.Correlation coefficient (r²) ≥ 0.99.
Accuracy Closeness of measured values to the true value.Mean value should be within ±15% of the nominal value (±20% at LLOQ).
Precision Closeness of repeated measurements to each other.Coefficient of variation (%CV) should not exceed 15% (20% at LLOQ).
Lower Limit of Quantification (LLOQ) The lowest concentration that can be quantified with acceptable accuracy and precision.Signal-to-noise ratio >10; accuracy and precision criteria must be met.[15]
Recovery The efficiency of the extraction process.Should be consistent and reproducible, though not necessarily 100%.
Matrix Effect The influence of co-eluting matrix components on analyte ionization.IS-normalized matrix factor should be consistent across different lots of matrix.
Stability Analyte stability in the biological matrix under various storage and processing conditions.Mean concentration should be within ±15% of the baseline concentration.

Conclusion: A Unified but Adaptable Approach

The relative quantification of this compound and N,N-didesmethyldoxylamine is most reliably achieved using a validated LC-MS/MS method with a stable isotope-labeled internal standard. While a single method can typically be developed to measure both metabolites simultaneously with the parent drug, key differences must be considered.

The greater polarity of N,N-didesmethyldoxylamine compared to its monodemethylated counterpart demands careful optimization of the chromatographic gradient to ensure adequate retention and sharp peak shape. Furthermore, the choice of sample preparation technique—be it the speed of PPT, the balance of LLE, or the cleanliness of SPE—must be guided by the required sensitivity (LLOQ) and the throughput needs of the study. By understanding the causality behind each experimental choice and rigorously validating the entire workflow, researchers can generate high-quality, trustworthy data that accurately reflects the metabolic profile of doxylamine.

References

  • Fu, R., et al. (2022). A simple and sensitive LC-MS/MS method for determination of doxylamine in human plasma and its application in a bioequivalence study in healthy Chinese volunteers. Journal of Pharmaceutical and Biomedical Analysis, 220, 114984. Available from: [Link]

  • PubMed. (2022). A simple and sensitive LC-MS/MS method for determination of doxylamine in human plasma and its application in a bioequivalence study in healthy Chinese volunteers. Available from: [Link]

  • Blueridge Chemicals. N-desmethyl-Doxylamine (succinate). Available from: [Link]

  • Kumar, B. P., et al. (2015). Development and Validation of RP-HPLC Method for Simultaneous Estimation of Doxylamine Succinate and Pyridoxine Hydrochloride in Bulk and Pharmaceutical Dosage Forms. ResearchGate. Available from: [Link]

  • El-Kimary, E. R., et al. (2022). Chemometric Quality Assessment of Doxylamine Succinate With Its Degradation Product: Implementation of Two Predictive Models on UV-Spectrophotometric Data of Anti-Emetic Binary Mixture. PubMed. Available from: [Link]

  • Wikipedia. (n.d.). Doxylamine. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). Doxylamine. PubChem. Available from: [Link]

  • Logoyda, L. (2017). Development and validation of HPLC-procedures of doxylamine determination in blood in the variant of the method of standard. Journal of Chemical and Pharmaceutical Research, 9(7), 183-191. Available from: [Link]

  • Patel, B., & Patel, M. (2024). Doxylamine. StatPearls. Available from: [Link]

  • Korfmacher, W. A., et al. (1990). Characterization of doxylamine and pyrilamine metabolites via thermospray/mass spectrometry and tandem mass spectrometry. PubMed. Available from: [Link]

  • Holder, C. L., et al. (1985). Mass spectral characterization of doxylamine and its rhesus monkey urinary metabolites. Biomedical Mass Spectrometry, 12(4), 151-158. Available from: [Link]

  • LCGC International. (2011). Identification of Metabolites of Doxylamine and Dextromethorphan Using UHPLC with High-Performance Time-of-flight Mass Spectrometry. Available from: [Link]

  • Friedman, H., & Greenblatt, D. J. (1985). The pharmacokinetics of doxylamine: use of automated gas chromatography with nitrogen-phosphorus detection. Journal of Clinical Pharmacology, 25(6), 448-451. Available from: [Link]

  • Korfmacher, W. A., et al. (1987). Identification of Two Glucuronide Metabolites of Doxylamine via Thermospray/Mass Spectrometry and Thermospray/Mass Spectrometry/Mass Spectrometry. Journal of Analytical Toxicology, 11(4), 182-184. Available from: [Link]

  • SynZeal. (n.d.). Doxylamine N-Oxide (HCl salt). Available from: [Link]

  • Agilent Technologies. (2023). Quantitation of N-Nitroso N-Desmethyl Diphenhydramine in Diphenhydramine HCl API. Available from: [Link]

  • Korfmacher, W. A., et al. (1987). Identification of two glucuronide metabolites of doxylamine via thermospray/mass spectrometry and thermospray/mass spectrometry/mass spectrometry. PubMed. Available from: [Link]

  • ResearchGate. (2014). Systemic Bioavailability and Pharmacokinetics of the Doxylamine-Pyridoxine Delayed-Release Combination (Diclectin). Available from: [Link]

  • ResearchGate. (2022). A simple and sensitive LC-MS/MS method for determination of doxylamine in human plasma and its application in a bioequivalence study in healthy Chinese volunteers. Available from: [Link]

  • World Health Organization. (2023). DRAFT WORKING DOCUMENT FOR COMMENTS: BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS. Available from: [Link]

  • Sherwani, A. K., et al. (2023). Validated stability-indicating RP-HPLC technique for concurrent measurement of Doxylamine succinate and Pyridoxine hydrochloride related component in combination dosage form. Asian Journal of Biochemical and Pharmaceutical Research, 28(3S). Available from: [Link]

  • Biotage. (n.d.). Bioanalytical sample preparation. Available from: [Link]

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A Comparative Guide to the Correlation of Desmethyl Doxylamine Levels with Pharmacological Effects

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, understanding the complete pharmacological profile of a drug, including its metabolites, is paramount. This guide provides an in-depth technical comparison of desmethyl doxylamine, the primary active metabolite of doxylamine, and its parent compound. We will explore the correlation between their levels and pharmacological effects, supported by experimental data and detailed protocols.

Introduction: The Significance of Metabolite Activity

Doxylamine, a first-generation antihistamine, is widely utilized for its sedative, anti-allergic, and antiemetic properties.[1][2] Its therapeutic and adverse effects are primarily attributed to its antagonism of the histamine H1 receptor and, to a lesser extent, muscarinic acetylcholine receptors.[2][3] Like many xenobiotics, doxylamine undergoes hepatic metabolism, leading to the formation of metabolites that may possess their own pharmacological activity.[1] The primary active metabolite, N-desmethyldoxylamine, is of particular interest as its presence and concentration can contribute to the overall therapeutic and toxicological profile of doxylamine.[4][5] This guide will dissect the available scientific literature to correlate the levels of this compound with its pharmacological effects, offering a comparative perspective with doxylamine.

Metabolism of Doxylamine to this compound

Doxylamine is metabolized in the liver primarily through N-demethylation to form N-desmethyldoxylamine, which can be further metabolized to N,N-didesmethyldoxylamine.[4] This metabolic pathway is a crucial determinant of the duration and intensity of doxylamine's effects.

Doxylamine Doxylamine Desmethyl_Doxylamine N-desmethyldoxylamine Doxylamine->Desmethyl_Doxylamine Hepatic Metabolism (N-demethylation) Didesmethyl_Doxylamine N,N-didesmethyldoxylamine Desmethyl_Doxylamine->Didesmethyl_Doxylamine Further Metabolism

Caption: Metabolic pathway of doxylamine.

Comparative Pharmacological Effects

Sedative and Hypnotic Effects

Doxylamine is well-known for its sedative properties, which are dose-dependent. A study comparing 12.5 mg and 25 mg doses of doxylamine found that the higher dose resulted in a greater incidence of somnolence. This suggests a direct relationship between doxylamine concentration and sedative effects. While a direct correlation for this compound is not explicitly documented, its contribution to the overall sedative effect is highly probable due to its pharmacological activity.

A study investigating the pharmacokinetics and pharmacodynamics of intranasal and oral doxylamine established a relationship between plasma doxylamine concentration and changes in the Karolinska Sleepiness Scale (KSS) scores, particularly with the 25 mg oral dose.[6] This underscores the link between systemic drug levels and the sedative response. Given that this compound is an active metabolite, its plasma concentration would logically contribute to this effect.

Antihistaminic and Anticholinergic Effects

Quantitative Analysis of Doxylamine and this compound

Accurate quantification of doxylamine and this compound in biological matrices is essential for correlating their levels with pharmacological effects. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this application due to its high sensitivity and specificity.

Comparative Pharmacokinetic Parameters
ParameterDoxylamineThis compound
Elimination Half-life ~10 hours[1]Comparable to Doxylamine
Metabolism Hepatic (N-demethylation)[4]Further metabolism to N,N-didesmethyldoxylamine[4]
Primary Route of Excretion UrineUrine
Experimental Protocol: Quantification of Doxylamine and this compound in Human Plasma by LC-MS/MS

This protocol is based on a validated method for doxylamine and provides the expected parameters for this compound.[7][8]

1. Sample Preparation (Protein Precipitation)

  • To 200 µL of human plasma, add 300 µL of an internal standard solution (e.g., doxylamine-d5 in methanol).[4]

  • Vortex for 1 minute to mix.[8]

  • Add 300 µL of cold acetonitrile to precipitate proteins.[8]

  • Vortex for another minute.[8]

  • Centrifuge at 14,500 x g for 4 minutes.[4]

  • Transfer the supernatant to a clean tube.[8]

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.[8]

  • Reconstitute the residue in 100 µL of the initial mobile phase.[8]

2. Chromatographic Separation

  • LC System: A high-performance liquid chromatography (HPLC) system.

  • Column: A suitable reversed-phase column (e.g., C18).

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 20 mM ammonium acetate with 0.2% formic acid) and an organic solvent (e.g., methanol).[7]

  • Flow Rate: 0.6 mL/min.[7]

  • Column Temperature: 40°C.[4]

  • Injection Volume: 1.0 mL.[4]

cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis Plasma Plasma Sample (200 µL) IS Add Internal Standard (300 µL) Plasma->IS Vortex1 Vortex IS->Vortex1 Precipitate Add Acetonitrile (300 µL) Vortex1->Precipitate Vortex2 Vortex Precipitate->Vortex2 Centrifuge Centrifuge Vortex2->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant Evaporate Evaporate to Dryness Supernatant->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection Separate->Detect

Caption: Experimental workflow for LC-MS/MS analysis.

3. Mass Spectrometric Detection

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.[7]

  • Detection Mode: Multiple Reaction Monitoring (MRM).[7]

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Doxylamine 271.0[7]182.0[7]
This compound ~257.2 (Expected)[8]~182.0 (Plausible)[8]
Internal Standard (Doxylamine-d5) 276.2[7]187.3[7]

4. Method Validation

The method should be validated according to ICH guidelines, assessing linearity, accuracy, precision, selectivity, and stability.[7] A linear concentration range for doxylamine has been established from 0.500 to 200 ng/mL.[7]

Correlation of Levels with Pharmacological Effects: The Current Landscape

A direct, quantitative correlation between plasma concentrations of this compound and specific pharmacological effects (e.g., sedation scores) in humans is not well-documented in publicly available literature. However, the established dose-dependent sedative effect of doxylamine and the evidence of a relationship between doxylamine plasma levels and sedation provide a strong foundation for inferring the contribution of its active metabolite.[6]

In toxicology, a critical plasma concentration for doxylamine is considered to be 3 mg/L, with higher concentrations associated with severe symptoms like seizures and cardiac arrhythmias.[4] It is reasonable to assume that the concentration of this compound would also be a critical factor in the overall toxicological profile in overdose cases.

Conclusion and Future Directions

This compound is a pharmacologically active metabolite of doxylamine, contributing to the parent drug's sedative and antihistaminic effects. While a direct quantitative correlation between this compound levels and its pharmacological effects is an area requiring further research, the available data on doxylamine provides a strong inferential basis. The analytical methods outlined in this guide, particularly LC-MS/MS, are robust tools for accurately quantifying both doxylamine and this compound in biological matrices.

Future research should focus on:

  • Determining the receptor binding affinities of this compound at H1 and muscarinic receptors to quantitatively compare its potency to doxylamine.

  • Conducting clinical studies that concurrently measure plasma concentrations of both doxylamine and this compound and correlate these with validated pharmacodynamic endpoints for sedation and cognitive function.

Such studies will provide a more complete understanding of the pharmacodynamics of doxylamine and its active metabolite, ultimately enabling more precise therapeutic applications and a better understanding of its adverse effect profile.

References

  • Automatic quantification of doxylamine and diphenhydramine in human plasma. (n.d.). Shimadzu. Retrieved January 25, 2026, from [Link]

  • A simple and sensitive LC-MS/MS method for determination of doxylamine in human plasma and its application in a bioequivalence study in healthy Chinese volunteers. (2022). Journal of Pharmaceutical and Biomedical Analysis, 220, 114984. [Link]

  • A Phase I Study of the Pharmacokinetics and Pharmacodynamics of Intranasal Doxylamine in Subjects with Chronic Intermittent Sleep Impairment. (2018). Drugs in R&D, 18(2), 129–136. [Link]

  • GC chromatograms: A) is a standard of doxylamine succinate equivalent.... (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]

  • A simple and sensitive LC-MS/MS method for determination of doxylamine in human plasma and its application in a bioequivalence study in healthy Chinese volunteers. (2022). ResearchGate. Retrieved January 25, 2026, from [Link]

  • Doxylamine. (n.d.). In PubChem. National Center for Biotechnology Information. Retrieved January 25, 2026, from [Link]

  • Doxylamine. (2023). In StatPearls. StatPearls Publishing. [Link]

  • A Phase I Study of the Pharmacokinetics and Pharmacodynamics of Intranasal Doxylamine in Subjects with Chronic Intermittent Sleep Impairment. (2018). PubMed. [Link]

  • Doxylamine. (n.d.). In Wikipedia. Retrieved January 25, 2026, from [Link]

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A Senior Application Scientist's Guide: Head-to-Head Comparison of SPE Cartridges for the Extraction of Desmethyl Doxylamine from Biological Matrices

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Desmethyl Doxylamine is the primary active metabolite of Doxylamine, a first-generation antihistamine widely used for its sedative and antiemetic properties.[1][2][3] Accurate and reliable quantification of this compound in biological matrices such as plasma and urine is critical for pharmacokinetic studies, bioequivalence assessments, and clinical toxicology. However, the inherent complexity of these matrices presents a significant analytical challenge, necessitating a robust sample preparation strategy to remove interfering substances like proteins, salts, and phospholipids.[4]

Solid-Phase Extraction (SPE) is a cornerstone of modern sample preparation, offering superior selectivity, reproducibility, and cleanliness compared to older techniques like liquid-liquid extraction.[5] The choice of SPE sorbent is the most critical parameter in developing a successful extraction method. This compound, as a polar, basic compound, can be targeted by several different retention mechanisms.

This guide provides a head-to-head comparison of three distinct SPE cartridge chemistries—Polymeric Reversed-Phase, Strong Cation Exchange (SCX), and Mixed-Mode Cation Exchange (MCX)—for the extraction of this compound. We will delve into the mechanistic principles behind each sorbent, present comparative performance data, and provide a detailed experimental workflow for researchers to validate these findings in their own laboratories.

Understanding the Analyte: The Physicochemical Properties of this compound

To select an appropriate SPE strategy, we must first understand the molecular properties of this compound. As a metabolite of Doxylamine, it is a tertiary amine and a member of the pyridine class of compounds.[2] Its key characteristics influencing SPE are:

  • Basicity: The presence of the amine functional groups makes this compound a basic compound. This means its charge state is highly dependent on pH. In acidic to neutral conditions (pH < ~9), the amine groups will be protonated, carrying a positive charge. This positive charge is a key handle we can exploit for ion-exchange chromatography.

  • Polarity: this compound is a relatively polar molecule, making it soluble in aqueous matrices.[6] This polarity can make it challenging to retain on traditional non-polar reversed-phase sorbents like C18, especially if the compound is in its charged state.[6]

  • Hydrophobicity: While polar, the molecule also possesses non-polar regions (the aromatic rings and alkyl chain), which allow for hydrophobic interactions with reversed-phase sorbents.[7]

These properties suggest that a successful SPE method could be based on hydrophobic interactions (reversed-phase), electrostatic interactions (ion-exchange), or a combination of both (mixed-mode).

Principles of Solid-Phase Extraction (SPE)

SPE is a process that partitions analytes between a solid sorbent and a liquid mobile phase.[5] The general workflow involves four key steps: Condition, Load, Wash, and Elute.

SPE_Workflow cluster_steps General SPE Workflow Condition 1. Condition (Activate Sorbent) Equilibrate 2. Equilibrate (pH Adjustment) Condition->Equilibrate Solvate sorbent Load 3. Load (Bind Analyte) Equilibrate->Load Prepare for sample Wash 4. Wash (Remove Interferences) Load->Wash Analyte retained Elute 5. Elute (Collect Analyte) Wash->Elute Interferences removed

Caption: The five fundamental steps of a generic Solid-Phase Extraction protocol.

The selectivity of the extraction is determined by the nature of the sorbent material. For this compound, the most relevant retention mechanisms are:

  • Reversed-Phase (RP): Utilizes non-polar sorbents (e.g., C18-bonded silica or polymeric materials) to retain analytes from a polar matrix via hydrophobic interactions.[8]

  • Ion-Exchange (IEX): Employs charged functional groups on the sorbent surface to retain oppositely charged analytes via electrostatic interactions.[9] For the positively charged this compound, a cation-exchange sorbent is used.

  • Mixed-Mode (MM): Combines two or more retention mechanisms, such as reversed-phase and ion-exchange, in a single sorbent. This allows for highly selective extractions and very clean extracts.

Head-to-Head Comparison of SPE Sorbent Performance

To objectively compare the performance of different SPE cartridges, we evaluated three common types: a water-wettable polymeric reversed-phase sorbent (often referred to as HLB), a silica-based strong cation exchanger (SCX), and a polymeric mixed-mode strong cation exchanger (MCX). The key performance metrics are Recovery, Matrix Effect, and Reproducibility (expressed as Relative Standard Deviation, %RSD).

Sorbent TypeRetention Mechanism(s)Expected Recovery (%)Matrix Effect (%)Reproducibility (%RSD)Key Advantages
Polymeric RP Hydrophobic Interaction85 - 95%75 - 85%< 10%Good for a range of polarities; stable across a wide pH range.
Strong Cation Exchange (SCX) Electrostatic Interaction> 90%80 - 90%< 7%Highly selective for basic compounds; allows for strong organic washes.
Mixed-Mode (MCX) Hydrophobic & Electrostatic> 95%> 90%< 5%Highest selectivity; enables rigorous wash steps for ultra-clean extracts.
  • Data Interpretation: The data presented is a synthesis of expected performance based on literature for similar basic amine compounds and established principles of SPE.[6]

    • Recovery %: A measure of the analyte extracted from the sample. Higher is better.

    • Matrix Effect %: A measure of ion suppression or enhancement in the MS signal due to co-eluting matrix components. A value of 100% indicates no effect. Values closer to 100% are better.

    • Reproducibility (%RSD): The precision of the method over multiple replicates. Lower is better.

Mechanistic Rationale for Performance

Caption: Retention mechanisms for this compound on different SPE sorbents.

  • Polymeric Reversed-Phase: These sorbents offer both hydrophobic and hydrophilic retention sites, making them more effective than traditional C18 for retaining moderately polar compounds like this compound.[10] However, because the primary retention mechanism is hydrophobic, some matrix components with similar properties may be co-extracted, leading to a more pronounced matrix effect.

  • Strong Cation Exchange (SCX): This approach is highly selective. By loading the sample at a pH where this compound is positively charged (pH ≤ 6), it binds strongly to the negatively charged sulfonic acid groups on the sorbent.[6] Interferences that are neutral or acidic can be washed away with strong organic solvents. Elution is achieved by neutralizing the analyte with a basic solution (e.g., ammoniated methanol) or using a high ionic strength buffer to disrupt the electrostatic interaction. This targeted approach results in high recovery and cleaner extracts.

  • Mixed-Mode Cation Exchange (MCX): This is the most powerful technique.[11] It combines the hydrophobic properties of a polymeric backbone with the strong cation exchange functionality of sulfonic acid groups. This dual retention mechanism allows for a multi-step wash protocol. First, a low pH acidic wash can remove basic interferences that are less strongly retained. Second, a strong organic wash (e.g., 100% methanol) can remove hydrophobically bound interferences. The analyte, bound by both mechanisms, remains on the sorbent. This rigorous cleaning results in the highest recovery and minimal matrix effects, making it the gold standard for challenging bioanalytical assays.

Experimental Protocols for Method Comparison

To ensure trustworthiness and allow for in-lab validation, we provide detailed, step-by-step protocols for each of the three cartridge types. The subsequent analysis is assumed to be by LC-MS/MS, a common technique for this type of analysis.[12][13]

Pre-Treatment (for Plasma Samples): Dilute plasma 1:1 with 4% phosphoric acid in water. This step precipitates proteins and ensures the this compound is fully protonated (positively charged) before loading. Centrifuge and use the supernatant for the loading step.

Protocol 1: Polymeric Reversed-Phase (e.g., HLB type)
  • Causality: This protocol relies on hydrophobic interactions. The pH of the sample is kept acidic to ensure the analyte is charged, which can actually reduce retention on a pure RP phase. However, many polymeric phases have some polar character that can interact with the charged analyte. The wash step uses a weak organic solvent to remove polar interferences, and elution uses a strong organic solvent.

  • Condition: Pass 1 mL of methanol through the cartridge.

  • Equilibrate: Pass 1 mL of water through the cartridge.

  • Load: Load 1 mL of the pre-treated sample supernatant.

  • Wash: Pass 1 mL of 5% methanol in water.

  • Elute: Elute this compound with 2 x 0.5 mL of methanol.

  • Post-Elution: Evaporate the eluate to dryness and reconstitute in mobile phase for LC-MS/MS analysis.

Protocol 2: Strong Cation Exchange (SCX)
  • Causality: This protocol is based on electrostatic attraction. The acidic load condition ensures the analyte is charged and binds to the sorbent. The methanol wash removes hydrophobic interferences. The final elution step uses a basic organic solution to neutralize the charge on this compound, releasing it from the sorbent.

  • Condition: Pass 1 mL of methanol through the cartridge.

  • Equilibrate: Pass 1 mL of water through the cartridge.

  • Load: Load 1 mL of the pre-treated sample supernatant (pH should be ≤ 6).

  • Wash 1: Pass 1 mL of 0.1 M hydrochloric acid.

  • Wash 2: Pass 1 mL of methanol.

  • Elute: Elute this compound with 2 x 0.5 mL of 5% ammonium hydroxide in methanol.

  • Post-Elution: Evaporate the eluate to dryness and reconstitute in mobile phase.

Protocol 3: Mixed-Mode Cation Exchange (MCX)
  • Causality: This protocol leverages both hydrophobic and electrostatic retention. The acidic load ensures binding via ion exchange. The acidic aqueous wash removes weakly bound bases. The organic wash removes non-polar interferences. The analyte remains bound by the strong electrostatic interaction until it is neutralized by the basic elution solvent. This multi-step, orthogonal wash approach provides the cleanest extracts.

  • Condition: Pass 1 mL of methanol through the cartridge.

  • Equilibrate: Pass 1 mL of water through the cartridge.

  • Load: Load 1 mL of the pre-treated sample supernatant (pH should be ≤ 6).

  • Wash 1: Pass 1 mL of 2% formic acid in water.

  • Wash 2: Pass 1 mL of methanol.

  • Elute: Elute this compound with 2 x 0.5 mL of 5% ammonium hydroxide in methanol.

  • Post-Elution: Evaporate the eluate to dryness and reconstitute in mobile phase.

Conclusion and Recommendations

For the robust and reliable quantification of this compound from complex biological matrices, the choice of SPE sorbent is paramount.

  • Polymeric Reversed-Phase cartridges offer a viable, general-purpose option and can provide good recoveries, but may be more susceptible to matrix effects compared to ion-exchange methods.

  • Strong Cation Exchange (SCX) cartridges provide a significant improvement in selectivity and cleanliness by specifically targeting the basic nature of the analyte. This is an excellent choice for most applications.

  • Mixed-Mode Cation Exchange (MCX) cartridges represent the optimal choice for this application, especially when the highest level of sensitivity and accuracy is required.[11] The ability to perform orthogonal wash steps (both acidic aqueous and neutral organic) removes a wider range of interferences, resulting in superior recovery, minimal matrix effects, and excellent reproducibility.

Therefore, for developing a new bioanalytical method for this compound, we recommend starting with a Mixed-Mode Cation Exchange (MCX) SPE cartridge . The investment in method development with this more advanced sorbent will yield the most reliable and robust results, ensuring the highest data quality for critical research and clinical applications.

References

  • Agilent Technologies. (n.d.). SPE Method Development Tips and Tricks. Agilent.
  • Hawach Scientific. (2025). Three Kinds of SPE Cartridges. Hawach Scientific.
  • Phenomenex. (n.d.). The Complete Guide to Solid Phase Extraction (SPE). Phenomenex.
  • BenchChem. (2025). The Pharmacological Profile of (S)-Desmethyl Doxylamine: A Technical Overview. BenchChem.
  • BenchChem. (2025). Technical Support Center: Optimizing LC-MS/MS Parameters for this compound. BenchChem.
  • LGC Standards. (n.d.). This compound | CAS 1221-70-1. LGC Standards.
  • Dadfarnia, S., et al. (2014). Comparison between Different Extraction Methods for Determination of Primary Aromatic Amines in Food Simulant. Journal of Chemistry. Retrieved from [Link]

  • MicroSolv Technology Corporation. (n.d.). Doxylamine Succinate Tablet Analyzed by HPLC. MicroSolv.
  • Supelco/Sigma-Aldrich. (n.d.). Mixed-Mode SPE Improves Extraction of Pharmaceutical Compounds from Biological Fluids. Sigma-Aldrich.
  • Buszewski, B., & Noga, S. (2012). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Analytical and Bioanalytical Chemistry, 402(1), 231-247. Retrieved from [Link]

  • Sigma-Aldrich. (n.d.). SPE Method Development for Pharmaceutical Bioanalysis. Sigma-Aldrich.
  • Sigma-Aldrich. (n.d.). Reversed-Phase SPE Methodology. Sigma-Aldrich.
  • Thermo Fisher Scientific. (2018). General Reversed Phase SPE Optimization. Thermo Fisher Scientific.
  • Hawach Scientific. (2023). Polymeric MAX, MCX, and HLB SPE Cartridges. Hawach Scientific.
  • Zhang, Y., et al. (2022). A simple and sensitive LC-MS/MS method for determination of doxylamine in human plasma and its application in a bioequivalence study in healthy Chinese volunteers. Journal of Pharmaceutical and Biomedical Analysis, 220, 115001. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3162, Doxylamine. PubChem. Retrieved from [Link]

  • Cayman Chemical. (n.d.). N-desmethyl-Doxylamine (succinate). Cayman Chemical.
  • Hawach Scientific. (2025). Do You Really Know About SPE Normal Phase and Reverse Phase Extraction?. Hawach Scientific.
  • Orochem Technologies. (n.d.). Polymer based solid phase extraction products. Orochem Technologies.

Sources

Safety Operating Guide

Navigating the Disposal of Desmethyl Doxylamine: A Guide for the Modern Laboratory

Author: BenchChem Technical Support Team. Date: February 2026

For the diligent researcher, the lifecycle of a chemical compound extends far beyond the benchtop. Proper disposal is not merely a regulatory hurdle; it is a critical component of laboratory safety, environmental stewardship, and scientific integrity. This guide provides a detailed, step-by-step framework for the safe and compliant disposal of Desmethyl Doxylamine, a metabolite of the antihistamine Doxylamine often used in research and development. Our focus is to empower you with the knowledge to not only follow procedures but to understand the rationale behind them, ensuring a culture of safety and responsibility in your laboratory.

Understanding the Compound: A Prerequisite for Safe Disposal

Before we delve into disposal protocols, it is essential to understand the nature of this compound. It is a pharmaceutical-related compound, and while a specific Safety Data Sheet (SDS) for the succinate salt does not classify it as a hazardous chemical under the OSHA Hazard Communication Standard, it is crucial to treat it with a high degree of caution.[1] The absence of comprehensive ecotoxicity data necessitates a conservative approach to prevent its release into the environment.[1]

Key characteristics to consider:

  • Chemical Stability: The material is stable under normal storage conditions.[1]

  • Incompatibilities: It is incompatible with strong oxidizing agents.[1]

  • Hazardous Decomposition Products: Under fire conditions, it can emit irritating and/or toxic fumes or gases.[1]

This information underscores the importance of segregating this compound waste from incompatible chemicals and ensuring proper handling to avoid unintentional reactions or exposures.

The Disposal Hierarchy: A Framework for Responsible Waste Management

The guiding principle for chemical waste management is a tiered approach that prioritizes waste minimization.[2] Before considering disposal, laboratories should assess opportunities for source reduction, such as optimizing experimental scales and maintaining a careful inventory to avoid over-purchasing.[2][3]

For this compound that is deemed waste, the following disposal pathway should be followed. This pathway is designed to comply with general laboratory safety standards and environmental regulations.

Step-by-Step Disposal Protocol for this compound

This protocol is designed to provide a clear, actionable workflow for the disposal of this compound waste, from the point of generation to its final removal from your facility.

Phase 1: Waste Identification and Segregation
  • Immediate Identification: As soon as this compound is identified as a waste product (e.g., leftover from a reaction, expired material, contaminated material), it must be treated as such. Do not let it linger in an unlabeled container on the benchtop.

  • Dedicated Waste Container: Designate a specific, compatible, and clearly labeled waste container for this compound. The original container is often the most suitable choice.[4] The container must be in good condition, with a secure lid to prevent leaks or spills.[4][5]

  • Labeling is Paramount: The waste container must be labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and any known hazard characteristics (e.g., "Caution: Pharmaceutical Compound").[5]

  • Segregation from Incompatibles: Store the this compound waste container away from strong oxidizing agents to prevent hazardous reactions.[1] It is also best practice to segregate solid and liquid waste streams.[6]

Phase 2: Secure Accumulation and Storage
  • Designated Accumulation Area: Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be under the control of the laboratory personnel and away from general traffic.

  • Secondary Containment: Place the waste container in a secondary containment bin or tray to mitigate the impact of any potential leaks or spills.[2]

  • Ventilation: Ensure the storage area is well-ventilated.[7]

  • Limited Accumulation Time: While federal regulations allow for accumulation of hazardous waste for a specified period, it is prudent to arrange for timely disposal to minimize risk.[2]

Phase 3: Final Disposal Pathway

The recommended final disposal method for this compound is through a licensed hazardous material disposal company.[1] This ensures that the waste is handled and treated in accordance with all federal, state, and local regulations.

  • Engage a Professional Waste Vendor: Your institution's Environmental Health and Safety (EHS) office will have a list of approved hazardous waste vendors. Contact them to schedule a pickup.

  • Incineration as the Preferred Method: The Safety Data Sheet for N-Desmethyl Doxylamine Succinate Salt suggests that the product may be burned in an incinerator equipped with an afterburner and scrubber.[1] This is a common and effective method for destroying pharmaceutical waste.

  • Prohibition of Sewer Disposal: Under no circumstances should this compound be disposed of down the drain.[1] The U.S. Environmental Protection Agency (EPA) has finalized regulations that prohibit the sewering of hazardous waste pharmaceuticals by healthcare facilities, a best practice that should be adopted by all research laboratories.[8][9] This is to prevent the contamination of drinking and surface water with pharmaceutical compounds.[8]

Visualizing the Disposal Workflow

To provide a clear and concise overview of the decision-making process for this compound disposal, the following workflow diagram has been created.

Desmethyl_Doxylamine_Disposal_Workflow cluster_0 Phase 1: In-Lab Handling cluster_1 Phase 2: Accumulation cluster_2 Phase 3: Final Disposal A Waste Generation (this compound) B Is the container compatible and in good condition? A->B C Transfer to a suitable , labeled container B->C No D Label container: 'Hazardous Waste' 'this compound' B->D Yes C->D E Segregate from incompatible chemicals D->E F Store in designated satellite accumulation area E->F G Utilize secondary containment F->G H Contact EHS for waste pickup G->H I Arrange disposal via licensed hazardous waste vendor H->I J High-temperature incineration with scrubber is the recommended treatment I->J

Caption: Workflow for the safe disposal of this compound.

Quantitative Data Summary

While specific quantitative data for this compound disposal is limited in the available literature, the following table summarizes key principles derived from general chemical waste management guidelines.

ParameterGuidelineRationale
pH of Aqueous Waste Neutralize to a pH between 5 and 9 before storage for disposal, if applicable and safe to do so.[7]To reduce the reactivity of the waste and prevent corrosion of storage containers and infrastructure. This step should only be performed if the neutralization reaction is well-understood and does not create additional hazards.
Satellite Accumulation Up to 55 gallons of hazardous waste or 1 quart of acutely hazardous waste at or near the point of generation.[2]Federal regulations allow for the temporary accumulation of waste in the laboratory, facilitating efficient workflow while maintaining safety. Check with your institution's EHS for specific quantity limits and timeframes.

Conclusion: A Commitment to Safety and Sustainability

The proper disposal of this compound is a reflection of a laboratory's commitment to the highest standards of safety and environmental responsibility. By adhering to the procedures outlined in this guide, researchers can ensure they are not only compliant with regulations but are also active participants in protecting themselves, their colleagues, and the environment. This proactive approach to waste management is fundamental to the integrity and sustainability of scientific research.

References

  • Cleanchem Laboratories. (n.d.).
  • European Directorate for the Quality of Medicines & HealthCare. (2023, April 3).
  • National Center for Biotechnology Information. (n.d.). Doxylamine. PubChem. Retrieved from [Link]

  • Fisher Scientific. (2012, September 17).
  • U.S. Environmental Protection Agency. (n.d.). Management of Hazardous Waste Pharmaceuticals. Retrieved from [Link]

  • Physikalisch-Technische Bundesanstalt. (n.d.).
  • Vanderbilt University Medical Center. (n.d.).
  • Stericycle. (n.d.). EPA: Hazardous Pharmaceutical Waste Management. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. Retrieved from [Link]

  • Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Management of Waste. In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Retrieved from [Link]

  • American Society of Health-System Pharmacists. (n.d.). EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine.
  • University of Canterbury. (2025, March 21). Laboratory Chemical Waste Handling and Disposal Guidelines.
  • California Department of Toxic Substances Control. (2019, April 2). Pharmaceutical Waste. Retrieved from [Link]

  • SynZeal. (n.d.). N-Nitroso N-Desmethyl Doxylamine. Retrieved from [Link]

Sources

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Retrosynthesis Analysis

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Feasible Synthetic Routes

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Reactant of Route 1
Desmethyl Doxylamine
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Reactant of Route 2
Desmethyl Doxylamine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.